Product packaging for PPI-2458(Cat. No.:CAS No. 431077-35-9)

PPI-2458

Numéro de catalogue: B1677974
Numéro CAS: 431077-35-9
Poids moléculaire: 424.5 g/mol
Clé InChI: QBDVVYNLLXGUGN-XGTBZJOHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

PPI-2458 is a novel, small-molecule compound belonging to the fumagillin class that acts as a potent and selective irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2) . Its primary research value lies in its potent anti-proliferative activity, which is investigated for application in oncology and inflammatory disease research. By covalently binding to the His-231 residue in the catalytic site of the MetAP-2 enzyme, this compound disrupts the post-translational processing of proteins, a mechanism that triggers growth arrest in sensitive cells . In preclinical studies, this compound has demonstrated direct anti-proliferative effects on non-Hodgkin's lymphoma (NHL) cells in vitro and inhibited the growth of NHL tumors in vivo, with activity that is both dose-dependent and synergistic with common chemotherapeutic agents . Beyond oncology, this compound is a research tool for rheumatoid arthritis, where it potently inhibits the proliferation of human fibroblast-like synoviocytes (HFLS-RA) and attenuates disease in animal models . A key characteristic of this compound is its significantly improved central nervous system (CNS) toxicity profile compared to earlier generation compounds like TNP-470 . Furthermore, its metabolic profile involves several active metabolites that contribute to its overall efficacy, supporting its research use despite a low oral bioavailability for the parent compound . This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36N2O6 B1677974 PPI-2458 CAS No. 431077-35-9

3D Structure

Interactive Chemical Structure Model





Propriétés

Key on ui mechanism of action

PPI-2458's potent inhibition of MetAP-2 presents the potential for use as a new therapy for non-Hodgkin's lymphoma (NHL). MetAP-2 is highly expressed in human germinal center B cells. The neoplastic counterparts of these cells are the cell types observed in certain NHL subtypes, such as diffuse large B cell lymphoma and follicular lymphoma. PPI-2458 has been shown to reduce the formation of germinal centers in lymphoid tissues in vivo, have direct anti-proliferative activity on NHL cells in vitro and inhibit the growth of NHL tumors in a preclinical model in vivo. The anti-tumor activity of PPI-2458 was dose-dependent in this preclinical in vivo model and directly correlated with the level of molecular target MetAP-2 enzyme inhibition in tumor tissue, as measured by a proprietary, pharmacodynamic assay developed by PRAECIS. Additionally, the activity of PPI-2458 in this preclinical model was synergistic with several chemotherapeutic agents that are routinely used in combination in NHL patients.

Numéro CAS

431077-35-9

Formule moléculaire

C22H36N2O6

Poids moléculaire

424.5 g/mol

Nom IUPAC

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C22H36N2O6/c1-12(2)7-8-15-21(5,30-15)18-17(27-6)14(9-10-22(18)11-28-22)29-20(26)24-16(13(3)4)19(23)25/h7,13-18H,8-11H2,1-6H3,(H2,23,25)(H,24,26)/t14-,15-,16-,17-,18-,21+,22+/m1/s1

Clé InChI

QBDVVYNLLXGUGN-XGTBZJOHSA-N

SMILES isomérique

CC(C)[C@H](C(=O)N)NC(=O)O[C@@H]1CC[C@]2(CO2)[C@H]([C@@H]1OC)[C@@]3([C@H](O3)CC=C(C)C)C

SMILES canonique

CC(C)C(C(=O)N)NC(=O)OC1CCC2(CO2)C(C1OC)C3(C(O3)CC=C(C)C)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>5 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

PPI 2458
PPI-2458
PPI2458

Origine du produit

United States

Foundational & Exploratory

PPI-2458 as a Fumagillin Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PPI-2458, a potent and selective irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2). As a structural analog of fumagillin, this compound was developed to retain the anti-angiogenic and anti-proliferative activities of its parent compound while exhibiting an improved safety profile, particularly with reduced central nervous system (CNS) toxicity. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant assays, and illustrates the critical signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of oncology, inflammation, and drug development.

Introduction: Fumagillin and the Discovery of MetAP-2 Inhibitors

Fumagillin is a natural product derived from the fungus Aspergillus fumigatus. It was initially identified as an antimicrobial agent but later discovered to possess potent anti-angiogenic properties.[1] This anti-angiogenic activity is mediated through the selective and irreversible inhibition of methionine aminopeptidase-2 (MetAP-2), a key enzyme involved in protein synthesis and maturation.[2] MetAP-2 catalyzes the removal of the N-terminal methionine from nascent polypeptide chains, a crucial step for the proper function of many proteins.[3]

The therapeutic potential of MetAP-2 inhibition in diseases characterized by pathological angiogenesis, such as cancer and rheumatoid arthritis, led to the development of fumagillin analogs. One of the first analogs, TNP-470, showed promising anti-tumor activity in preclinical and clinical studies. However, its clinical development was hampered by dose-limiting neurotoxicity.[4] This prompted the rational design of new fumagillin analogs with an improved therapeutic index.

This compound: A Second-Generation Fumagillin Analog

This compound is a synthetic analog of fumagillin designed to retain the potent MetAP-2 inhibitory activity while minimizing CNS toxicity.[4] Structural modifications to the fumagillin scaffold resulted in a compound with an improved pharmacokinetic and safety profile.[5] this compound irreversibly inhibits MetAP-2 by forming a covalent bond with the active site residue His-231.[6] This irreversible binding leads to the potent and sustained inhibition of the enzyme's activity.

Structure-Activity Relationship (SAR) of Fumagillin Analogs

The development of this compound was guided by extensive structure-activity relationship (SAR) studies of fumagillin analogs. Key findings from these studies include:

  • The Spiroepoxide Moiety: The spiroepoxide ring is essential for the covalent modification of His-231 in the MetAP-2 active site and is critical for irreversible inhibition.[7]

  • Side-Chain Modifications: Modifications to the C6 side chain of the fumagillin core were explored to enhance potency and improve pharmacokinetic properties. The replacement of the chloroacetyl group in TNP-470 with a carbamate moiety in this compound contributed to its improved safety profile.[8]

  • Ring Substitutions: Alterations to the cyclohexane ring of the fumagillin scaffold were investigated to optimize binding affinity and selectivity for MetAP-2 over MetAP-1.[8]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the irreversible inhibition of MetAP-2. The inhibition of MetAP-2 disrupts normal protein processing, leading to downstream effects on several signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.

Inhibition of Protein Synthesis and Cell Cycle Arrest

By inhibiting MetAP-2, this compound can lead to the accumulation of proteins with an N-terminal methionine, which can affect their stability and function. A key downstream effect of MetAP-2 inhibition is the modulation of the eukaryotic initiation factor 2 alpha (eIF2α) phosphorylation status. MetAP-2 can protect eIF2α from inhibitory phosphorylation.[3] Inhibition of MetAP-2 can therefore lead to increased eIF2α phosphorylation, resulting in a general shutdown of protein synthesis and cell cycle arrest in the G1 phase.[9]

Anti-Angiogenic Effects

The anti-angiogenic properties of this compound are a direct consequence of its potent inhibitory effect on endothelial cell proliferation. By inducing G1 cell cycle arrest in endothelial cells, this compound prevents the formation of new blood vessels, a process critical for tumor growth and the pathogenesis of rheumatoid arthritis.

Anti-proliferative Effects in Cancer and Inflammatory Cells

This compound has demonstrated potent anti-proliferative activity against various cancer cell lines, particularly those derived from non-Hodgkin's lymphoma (NHL), as well as against human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA).[4]

Downstream Signaling Pathways

The inhibition of MetAP-2 by this compound triggers a cascade of downstream signaling events that contribute to its therapeutic effects.

MetAP2_Signaling_Pathway MetAP-2 Signaling Pathway cluster_0 This compound Action cluster_1 Cellular Processes PPI_2458 This compound MetAP2 MetAP-2 PPI_2458->MetAP2 Inhibits eIF2a eIF2α MetAP2->eIF2a Dephosphorylates (protects from phosphorylation) Bcl2 Bcl-2 MetAP2->Bcl2 Upregulates Telomerase Telomerase Activity MetAP2->Telomerase Upregulates Protein_Synthesis Protein Synthesis eIF2a->Protein_Synthesis Initiates Cell_Cycle_Progression Cell Cycle Progression (G1 -> S) Protein_Synthesis->Cell_Cycle_Progression Cell_Proliferation Cell Proliferation Cell_Cycle_Progression->Cell_Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Telomerase->Cell_Proliferation

Caption: MetAP-2 signaling cascade and points of inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineCell TypeGI₅₀ (nM)Maximum Inhibition (%)Reference
HFLS-RAHuman Fibroblast-Like Synoviocytes (Rheumatoid Arthritis)0.04>95% at 1 nM[4]
HUVECHuman Umbilical Vein Endothelial Cells0.2>95% at 1 nM[4]
SU-DHL-16Human Non-Hodgkin's Lymphoma1.960% at 100 nM
NHDF-AdNormal Human Dermal Fibroblasts>100025% at 1 µM[4]

Table 2: In Vivo Efficacy of this compound

Animal ModelDiseaseDosing RegimenOutcomeReference
Rat PG-PS Induced ArthritisRheumatoid Arthritis50 mg/kg, orally, qodMarked attenuation of paw swelling
SCID Mice with SR Tumor XenograftsNon-Hodgkin's Lymphoma0-100 mg/kg, orally, qodSignificant, dose-dependent suppression of tumor growth

Table 3: CNS Toxicity Profile of this compound vs. TNP-470

CompoundDose (mg/kg, i.v.)Incidence of Seizures in Rats (n=8)Reference
This compound60%[4]
This compound600%[4]
TNP-47060%[4]
TNP-47060100%[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and other fumagillin analogs.

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_0 In Vitro Assays cluster_1 In Vivo Studies Enzyme_Assay MetAP-2 Enzyme Inhibition Assay Proliferation_Assay Cell Proliferation Assay ([3H]-Thymidine Incorporation) Enzyme_Assay->Proliferation_Assay Correlate enzyme inhibition with anti-proliferative effect Western_Blot Western Blot Analysis Proliferation_Assay->Western_Blot Investigate downstream signaling effects Xenograft_Model Tumor Xenograft Model Proliferation_Assay->Xenograft_Model Validate anti-proliferative effects in vivo Arthritis_Model Rat PG-PS Induced Arthritis Model Toxicity_Study CNS Toxicity Assessment Arthritis_Model->Toxicity_Study Assess therapeutic efficacy and safety Xenograft_Model->Toxicity_Study Assess anti-tumor efficacy and safety

References

An In-depth Technical Guide to the Irreversible Inhibition of Methionine Aminopeptidase-2 (MetAP-2) by PPI-2458

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the irreversible inhibition of methionine aminopeptidase-2 (MetAP-2) by PPI-2458, a potent fumagillin analog. It details the molecular mechanism of action, summarizes key quantitative data, outlines experimental protocols for studying this interaction, and provides visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology, inflammation, and drug development who are interested in the therapeutic potential of MetAP-2 inhibition.

Introduction

Methionine aminopeptidases (MetAPs) are a class of metalloproteases that catalyze the removal of the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation.[1] The type 2 isoform, MetAP-2, has been identified as a key regulator of cell proliferation and angiogenesis, making it an attractive target for therapeutic intervention, particularly in cancer and inflammatory diseases.[2][3]

This compound is a synthetic analog of fumagillin, a natural product known for its anti-angiogenic properties.[4] Like other members of the fumagillin class, this compound acts as a potent and irreversible inhibitor of MetAP-2.[4][5] This irreversible mechanism of action leads to sustained target inhibition and potent anti-proliferative effects in various cell types.[4][6] This guide will delve into the technical details of this interaction.

Mechanism of Irreversible Inhibition

This compound's inhibitory activity stems from its ability to form a covalent bond with a key residue in the active site of MetAP-2. The molecule contains a spiroepoxide functional group that is critical for this irreversible interaction.[2][5]

The proposed mechanism involves the nucleophilic attack by the imidazole nitrogen of the histidine-231 (His231) residue in the MetAP-2 active site on one of the epoxide carbons of this compound.[5] This results in the opening of the epoxide ring and the formation of a stable covalent adduct between the inhibitor and the enzyme, thereby permanently inactivating it.[5]

Quantitative Data

The potency of this compound has been evaluated in various in vitro systems. The following tables summarize the key quantitative data for its inhibitory activity.

Table 1: In Vitro Anti-proliferative Activity of this compound
Cell LineDescriptionGI₅₀ (nM)Maximum Inhibition (%)Reference
HFLS-RAHuman Fibroblast-Like Synoviocytes (Rheumatoid Arthritis)0.04>95% at 1 nM[4][7]
HUVECHuman Umbilical Vein Endothelial Cells0.2>95% at 1 nM[4][7]
SRNon-Hodgkin's Lymphoma0.5~80%[8]
SU-DHL-16Non-Hodgkin's Lymphoma1.9~60% at 100 nM[9]
Table 2: In Vitro MetAP-2 Enzyme Inhibition by this compound
Cell LineIC₅₀ (nM)Reference
HFLS-RA0.04[1]
HUVEC0.2[1]
NHDF-Ad0.2[1]

Signaling Pathways

The inhibition of MetAP-2 by this compound triggers a cascade of downstream signaling events that ultimately lead to cell cycle arrest and the inhibition of proliferation. A key pathway implicated is the p53-p21 axis.

MetAP2_Signaling cluster_0 PPI2458 This compound MetAP2 MetAP-2 PPI2458->MetAP2 Inactivation p53 p53 MetAP2->p53 (indirect activation) p21 p21 (CDKN1A) p53->p21 Upregulation CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibition Rb Rb CDK2_CyclinE->Rb Phosphorylation G1_S_Transition G1/S Phase Transition E2F E2F Rb->E2F Inhibition E2F->G1_S_Transition Promotion CellCycleArrest Cell Cycle Arrest

Caption: Downstream signaling cascade following MetAP-2 inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of MetAP-2 by this compound.

Cell Proliferation Assay ([³H]thymidine Incorporation)

This assay measures the anti-proliferative effect of this compound on cultured cells.

Methodology:

  • Cell Seeding: Seed cells (e.g., HUVEC, HFLS-RA) in 96-well plates at a density of 8 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound (typically ranging from 10⁻¹² to 10⁻⁶ M) to the cell cultures.

  • Incubation: Incubate the cells with the compound for a period appropriate for the cell line's doubling time (e.g., 4 days for HUVEC, 7 days for HFLS-RA).[4]

  • Radiolabeling: For the final 24 hours of incubation, add 1 µCi/well of [³H]thymidine.

  • Harvesting and Measurement: Harvest the cells onto filter mats and measure the incorporation of [³H]thymidine using a scintillation counter.

  • Data Analysis: Calculate the concentration of this compound that causes 50% inhibition of cell growth (GI₅₀) by fitting the data to a dose-response curve.

Cell_Proliferation_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_ppi2458 Add serial dilutions of this compound seed_cells->add_ppi2458 incubate Incubate for 4-7 days add_ppi2458->incubate add_thymidine Add [³H]thymidine for final 24h incubate->add_thymidine harvest Harvest cells and measure radioactivity add_thymidine->harvest analyze Calculate GI₅₀ harvest->analyze end End analyze->end

Caption: Workflow for the [³H]thymidine incorporation cell proliferation assay.

MetAP-2 Enzyme Inhibition Assay (ELISA-based)

This assay quantifies the amount of active MetAP-2 in cell lysates after treatment with this compound.

Methodology:

  • Cell Treatment and Lysis: Treat cells with varying concentrations of this compound as in the proliferation assay. Lyse the cells to release intracellular proteins.

  • Labeling of Free MetAP-2: Incubate the cell lysates with a biotinylated analog of this compound. This probe will covalently bind to the active site of any MetAP-2 that has not been inhibited by this compound.

  • Capture: Add the lysates to streptavidin-coated plates. The biotinylated MetAP-2-probe complex will bind to the streptavidin.

  • Washing: Wash the plates to remove unbound proteins.

  • Detection: Add a primary antibody specific for MetAP-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Generation: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance. The signal intensity is proportional to the amount of active MetAP-2.

  • Data Analysis: Determine the IC₅₀ value, the concentration of this compound that inhibits 50% of MetAP-2 activity.

MetAP2_Inhibition_Workflow start Start treat_cells Treat cells with This compound and lyse start->treat_cells add_biotin_probe Incubate lysate with biotinylated this compound analog treat_cells->add_biotin_probe capture Add to streptavidin- coated plate add_biotin_probe->capture wash1 Wash to remove unbound proteins capture->wash1 add_primary_ab Add anti-MetAP-2 primary antibody wash1->add_primary_ab wash2 Wash add_primary_ab->wash2 add_secondary_ab Add HRP-conjugated secondary antibody wash2->add_secondary_ab wash3 Wash add_secondary_ab->wash3 add_substrate Add colorimetric substrate and measure wash3->add_substrate analyze Calculate IC₅₀ add_substrate->analyze end End analyze->end Mass_Spec_Workflow start Start incubate Incubate MetAP-2 with this compound start->incubate remove_unbound Remove unbound inhibitor incubate->remove_unbound denature Denature, reduce, and alkylate protein remove_unbound->denature digest Digest with protease denature->digest lc_msms LC-MS/MS analysis digest->lc_msms analyze Data analysis to identify modified peptide (His231) lc_msms->analyze end End analyze->end

References

PPI-2458: A Technical Overview of a Potent MetAP-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPI-2458 is a semi-synthetic analog of fumagillin, a natural product known for its anti-angiogenic properties.[1][2] Developed by Praecis Pharmaceuticals, this compound is a potent and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), an enzyme crucial for the proliferation of endothelial cells and certain tumor cells.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis pathway, mechanism of action, and preclinical data of this compound.

Discovery and Rationale

The discovery of this compound was the result of a targeted medicinal chemistry effort to improve upon the therapeutic profile of earlier fumagillin analogs, such as TNP-470.[5] While TNP-470 demonstrated significant anti-angiogenic and anti-tumor efficacy, its clinical development was hampered by dose-limiting central nervous system (CNS) toxicity.[5]

The lead optimization strategy for this compound focused on increasing the polarity of the molecule to limit its ability to cross the blood-brain barrier.[5] This was achieved by replacing the chloroacetyl moiety of TNP-470 with a carbamoyl-linked D-valinamide side chain.[6] This modification successfully maintained the potent inhibitory activity against MetAP-2 while significantly reducing CNS-related side effects observed with previous-generation compounds. Praecis Pharmaceuticals utilized traditional medicinal chemistry lead optimization to develop this compound, rather than their broader DirectSelect™ high-throughput screening technology.[7]

Synthesis Pathway

The synthesis of this compound starts from fumagillol, which can be obtained by the saponification of fumagillin, a commercially available natural product. The detailed, step-by-step synthesis of this compound is proprietary and is likely described in patent WO 02/422952002. However, based on the known chemistry of fumagillin analogs, a probable synthetic route involves the formation of a carbamate linkage at the C6 hydroxyl group of fumagillol.

General synthetic approaches for creating fumagillol carbamates have been described, often involving the reaction of fumagillol with an isocyanate reagent or a two-step process with an amine. For this compound, this would involve the coupling of fumagillol with a D-valinamide derivative.

Synthesis_Pathway Fumagillin Fumagillin Fumagillol Fumagillol Fumagillin->Fumagillol Saponification PPI_2458 This compound Fumagillol->PPI_2458 Coupling Reaction Valinamide_Derivative D-Valinamide Derivative Valinamide_Derivative->PPI_2458

Caption: Generalized synthesis pathway of this compound from fumagillin.

Mechanism of Action

This compound exerts its biological effects through the irreversible inhibition of MetAP-2.[3] MetAP-2 is a metalloprotease responsible for cleaving the N-terminal methionine from newly synthesized proteins, a critical step in protein maturation and function.

The mechanism of inhibition involves the covalent modification of a key histidine residue (His-231) in the active site of MetAP-2 by the spiroepoxide ring of this compound.[7] This irreversible binding permanently inactivates the enzyme. The inhibition of MetAP-2 leads to cell cycle arrest in the G1 phase, thereby preventing the proliferation of endothelial cells and susceptible tumor cells.[8]

Mechanism_of_Action PPI_2458 This compound MetAP2 MetAP-2 Enzyme PPI_2458->MetAP2 Binds to active site Inactive_Complex Irreversible Covalent Complex MetAP2->Inactive_Complex Covalent modification of His-231 Protein_Synthesis N-terminal Methionine Cleavage Blocked Inactive_Complex->Protein_Synthesis Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest Inhibition_Proliferation Inhibition of Cell Proliferation Cell_Cycle_Arrest->Inhibition_Proliferation

Caption: Signaling pathway illustrating the mechanism of action of this compound.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

Cell LineAssay TypeEndpointValue (nM)Reference
Human Umbilical Vein Endothelial Cells (HUVEC)Proliferation AssayGI₅₀0.2[3]
Human Fibroblast-Like Synoviocytes (HFLS-RA)Proliferation AssayGI₅₀0.04[3]
Non-Hodgkin's Lymphoma Cell LinesProliferation AssayGI₅₀0.2 - 1.9[4]
Recombinant Human MetAP-2Enzyme Inhibition AssayKᵢ0.245

Table 2: In Vivo Efficacy of this compound in a Rat Model of Rheumatoid Arthritis

Treatment Group (oral, every other day)Paw Swelling Reduction (%)Reference
5 mg/kg this compoundSignificant attenuation[9]
50 mg/kg this compoundMarked attenuation[9]

Table 3: In Vivo Efficacy of this compound in a Non-Hodgkin's Lymphoma Xenograft Model

Treatment Group (oral)MetAP-2 Inhibition in Tumor (%)Tumor Growth InhibitionReference
100 mg/kg this compound>85Significant[4]

Experimental Protocols

MetAP-2 Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of this compound against recombinant human MetAP-2.

Materials:

  • Recombinant human MetAP-2

  • MetAP-2 peptide substrate (e.g., MGWMDF)

  • Assay Buffer: 50 mM HEPES, 100 µM MnCl₂, 100 mM NaCl, 0.005% (w/v) BSA, 0.006% (w/v) CHAPS, pH 7.5

  • This compound stock solution in DMSO

  • 384-well microplate

  • Plate reader capable of detecting the cleaved substrate product

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1.5 nM of recombinant human MetAP-2 to each well containing assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells. The final DMSO concentration should be 1% (v/v).

  • Incubate the plate at room temperature for a specified period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 50 µM of the MetAP-2 peptide substrate to each well.

  • Monitor the cleavage of the substrate over time using a plate reader at the appropriate wavelength.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ or Kᵢ value by fitting the data to an appropriate dose-response curve.

MetAP2_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Plate Setup cluster_analysis Data Analysis PPI_Dilutions Prepare this compound Serial Dilutions Add_Inhibitor Add this compound or DMSO Control PPI_Dilutions->Add_Inhibitor Enzyme_Prep Prepare MetAP-2 Enzyme Solution Add_Enzyme Add MetAP-2 to 384-well Plate Enzyme_Prep->Add_Enzyme Add_Enzyme->Add_Inhibitor Incubate Incubate for Inhibitor Binding Add_Inhibitor->Incubate Add_Substrate Add MetAP-2 Substrate Incubate->Add_Substrate Read_Plate Monitor Reaction with Plate Reader Add_Substrate->Read_Plate Calculate_Rates Calculate Reaction Rates Read_Plate->Calculate_Rates Determine_Potency Determine IC50/Ki Calculate_Rates->Determine_Potency

Caption: Experimental workflow for the MetAP-2 enzyme inhibition assay.

HUVEC Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on human umbilical vein endothelial cells (HUVEC).

Materials:

  • HUVEC cell line

  • Complete growth medium (e.g., EGM-2)

  • This compound stock solution in DMSO

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, [³H]-thymidine)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions. For [³H]-thymidine, it is typically added for the final 18-24 hours of incubation.

  • After the appropriate incubation time with the reagent, measure the cell proliferation using a microplate reader. For MTT, this involves solubilizing the formazan crystals and measuring absorbance. For [³H]-thymidine, it involves harvesting the cells and measuring radioactive incorporation.

  • Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the GI₅₀ value (the concentration that inhibits cell growth by 50%) by plotting the inhibition data against the log of the inhibitor concentration.

Clinical Development

This compound entered a Phase 1 clinical trial (NCT00100347) for the treatment of non-Hodgkin's lymphoma and solid tumors. The trial was designed to assess the safety, tolerability, and pharmacodynamics of the drug. However, the trial was terminated.

Conclusion

This compound is a potent, second-generation, irreversible inhibitor of MetAP-2 discovered through a targeted medicinal chemistry approach. Its design successfully addressed the CNS toxicity associated with earlier fumagillin analogs while retaining strong anti-proliferative and anti-angiogenic activity. Preclinical data demonstrated significant efficacy in models of cancer and rheumatoid arthritis. While its clinical development was halted, the story of this compound provides a valuable case study in the rational design of semi-synthetic natural product analogs to improve therapeutic index.

References

Preclinical Profile of PPI-2458: A Novel Methionine Aminopeptidase-2 Inhibitor for Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PPI-2458 is a novel, orally active, and irreversible small molecule inhibitor of methionine aminopeptidase-2 (MetAP-2), a key enzyme implicated in angiogenesis and cellular proliferation.[1][2] As a member of the fumagillin class of compounds, this compound has demonstrated potent anti-tumor activity in a range of preclinical models, positioning it as a promising therapeutic candidate for the treatment of solid tumors.[1][2] This technical guide provides a comprehensive overview of the preclinical research on this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its anti-tumor effects by covalently binding to and irreversibly inhibiting MetAP-2.[2][3] MetAP-2 is a metalloprotease responsible for the removal of the N-terminal methionine from newly synthesized proteins, a critical step in protein maturation and function.[4] Inhibition of MetAP-2 disrupts this process, leading to a cascade of downstream effects that collectively suppress tumor growth.

The primary mechanisms through which MetAP-2 inhibition impacts cancer cells include:

  • Inhibition of Angiogenesis: MetAP-2 is highly expressed in endothelial cells, and its inhibition is a potent anti-angiogenic strategy. By blocking MetAP-2, this compound prevents the formation of new blood vessels, thereby depriving tumors of the essential nutrients and oxygen required for their growth and metastasis.[1][5]

  • Cell Cycle Arrest: MetAP-2 inhibition has been shown to induce G1 cell cycle arrest in tumor cells.[4][5] This is often mediated by the upregulation of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21.[6]

  • Induction of Apoptosis: In some cancer cell lines, inhibition of MetAP-2 can lead to programmed cell death, or apoptosis.[5]

The signaling pathway illustrating the mechanism of action of this compound is depicted below.

PPI2458_Mechanism_of_Action Mechanism of Action of this compound PPI2458 This compound MetAP2 Methionine Aminopeptidase-2 (MetAP-2) PPI2458->MetAP2 Inhibits Protein_Synthesis Inhibition of N-terminal Methionine Excision MetAP2->Protein_Synthesis Angiogenesis Inhibition of Angiogenesis MetAP2->Angiogenesis Required for p53 p53 Activation Protein_Synthesis->p53 Apoptosis Apoptosis Protein_Synthesis->Apoptosis p21 p21 Upregulation p53->p21 G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Tumor_Growth Tumor Growth Inhibition G1_Arrest->Tumor_Growth Apoptosis->Tumor_Growth Angiogenesis->Tumor_Growth

Caption: Mechanism of Action of this compound.

Quantitative Preclinical Efficacy

The anti-tumor activity of this compound has been evaluated in various preclinical models, demonstrating potent inhibition of both cancer cell proliferation in vitro and tumor growth in vivo.

In Vitro Cytotoxicity

This compound has shown potent growth inhibitory effects across a panel of cancer cell lines. The GI50 (concentration causing 50% growth inhibition) values for selected cell lines are summarized in the table below.

Cell LineCancer TypeGI50 (nM)Reference
B16F10Melanoma0.2[3]
SU-DHL-16Non-Hodgkin's Lymphoma1.9[7]
SRNon-Hodgkin's Lymphoma0.5[7]
HUVECEndothelial Cells0.2[8][9]
HFLS-RARheumatoid Arthritis Synoviocytes0.04[8][9]
In Vivo Tumor Growth Inhibition

Oral administration of this compound has been shown to significantly inhibit tumor growth in xenograft models. The efficacy data from key in vivo studies are presented below.

Tumor ModelHostTreatmentTumor Growth Inhibition (%)Reference
B16F10 MelanomaMice100 mg/kg, p.o.62[3]
SR NHL XenograftMice100 mg/kg, p.o.>85[7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

Cell Proliferation Assay

The anti-proliferative activity of this compound is typically assessed using a standard colorimetric assay, such as the MTT or SRB assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or vehicle control for a specified duration (e.g., 72 hours).

  • Staining: After the incubation period, a staining solution (e.g., MTT or SRB) is added to each well.

  • Measurement: The absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The GI50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Xenograft Tumor Model

The in vivo efficacy of this compound is evaluated using xenograft models, where human tumor cells are implanted into immunocompromised mice.

  • Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Treatment Administration: Once tumors reach a specific size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules.

  • Efficacy Assessment: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected to assess the level of MetAP-2 inhibition using a pharmacodynamic assay.[1]

The general workflow for a preclinical xenograft study is illustrated in the following diagram.

Xenograft_Workflow Experimental Workflow for Xenograft Model start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment with this compound (p.o.) randomization->treatment control Vehicle Control randomization->control monitoring Tumor Volume Measurement treatment->monitoring control->monitoring endpoint Study Endpoint monitoring->endpoint Tumors reach max size or study duration ends analysis Data Analysis and Pharmacodynamics endpoint->analysis

Caption: Workflow for a preclinical xenograft study.

Pharmacokinetics

Preclinical studies have shown that this compound has an improved pharmacokinetic profile compared to earlier fumagillin derivatives.[1] While it has low apparent oral bioavailability, it demonstrates equipotent efficacy in vivo via both oral and parenteral routes.[10] This suggests that its metabolites may also possess significant MetAP-2 inhibitory activity.[10] A Phase 1 clinical trial in patients with non-Hodgkin lymphoma has been conducted to evaluate the safety and pharmacokinetics of this compound in humans.[10]

Logical Drug Development Pathway

The development of this compound follows a logical progression from preclinical discovery to potential clinical application.

Drug_Development_Pathway Logical Drug Development Pathway for this compound target_id Target Identification (MetAP-2) lead_opt Lead Optimization (Improved safety over fumagillin) target_id->lead_opt in_vitro In Vitro Studies (Cytotoxicity) lead_opt->in_vitro in_vivo In Vivo Studies (Xenograft Models) in_vitro->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd phase1 Phase 1 Clinical Trial (Safety & Dosage) pk_pd->phase1 phase2 Phase 2/3 Clinical Trials (Efficacy in Solid Tumors) phase1->phase2

Caption: Logical drug development pathway for this compound.

Conclusion

The preclinical data for this compound strongly support its continued investigation as a potential therapeutic agent for solid tumors. Its potent dual mechanism of inhibiting both angiogenesis and tumor cell proliferation, combined with a favorable preclinical safety profile, makes it a compelling candidate for further clinical development. Future studies should focus on expanding the evaluation of this compound in a broader range of solid tumor models and exploring potential combination therapies to enhance its anti-tumor efficacy.

References

Anti-angiogenic Properties of PPI-2458: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPI-2458 is a potent and irreversible small molecule inhibitor of methionine aminopeptidase-2 (MetAP-2), a key enzyme implicated in the regulation of protein synthesis and cell proliferation.[1][2][3] This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows. The potent anti-proliferative effects of this compound on endothelial cells, coupled with its efficacy in preclinical models of cancer and inflammatory diseases, underscore its potential as a therapeutic agent targeting pathological angiogenesis.[1][3][4]

Mechanism of Action

This compound is a synthetic analog of fumagillin, a natural product known for its anti-angiogenic and anti-proliferative activities.[3][5] The primary molecular target of this compound is MetAP-2, a cytosolic metalloprotease responsible for the cleavage of the N-terminal methionine from nascent polypeptide chains. This enzymatic process is crucial for the proper maturation and function of a variety of proteins essential for cell growth and proliferation.

By irreversibly binding to the active site of MetAP-2, this compound inhibits its enzymatic activity.[2][5] This inhibition leads to a disruption of normal protein synthesis and subsequent cell cycle arrest, primarily affecting rapidly proliferating cells such as endothelial cells and certain tumor cells. The anti-angiogenic effects of this compound are a direct consequence of its potent inhibition of endothelial cell proliferation.[3][4]

PPI2458_Mechanism_of_Action cluster_cell Endothelial Cell cluster_cytoplasm Cytoplasm PPI2458 This compound MetAP2_active Active MetAP-2 PPI2458->MetAP2_active Irreversible Inhibition MetAP2_inactive Inactive MetAP-2 Mature_Protein Mature Protein (Met removed) MetAP2_active->Mature_Protein Cleaves N-terminal Methionine Protein_Synthesis Protein Synthesis & Cell Cycle Progression MetAP2_inactive->Protein_Synthesis Blocks Protein Maturation Nascent_Protein Nascent Polypeptide (with N-terminal Met) Nascent_Protein->MetAP2_active Mature_Protein->Protein_Synthesis Inhibition_of_Proliferation Inhibition of Endothelial Cell Proliferation

Mechanism of action of this compound in endothelial cells.

Quantitative Data

The anti-angiogenic and anti-proliferative activities of this compound have been quantified in a variety of in vitro and in vivo models. The following tables summarize key efficacy data.

Table 1: In Vitro Anti-proliferative and MetAP-2 Inhibitory Activity of this compound
Cell Line/EnzymeAssay TypeParameterValue (nM)Reference(s)
Human Umbilical Vein Endothelial Cells (HUVEC)Proliferation AssayGI₅₀0.2[3][4]
Human Fibroblast-Like Synoviocytes (HFLS-RA)Proliferation AssayGI₅₀0.04[3][6]
B16F10 Murine MelanomaProliferation AssayGI₅₀0.2[1]
SR Non-Hodgkin's LymphomaProliferation AssayGI₅₀0.5[7]
SU-DHL-16 Non-Hodgkin's LymphomaProliferation AssayGI₅₀1.9[7]
MetAP-2 Enzyme (in HFLS-RA)Enzyme Inhibition AssayIC₅₀0.04[3]
MetAP-2 Enzyme (in HUVEC)Enzyme Inhibition AssayIC₅₀0.2[3]
MetAP-2 Enzyme (in NHDF-Ad)Enzyme Inhibition AssayIC₅₀0.2[3]

GI₅₀: 50% growth inhibition concentration; IC₅₀: 50% inhibitory concentration.

Table 2: In Vivo Anti-tumor and Anti-angiogenic Efficacy of this compound
Animal ModelTumor TypeAdministration RouteDoseOutcomeReference(s)
C57BL/6 MiceB16F10 MelanomaOral (p.o.)100 mg/kg62% tumor growth inhibition[1]
MiceSR Non-Hodgkin's Lymphoma XenograftOral (p.o.)100 mg/kg>85% tumor MetAP-2 inhibition, significant tumor growth inhibition[7][8]
Lewis RatsPeptidoglycan-Polysaccharide-Induced ArthritisOral (p.o.)Not specifiedSignificant attenuation of paw swelling[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound's anti-angiogenic properties are provided below.

Endothelial Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the inhibitory effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial cell growth medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Recombinant human Vascular Endothelial Growth Factor (VEGF)

  • This compound

  • [³H]-Thymidine

  • Trypsin-EDTA

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed HUVECs in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in complete growth medium. Allow cells to attach overnight.

  • Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.

  • Treatment: Add fresh low-serum medium containing a pro-angiogenic stimulus (e.g., 20 ng/mL VEGF) and varying concentrations of this compound or vehicle control (DMSO).

  • [³H]-Thymidine Labeling: After 24-48 hours of incubation with the test compound, add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.

  • Cell Lysis and DNA Harvesting: Aspirate the medium, wash the cells with PBS, and lyse the cells using a lysis buffer. Harvest the DNA onto glass fiber filters using a cell harvester.

  • Quantification: Measure the incorporated radioactivity using a liquid scintillation counter. The amount of [³H]-thymidine incorporated is proportional to the rate of DNA synthesis and, therefore, cell proliferation.

In Vitro Tube Formation Assay

This assay assesses the ability of this compound to inhibit the differentiation of endothelial cells into capillary-like structures.

Materials:

  • HUVECs

  • Matrigel® Basement Membrane Matrix

  • Endothelial cell growth medium

  • This compound

  • Calcein AM (for visualization)

Procedure:

  • Matrigel Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate with 50 µL of Matrigel® per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Resuspend HUVECs in a low-serum medium containing varying concentrations of this compound or vehicle control. Seed the cells onto the solidified Matrigel® at a density of 1 x 10⁴ to 2 x 10⁴ cells per well.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Visualization and Quantification: Visualize the formation of tube-like structures using a phase-contrast microscope. For quantitative analysis, the cells can be stained with Calcein AM, and images can be captured. The total tube length, number of branch points, and number of loops can be quantified using image analysis software.

In Vivo Matrigel Plug Angiogenesis Assay

This assay evaluates the effect of this compound on neovascularization in a living organism.

Materials:

  • Growth factor-reduced Matrigel®

  • Recombinant human basic Fibroblast Growth Factor (bFGF) or VEGF

  • Heparin

  • This compound (for systemic administration)

  • Mice (e.g., C57BL/6)

  • Anti-CD31 (PECAM-1) antibody for immunohistochemistry

Procedure:

  • Matrigel Preparation: On ice, mix growth factor-reduced Matrigel® with a pro-angiogenic factor (e.g., 150 ng/mL bFGF) and heparin (10 units/mL).

  • Subcutaneous Injection: Inject 0.5 mL of the Matrigel® mixture subcutaneously into the flank of the mice.

  • Treatment: Administer this compound or vehicle control to the mice systemically (e.g., orally) at the desired dose and schedule.

  • Plug Excision: After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel® plugs.

  • Analysis:

    • Hemoglobin Content: Quantify the hemoglobin content in the plugs using a Drabkin's reagent-based assay as a measure of blood vessel formation.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an anti-CD31 antibody to visualize endothelial cells.

    • Microvessel Density (MVD) Quantification: Quantify the MVD by counting the number of CD31-positive vessels in multiple high-power fields.

MetAP-2 Enzymatic Assay

This biochemical assay directly measures the inhibitory activity of this compound on the MetAP-2 enzyme.

Materials:

  • Recombinant human MetAP-2

  • Met-Gly-Met-Met (or other suitable peptide substrate)

  • This compound

  • Assay buffer (e.g., HEPES buffer with CoCl₂)

  • Detection reagents (e.g., L-amino acid oxidase and horseradish peroxidase for a colorimetric assay)

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, pre-incubate recombinant MetAP-2 with varying concentrations of this compound or vehicle control in the assay buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the peptide substrate (e.g., Met-Gly-Met-Met).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Detection: Stop the reaction and measure the amount of product formed (e.g., free methionine) using a suitable detection method. For a coupled-enzyme colorimetric assay, the production of a chromogenic product is measured spectrophotometrically.

  • Data Analysis: Calculate the percent inhibition of MetAP-2 activity for each concentration of this compound and determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of the anti-angiogenic properties of a compound like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_pk_pd Pharmacokinetics & Pharmacodynamics Enzyme_Assay MetAP-2 Enzymatic Assay (IC₅₀ Determination) Proliferation_Assay Endothelial Cell Proliferation Assay (GI₅₀ Determination) Enzyme_Assay->Proliferation_Assay Tube_Formation_Assay Tube Formation Assay (Qualitative/Quantitative) Proliferation_Assay->Tube_Formation_Assay Matrigel_Plug_Assay Matrigel Plug Angiogenesis Assay (MVD Quantification) Tube_Formation_Assay->Matrigel_Plug_Assay Tumor_Xenograft Tumor Xenograft Model (Tumor Growth Inhibition) Matrigel_Plug_Assay->Tumor_Xenograft PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Tumor_Xenograft->PK_Studies PD_Studies Pharmacodynamic Studies (MetAP-2 Inhibition in Tissues) PK_Studies->PD_Studies

Preclinical evaluation workflow for anti-angiogenic compounds.

Conclusion

This compound is a potent inhibitor of MetAP-2 with significant anti-angiogenic properties demonstrated through a range of in vitro and in vivo studies. Its ability to inhibit endothelial cell proliferation and suppress tumor growth in preclinical models highlights its therapeutic potential. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other MetAP-2 inhibitors in angiogenesis-dependent diseases. The detailed experimental protocols and summarized quantitative data offer a solid foundation for future research in this promising area of oncology and inflammation.

References

The Impact of PPI-2458 on Endothelial Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of PPI-2458, a potent and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), on the proliferation of endothelial cells. By elucidating its mechanism of action, detailing experimental protocols for assessing its efficacy, and presenting key quantitative data, this document serves as a comprehensive resource for researchers in the fields of angiogenesis, cancer biology, and drug development. This compound, a synthetic analog of fumagillin, demonstrates significant anti-proliferative activity in endothelial cells, primarily through the induction of a G1 phase cell cycle arrest. This is mediated by the activation of the p53 tumor suppressor pathway and subsequent upregulation of the cyclin-dependent kinase inhibitor p21. The following sections will explore the core aspects of this compound's function and provide the necessary technical information for its study.

Introduction to this compound and its Target: MetAP-2

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Endothelial cells are the primary cellular components of blood vessels, and their proliferation is a key step in the angiogenic cascade. Methionine aminopeptidase-2 (MetAP-2), a metalloenzyme responsible for the removal of N-terminal methionine from nascent proteins, has been identified as a key regulator of endothelial cell proliferation.

This compound is a member of the fumagillin class of compounds that specifically and irreversibly inhibits the enzymatic activity of MetAP-2. By targeting MetAP-2, this compound effectively halts the proliferation of endothelial cells, thereby inhibiting angiogenesis. This makes this compound and other MetAP-2 inhibitors promising candidates for anti-cancer and anti-inflammatory therapies.

Quantitative Analysis of this compound's Anti-Proliferative Effects

The potency of this compound in inhibiting endothelial cell proliferation has been quantified in various studies. The following table summarizes the key data on the growth inhibitory effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).

Cell LineAssay TypeParameterValue (nM)Reference
HUVECProliferation AssayGI500.2[1]

GI50 (Growth Inhibition 50): The concentration of a drug that causes 50% inhibition of cell growth.

Signaling Pathway of MetAP-2 Inhibition by this compound

The primary mechanism by which this compound inhibits endothelial cell proliferation is through the induction of cell cycle arrest. Inhibition of MetAP-2 by this compound leads to the activation of the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates the expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. p21, in turn, binds to and inhibits the activity of cyclin/CDK complexes, which are essential for cell cycle progression, particularly through the G1/S checkpoint. This results in an arrest of the cell cycle in the G1 phase, thereby preventing DNA replication and cell division.[2]

PPI2458_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Response PPI2458 This compound MetAP2 MetAP-2 PPI2458->MetAP2 Inhibits p53 p53 Activation MetAP2->p53 Leads to p21 p21 (WAF1/CIP1) Upregulation p53->p21 Induces G1_Arrest G1 Phase Cell Cycle Arrest p21->G1_Arrest Causes Proliferation Endothelial Cell Proliferation G1_Arrest->Proliferation Inhibits

Figure 1: Signaling pathway of this compound in endothelial cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on endothelial cell proliferation.

Endothelial Cell Proliferation Assays

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Workflow:

Thymidine_Assay_Workflow cluster_workflow [3H]-Thymidine Incorporation Assay Workflow A 1. Seed HUVECs B 2. Starve cells (optional) A->B C 3. Treat with this compound B->C D 4. Add [3H]-Thymidine C->D E 5. Incubate D->E F 6. Harvest cells E->F G 7. Scintillation Counting F->G H 8. Analyze Data G->H

Figure 2: Workflow for [3H]-Thymidine Incorporation Assay.

Protocol:

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 103 cells per well in complete endothelial cell growth medium. Allow cells to adhere overnight.

  • Cell Starvation (Optional): To synchronize the cells, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours.

  • Treatment: Replace the medium with fresh low-serum medium containing various concentrations of this compound or vehicle control. Incubate for 24 hours.

  • [3H]-Thymidine Labeling: Add 1 µCi of [3H]-thymidine to each well.

  • Incubation: Incubate the plate for an additional 18-24 hours at 37°C in a 5% CO2 incubator.

  • Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS. Lyse the cells by adding 0.1 N NaOH.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the control (vehicle-treated cells) and calculate the GI50 value.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate as described for the thymidine incorporation assay.

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

This assay detects the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into newly synthesized DNA.

Protocol:

  • Cell Seeding and Treatment: Seed and treat HUVECs with this compound as described above.

  • BrdU Labeling: Add BrdU labeling solution to a final concentration of 10 µM and incubate for 2-4 hours.[5][6][7][8]

  • Fixation and Denaturation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then denature the DNA using 2N HCl.[5][6]

  • Immunostaining: Incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.

  • Visualization and Quantification: Visualize the cells using a fluorescence microscope or quantify the signal using a plate reader.

Cell Cycle Analysis

This method uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Workflow:

Cell_Cycle_Workflow cluster_workflow Cell Cycle Analysis Workflow A 1. Culture and Treat Cells B 2. Harvest and Fix Cells A->B C 3. RNase Treatment B->C D 4. Propidium Iodide Staining C->D E 5. Flow Cytometry Analysis D->E F 6. Data Interpretation E->F

Figure 3: Workflow for Cell Cycle Analysis.

Protocol:

  • Cell Culture and Treatment: Culture HUVECs and treat with this compound or vehicle for 24-48 hours.

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[9][10][11][12][13]

  • RNase Treatment: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL). Incubate at 37°C for 30 minutes.[10][11][12][13]

  • Propidium Iodide Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL.[9][10][11][12][13]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring the emission in the red channel.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

The Annexin V/Propidium Iodide (PI) assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture and treat HUVECs with this compound as desired.

  • Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide.[14][15][16][17]

  • Incubation: Incubate in the dark at room temperature for 15 minutes.[15][16]

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Conclusion

This compound is a potent inhibitor of endothelial cell proliferation, acting through the specific inhibition of MetAP-2. Its mechanism of action, involving the p53/p21 pathway and subsequent G1 cell cycle arrest, is well-characterized. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of this compound and other MetAP-2 inhibitors. This comprehensive understanding of this compound's effects on endothelial cells underscores its therapeutic potential in angiogenesis-dependent diseases and provides a solid foundation for further research and development in this area.

References

Investigating PPI-2458: A Methionine Aminopeptidase-2 Inhibitor for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction. A key pathological feature of RA is the uncontrolled proliferation of fibroblast-like synoviocytes (HFLS-RA) and pathological neovascularization. PPI-2458, a potent and selective irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), has emerged as a promising therapeutic candidate for RA. This document provides a comprehensive technical overview of the preclinical investigation of this compound in relevant RA models, detailing its mechanism of action, experimental protocols, and key efficacy data.

Introduction: Targeting Synovial Hyperplasia and Angiogenesis in RA

The synovium in RA is marked by extensive infiltration of inflammatory cells and the aggressive proliferation of HFLS-RA, which contribute to the degradation of cartilage and bone.[1] Pathological angiogenesis, the formation of new blood vessels, is also a critical process that sustains the inflamed synovium. Methionine aminopeptidase-2 (MetAP-2) is a metalloenzyme that plays a crucial role in protein maturation and has been identified as a key regulator of cell proliferation, particularly in endothelial cells. Its inhibition presents a therapeutic strategy to target both synovial hyperplasia and angiogenesis in RA.

This compound is a member of the fumagillin class of MetAP-2 inhibitors.[1][2] It has been shown to potently inhibit the proliferation of HFLS-RA and human umbilical vein endothelial cells (HUVEC).[1][2][3] Furthermore, studies in animal models of arthritis have demonstrated its ability to ameliorate disease severity, reduce inflammation, and protect against joint destruction.[1][4][5] This guide will delve into the preclinical data and methodologies used to evaluate the therapeutic potential of this compound in RA.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the irreversible inhibition of MetAP-2. This inhibition leads to a cytostatic effect on proliferating cells, including HFLS-RA and endothelial cells. The proposed signaling pathway is initiated by the binding of this compound to MetAP-2, which in turn disrupts downstream processes essential for cell cycle progression and proliferation. Additionally, this compound has been shown to inhibit osteoclast differentiation and activity, a crucial mechanism in preventing the bone erosion characteristic of RA.[4][5]

PPI2458 This compound MetAP2 MetAP-2 PPI2458->MetAP2 Inhibits Proliferation Cell Proliferation (HFLS-RA, Endothelial Cells) MetAP2->Proliferation Regulates Osteoclastogenesis Osteoclast Differentiation and Activity MetAP2->Osteoclastogenesis Regulates SynovialHyperplasia Synovial Hyperplasia Proliferation->SynovialHyperplasia Angiogenesis Angiogenesis Proliferation->Angiogenesis RA Rheumatoid Arthritis Pathology SynovialHyperplasia->RA Angiogenesis->RA BoneErosion Bone Erosion Osteoclastogenesis->BoneErosion BoneErosion->RA

Proposed mechanism of action of this compound in rheumatoid arthritis.

In Vitro Efficacy

Inhibition of HFLS-RA and HUVEC Proliferation

This compound demonstrates potent anti-proliferative effects on HFLS-RA and HUVEC. The growth inhibitory concentration 50 (GI50) values are summarized in the table below.

Cell TypeGI50 (nM)Maximum InhibitionReference
HFLS-RA0.04>95% at 1 nM[1][2][3]
HUVEC0.2Not Reported[1][2][3]
Inhibition of MetAP-2 Enzyme Activity

The anti-proliferative activity of this compound is directly linked to its inhibition of MetAP-2 enzyme activity.

AssayIC50 (nM)Reference
MetAP-2 Enzyme InhibitionNot explicitly stated, but correlates with GI50[1][3]
Inhibition of Osteoclastogenesis

In in vitro models, this compound has been shown to potently inhibit the differentiation and bone resorption activity of osteoclasts.[4][5]

In Vivo Efficacy in Rheumatoid Arthritis Models

Peptidoglycan-Polysaccharide (PG-PS)-Induced Arthritis in Rats

The PG-PS-induced arthritis model in Lewis rats is a well-established model that mimics many features of human RA. In this model, therapeutic administration of this compound after the onset of chronic disease significantly attenuated paw swelling.[1]

TreatmentDoseRouteEffectReference
This compound0.25, 1, 5, 50 mg/kg (qod)Oral (po)Dose-dependent reduction in paw volume[1]
This compound1, 5, 10 mg/kg (qod)Oral (po)Significant protection against established disease[4]
This compound5 mg/kg (qod)Oral (po)Complete alleviation of ankle swelling[5]

Histopathological assessment of the joints in this compound-treated animals showed improvements in inflammation, bone resorption, and cartilage erosion.[4][5]

Collagen-Induced Arthritis (CIA) in Rats

The CIA model in rats is another widely used model of RA. Studies have shown that this compound can regress established CIA.

Experimental Protocols

In Vitro Assays
  • Cell Culture: Human Fibroblast-Like Synoviocytes from RA patients (HFLS-RA) are purchased from Cell Applications, Inc. and cultured in synovial cell growth medium.

  • Assay Setup: Cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are treated with various concentrations of this compound or vehicle control.

  • Incubation: The plates are incubated for 7 days.

  • Proliferation Assessment: Cell proliferation is measured using a standard method such as the [3H]thymidine incorporation assay.

  • Data Analysis: The GI50 value is calculated from the dose-response curve.

cluster_0 HFLS-RA Proliferation Assay Workflow A Seed HFLS-RA in 96-well plates B Treat with This compound A->B C Incubate for 7 days B->C D Assess Proliferation ([3H]thymidine incorporation) C->D E Calculate GI50 D->E

Workflow for the HFLS-RA proliferation assay.

A specific protocol for the this compound studies is not detailed in the primary literature. A general representative protocol is as follows:

  • Enzyme and Substrate: Recombinant human MetAP-2 and a suitable substrate (e.g., a methionine-starting peptide) are used.

  • Inhibitor Incubation: MetAP-2 is pre-incubated with varying concentrations of this compound.

  • Reaction Initiation: The substrate is added to start the enzymatic reaction.

  • Detection: The amount of cleaved methionine is quantified using a colorimetric or fluorometric method.

  • Data Analysis: The IC50 value is determined from the dose-response curve.

  • Cell Source: Bone marrow-derived macrophages (BMMs) are isolated from mice or rats.

  • Differentiation: BMMs are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclast differentiation.[6][7][8]

  • Treatment: this compound is added to the culture medium at various concentrations.

  • Assessment of Differentiation: After several days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells are counted.

  • Bone Resorption Assay: To assess function, osteoclasts are cultured on bone-mimicking substrates, and the area of resorption pits is measured.

In Vivo Models
  • Animals: Female Lewis rats are used.

  • Induction: Arthritis is induced by a single intraperitoneal (i.p.) injection of PG-PS from Streptococcus pyogenes (25 mg/kg).

  • Disease Progression: The model exhibits a biphasic character with an acute phase followed by a chronic, erosive phase.

  • Treatment: Therapeutic dosing with this compound or vehicle is initiated after the onset of chronic disease (e.g., day 15).

  • Assessment:

    • Clinical: Paw swelling is measured using a plethysmometer.

    • Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.

  • Data Analysis: Paw volume changes and histological scores are compared between treatment groups.

cluster_1 PG-PS-Induced Arthritis Model Workflow A Induce Arthritis in Lewis Rats (i.p. injection of PG-PS) B Onset of Chronic Disease (Day 15) A->B C Initiate Therapeutic Dosing (this compound or Vehicle) B->C D Monitor Paw Swelling C->D E Terminal Histopathological Analysis of Joints C->E

Workflow for the PG-PS-induced arthritis model.

Conclusion

The preclinical data for this compound strongly support its potential as a disease-modifying anti-rheumatic drug. Its dual action of inhibiting the proliferation of HFLS-RA and endothelial cells, along with its inhibitory effect on osteoclastogenesis, addresses key pathological processes in rheumatoid arthritis. The significant efficacy observed in robust animal models of RA warrants further clinical investigation of this compound as a novel therapeutic agent for this debilitating disease.

References

PPI-2458: A Potent Inhibitor of Cell Cycle Progression Through MetAP-2 Blockade

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

PPI-2458 is a novel small molecule inhibitor of Methionine Aminopeptidase-2 (MetAP-2), a key enzyme implicated in cellular proliferation and angiogenesis. This technical guide delineates the pivotal role of this compound in arresting cell cycle progression, primarily through the induction of a G1 phase block. By irreversibly inhibiting MetAP-2, this compound triggers a downstream signaling cascade involving the tumor suppressor p53, the cyclin-dependent kinase inhibitor p21, and the retinoblastoma protein (Rb), ultimately leading to a halt in cellular division. This guide provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction

This compound belongs to the fumagillin class of compounds, which are known for their potent anti-angiogenic and anti-proliferative properties.[1] Its primary molecular target is MetAP-2, a metalloprotease responsible for the removal of the N-terminal methionine from nascent polypeptide chains.[1] Dysregulation of MetAP-2 activity has been linked to various pathological conditions, including cancer and rheumatoid arthritis, making it an attractive target for therapeutic intervention.[1] This document focuses on the specific cellular consequence of MetAP-2 inhibition by this compound: the disruption of the cell cycle.

Mechanism of Action: G1 Cell Cycle Arrest

The primary mechanism by which this compound exerts its anti-proliferative effects is by inducing a cell cycle arrest in the G1 phase.[2] This blockade prevents cells from progressing to the S phase, during which DNA synthesis occurs, thereby inhibiting cell division. The signaling pathway leading to this G1 arrest is initiated by the direct inhibition of MetAP-2.

The MetAP-2 Signaling Cascade

Inhibition of MetAP-2 by this compound initiates a cascade of events that culminates in G1 arrest. While the precise upstream events linking MetAP-2 inhibition to p53 activation are still under investigation, the downstream pathway is well-characterized for MetAP-2 inhibitors.

  • Activation of p53: Inhibition of MetAP-2 leads to the activation of the tumor suppressor protein p53.

  • Induction of p21: Activated p53 transcriptionally upregulates the expression of the cyclin-dependent kinase (CDK) inhibitor, p21 (also known as WAF1/CIP1).

  • Inhibition of Cyclin-CDK Complexes: p21 binds to and inhibits the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes, which are essential for progression through the G1 phase.

  • Hypophosphorylation of Rb: The inhibition of G1 CDKs prevents the hyperphosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing it from activating the transcription of genes required for S phase entry.

  • Downregulation of PCNA: A key downstream effector of this pathway is the Proliferating Cell Nuclear Antigen (PCNA), a crucial protein for DNA replication and repair. Treatment with this compound has been shown to markedly down-regulate PCNA protein levels. This reduction in PCNA is consistent with a G1 cell cycle arrest.

The following diagram illustrates this signaling pathway:

PPI2458_Pathway cluster_G1_control G1 Phase Control PPI2458 This compound MetAP2 MetAP-2 PPI2458->MetAP2 inhibits p53 p53 (activated) MetAP2->p53 leads to p21 p21 (CDKN1A) (upregulated) p53->p21 induces transcription CyclinD_CDK46 Cyclin D / CDK4/6 p21->CyclinD_CDK46 inhibits CyclinE_CDK2 Cyclin E / CDK2 p21->CyclinE_CDK2 inhibits G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Rb_p p-Rb (inactive) CyclinD_CDK46->Rb_p phosphorylates CyclinE_CDK2->Rb_p phosphorylates Rb_E2F Rb-E2F Complex E2F E2F (free) Rb_E2F->G1_Arrest Rb_p->Rb_E2F releases E2F S_phase_genes S-Phase Genes (e.g., PCNA) E2F->S_phase_genes activates transcription PCNA_down PCNA downregulation G1_Arrest->PCNA_down

Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.

Quantitative Data

The efficacy of this compound in inhibiting cell proliferation has been quantified across various cell lines. The following tables summarize the available quantitative data.

Table 1: In Vitro Growth Inhibition (GI50) of this compound
Cell LineCell TypeGI50 (nM)Reference
HFLS-RAHuman Fibroblast-Like Synoviocytes (Rheumatoid Arthritis)0.04[3]
HUVECHuman Umbilical Vein Endothelial Cells0.2[3]
NHL LinesNon-Hodgkin's Lymphoma0.2 - 1.9

GI50: The concentration of a drug that causes 50% inhibition of cell growth.

Table 2: Representative Cell Cycle Distribution Following MetAP-2 Inhibition

While specific quantitative cell cycle data for this compound is not publicly available, data from studies on the related MetAP-2 inhibitor, fumagillin, in liver cancer stem-like cells provides a representative example of the expected effects.

Treatment% G1 Phase% S Phase% G2/M PhaseReference
Control45.340.114.6[1]
Fumagillin (10 µM)68.221.510.3[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cell cycle progression.

Cell Proliferation Assay (MTS Assay)

This protocol is used to determine the GI50 values of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 1 µM) for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 10 nM) or vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and detect emission at ~617 nm.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.

Cell_Cycle_Workflow start Start: Cell Culture treatment Treat with this compound or Vehicle Control start->treatment harvest Harvest and Wash Cells treatment->harvest fixation Fix with Cold 70% Ethanol harvest->fixation staining Stain with Propidium Iodide and RNase A fixation->staining analysis Analyze by Flow Cytometry staining->analysis quantification Quantify Cell Cycle Phases (G1, S, G2/M) analysis->quantification end End: Data Interpretation quantification->end

Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Western Blot Analysis for Cell Cycle Proteins

This protocol is used to assess the protein levels of key cell cycle regulators.

  • Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against PCNA, p53, p21, Rb, and p-Rb overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

This compound is a potent inhibitor of MetAP-2 that effectively halts cell cycle progression at the G1 phase. Its mechanism of action, involving the p53/p21/Rb pathway and the subsequent downregulation of PCNA, provides a strong rationale for its investigation as a therapeutic agent in diseases characterized by uncontrolled cell proliferation, such as cancer. The experimental protocols detailed in this guide offer a robust framework for further research into the cellular effects of this compound and other MetAP-2 inhibitors.

References

PPI-2458: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPI-2458 is a potent, orally active, and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), a metalloenzyme that plays a crucial role in protein modification and cellular proliferation. As a synthetic derivative of fumagillin, this compound has demonstrated significant anti-angiogenic and anti-proliferative properties in preclinical and clinical studies.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental methodologies related to this compound, tailored for professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is a complex small molecule with the IUPAC name (3R,4S,5S,6R)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-yl ((R)-1-amino-3-methyl-1-oxobutan-2-yl)carbamate.[2] Its structure is characterized by a spiro-epoxide moiety, which is essential for its irreversible binding to the active site of MetAP-2.[3]

Physicochemical and Biological Properties
PropertyValueReference(s)
Molecular Formula C22H36N2O6[2]
Molecular Weight 424.53 g/mol [2]
CAS Number 431077-35-9[2]
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents such as ethanol and DMSO. Poor water solubility is predicted for the parent compound, fumagillin (3.3 mg/L).[4]
Stability The epoxide moieties contribute to the molecule's reactivity and potential instability. Fumagillin, the parent compound, is known to be unstable. Storage of this compound stock solutions is recommended at -20°C for short-term and -80°C for long-term.[4][5]
Mechanism of Action Irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2)[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the irreversible inhibition of MetAP-2. This enzyme is responsible for the cleavage of the N-terminal methionine from nascent proteins, a critical step in their maturation and function. By covalently binding to a histidine residue (His-231) in the active site of MetAP-2, this compound inactivates the enzyme.[3][6]

The inhibition of MetAP-2 leads to a cascade of downstream effects, primarily impacting cell proliferation and angiogenesis. Disruption of N-terminal methionine excision can affect the function of proteins crucial for cell cycle progression, leading to a G1 phase cell cycle arrest.[7] Furthermore, MetAP-2 inhibition has been shown to suppress the proliferation of endothelial cells, a key process in the formation of new blood vessels (angiogenesis), which is vital for tumor growth and the progression of inflammatory diseases like rheumatoid arthritis.[1][6]

MetAP2_Inhibition_Pathway PPI2458 This compound MetAP2 Methionine Aminopeptidase 2 (MetAP2) PPI2458->MetAP2 Irreversible Inhibition NTerminalMethionineExcision N-terminal Methionine Excision MetAP2->NTerminalMethionineExcision ProteinMaturation Protein Maturation NTerminalMethionineExcision->ProteinMaturation CellCycleProgression Cell Cycle Progression (G1 -> S phase) ProteinMaturation->CellCycleProgression EndothelialCellProliferation Endothelial Cell Proliferation ProteinMaturation->EndothelialCellProliferation TumorGrowth Tumor Growth & Pannus Formation CellCycleProgression->TumorGrowth Angiogenesis Angiogenesis EndothelialCellProliferation->Angiogenesis Angiogenesis->TumorGrowth MetAP2_Assay_Workflow cluster_0 Sample Preparation cluster_1 Capture and Detection CellLysate Cell Lysate (with inhibited/uninhibited MetAP2) Incubation1 Incubate CellLysate->Incubation1 BiotinPPI Biotinylated this compound Analog BiotinPPI->Incubation1 StreptavidinPlate Streptavidin-Coated Plate Incubation1->StreptavidinPlate Add mixture Incubation2 Capture StreptavidinPlate->Incubation2 PrimaryAb Anti-MetAP2 Antibody Incubation2->PrimaryAb Wash & Add SecondaryAb HRP-Conjugated Secondary Antibody PrimaryAb->SecondaryAb Wash & Add Substrate HRP Substrate SecondaryAb->Substrate Wash & Add Readout Measure Absorbance Substrate->Readout Stop Reaction MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement SeedCells Seed Cells in 96-well Plate Adherence Allow Adherence (Overnight) SeedCells->Adherence Treatment Treat with this compound (Serial Dilutions) Adherence->Treatment Incubation Incubate (4-7 days) Treatment->Incubation AddMTT Add MTT Solution Incubation->AddMTT IncubateMTT Incubate (2-4 hours) (Formazan Formation) AddMTT->IncubateMTT Solubilize Remove Medium & Add Solubilization Solution IncubateMTT->Solubilize Measure Measure Absorbance (570-590 nm) Solubilize->Measure Arthritis_Model_Workflow cluster_0 Induction and Treatment cluster_1 Evaluation Induction Induce Arthritis in Rats (PG-PS Injection) Development Monitor Arthritis Development Induction->Development Treatment Initiate this compound Treatment (Chronic Phase) Development->Treatment PawSwelling Measure Paw Swelling Treatment->PawSwelling Histology Histological Analysis of Joints Treatment->Histology Efficacy Assess Therapeutic Efficacy PawSwelling->Efficacy Histology->Efficacy

References

An In-depth Technical Guide to Early-Stage Research on PPI-2458 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research into the cytotoxic and anti-proliferative effects of PPI-2458, a novel irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2). This document synthesizes key preclinical findings, details relevant experimental methodologies, and visualizes the underlying molecular pathways and workflows to support further investigation and development in this area.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic analog of fumagillin, a natural product known for its anti-angiogenic and anti-proliferative properties. Like other members of the fumagillin class, this compound exerts its biological effects by irreversibly inhibiting MetAP-2, a metalloprotease responsible for the cleavage of the N-terminal methionine from nascent proteins.[1][2] This enzymatic process is crucial for the proper maturation and function of a variety of proteins involved in cell growth and proliferation.[1] Inhibition of MetAP-2 by this compound leads to a cytostatic effect, primarily through a G1 cell cycle arrest, rather than direct cytotoxicity.[1][3] Notably, this compound has demonstrated an improved central nervous system (CNS) toxicity profile compared to its parent compound, TNP-470.[4]

Quantitative Analysis of this compound's Anti-Proliferative Activity

The anti-proliferative activity of this compound has been evaluated across various cell lines, demonstrating potent effects, particularly in endothelial and certain cancer cell lines. The 50% growth inhibition (GI50) values from several key studies are summarized below.

Cell LineCell TypeGI50 (nM)Reference
HFLS-RAHuman Fibroblast-Like Synoviocytes (Rheumatoid Arthritis)0.04[1][4]
HUVECHuman Umbilical Vein Endothelial Cells0.2[1][4]
NHL Cell LinesNon-Hodgkin's Lymphoma0.2 - 1.9[2][5]
SRHuman Non-Hodgkin's Lymphoma0.5[5]
SU-DHL-16Human Non-Hodgkin's Lymphoma1.9[5]

Note: The provided data primarily consists of GI50 values, which reflect a 50% reduction in cell growth. This is distinct from IC50 values, which would indicate a 50% inhibition of a specific molecular target or process.

Key Experimental Protocols

This section details the methodologies employed in the early-stage evaluation of this compound's effects on cell viability and proliferation.

Cell Proliferation Assays

A common method to assess the anti-proliferative effects of this compound is the ³H-thymidine incorporation assay, which measures DNA synthesis.

Protocol: ³H-Thymidine Incorporation Assay for HUVEC Proliferation [6]

  • Cell Plating: Seed Human Umbilical Vein Endothelial Cells (HUVEC) at a density of 3 x 10³ cells per well in 30 mm² wells.

  • Stimulation: Stimulate cells with either vascular endothelial growth factor (VEGF; 10 ng/ml) or fibroblast growth factor (FGF)-2 (50 ng/ml) in media containing 10% fetal calf serum. Include an untreated control group in serum-free medium.

  • Compound Treatment: Add this compound at desired concentrations (e.g., 0.01 to 10 nmol/l) or a vehicle control (e.g., 0.001% DMSO) to the appropriate wells.

  • Incubation: Incubate the plates for 24 hours.

  • Radiolabeling: Add 10 µCi per well of ³H-thymidine and incubate for an additional 24 hours.

  • Data Analysis: Measure the incorporation of ³H-thymidine as a marker of cell proliferation. Data is typically expressed as the mean ± standard deviation.

Cytotoxicity and Apoptosis Assays

To differentiate between cytostatic and cytotoxic effects, Annexin V and Trypan Blue exclusion assays are commonly utilized.

Protocol: Annexin V Staining for Apoptosis

While specific protocols for this compound are not detailed in the provided search results, a general protocol is as follows:

  • Cell Treatment: Culture cells to the desired confluence and treat with various concentrations of this compound for a specified duration.

  • Cell Harvesting: Gently harvest both adherent and floating cells.

  • Washing: Wash cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability stain (e.g., propidium iodide - PI) to distinguish between apoptotic and necrotic cells.

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Protocol: Trypan Blue Exclusion Assay for Cell Viability

This assay provides a straightforward method to determine the number of viable cells.

  • Cell Suspension: Create a single-cell suspension from the cell culture treated with this compound.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.

  • Counting: Load the mixture onto a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: (Number of unstained cells / Total number of cells) x 100.

MetAP-2 Enzyme Inhibition Assay

A specific ELISA-based assay was developed to measure the inhibition of MetAP-2 by this compound in cell lysates.[1]

Protocol: MetAP-2 Enzyme Inhibition ELISA [1]

  • Lysate Preparation: Prepare cell lysates from cells treated with and without this compound.

  • Incubation with Biotinylated Analog: Incubate 10-20 µg of cellular protein with a biotinylated analog of this compound. This analog will bind to any MetAP-2 that has not been inhibited by this compound.

  • Capture: Transfer the mixture to a streptavidin-coated plate and incubate for 1 hour to capture the biotinylated MetAP-2-inhibitor complex.

  • Washing: Wash the plate to remove unbound components.

  • Detection: Add an anti-MetAP-2 antibody (0.5 µg/ml) and incubate for 1 hour.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.

  • Substrate Addition and Measurement: Add an HRP substrate and measure the resulting signal to quantify the amount of uninhibited MetAP-2.

Visualizing Pathways and Workflows

Signaling Pathway of MetAP-2 Inhibition by this compound

The following diagram illustrates the proposed signaling cascade following the inhibition of MetAP-2 by this compound, leading to a G1 cell cycle arrest.

MetAP2_Inhibition_Pathway PPI2458 This compound MetAP2 MetAP-2 PPI2458->MetAP2 NascentProteins Nascent Proteins (e.g., Pro-proliferative factors) MetAP2->NascentProteins Cleaves N-terminal Methionine PCNA_down PCNA Downregulation MetAP2->PCNA_down Leads to MatureProteins Mature, Functional Proteins NascentProteins->MatureProteins Proliferation Cell Proliferation MatureProteins->Proliferation Promotes G1Arrest G1 Cell Cycle Arrest PCNA_down->G1Arrest G1Arrest->Proliferation Inhibits

Proposed signaling pathway of this compound action.
Experimental Workflow for Determining Cell Viability

This diagram outlines the general workflow for assessing the impact of this compound on cell viability using standard laboratory techniques.

Cell_Viability_Workflow cluster_prep Cell Preparation & Treatment cluster_assays Viability & Apoptosis Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HUVEC, NHL lines) Treatment Treatment with this compound (various concentrations) CellCulture->Treatment TrypanBlue Trypan Blue Exclusion Assay Treatment->TrypanBlue AnnexinV Annexin V / PI Staining Treatment->AnnexinV Microscopy Microscopy & Hemocytometer Counting TrypanBlue->Microscopy FlowCytometry Flow Cytometry Analysis AnnexinV->FlowCytometry ViabilityData Percentage of Viable Cells Microscopy->ViabilityData ApoptosisData Quantification of Apoptotic & Necrotic Cells FlowCytometry->ApoptosisData

General workflow for cell viability assessment.
Workflow for MetAP-2 Enzyme Inhibition Assay

The following diagram details the steps involved in the ELISA-based MetAP-2 inhibition assay.

MetAP2_Assay_Workflow LysatePrep 1. Prepare Cell Lysates (Control & this compound Treated) BiotinIncubation 2. Incubate Lysate with Biotinylated this compound Analog LysatePrep->BiotinIncubation StreptavidinCapture 3. Capture on Streptavidin-Coated Plate BiotinIncubation->StreptavidinCapture PrimaryAb 4. Add Anti-MetAP-2 Primary Antibody StreptavidinCapture->PrimaryAb SecondaryAb 5. Add HRP-Conjugated Secondary Antibody PrimaryAb->SecondaryAb Detection 6. Add Substrate & Measure Signal SecondaryAb->Detection Quantification Quantification of Uninhibited MetAP-2 Detection->Quantification

Workflow of the MetAP-2 enzyme inhibition ELISA.

References

The Anti-Inflammatory Potential of PPI-2458: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

PPI-2458, a novel molecule in the fumagillin class of compounds, has demonstrated significant anti-inflammatory and anti-proliferative properties by irreversibly inhibiting methionine aminopeptidase-2 (MetAP-2).[1][2][3][4][5] This technical guide provides an in-depth exploration of the pre-clinical data, mechanism of action, and experimental methodologies used to evaluate the efficacy of this compound, with a particular focus on its potential as a therapeutic agent for rheumatoid arthritis (RA).

Core Mechanism of Action: MetAP-2 Inhibition

The primary molecular target of this compound is MetAP-2, an enzyme crucial for cell proliferation. By irreversibly inhibiting MetAP-2, this compound induces growth arrest in the late G1 phase of the cell cycle.[1] This targeted action has a potent effect on rapidly dividing cells, including human fibroblast-like synoviocytes (HFLS-RA) and human umbilical vein endothelial cells (HUVEC), which are key players in the pathology of rheumatoid arthritis.[1][2][5] Notably, this anti-proliferative mechanism is distinct from many traditional anti-inflammatory agents, as this compound does not directly inhibit the secretion of inflammatory mediators such as IL-6 and vascular endothelial growth factor (VEGF) from activated HFLS-RA.[1][2][3][5][6]

A later study also revealed that this compound can inhibit the formation and activity of osteoclasts, suggesting a direct role in preventing bone erosion, a critical aspect of RA pathology.[7]

cluster_0 This compound Mechanism of Action PPI This compound MetAP2 MetAP-2 Inhibition PPI->MetAP2 G1Arrest G1 Cell Cycle Arrest MetAP2->G1Arrest Osteoclast Inhibition of Osteoclast Formation & Activity MetAP2->Osteoclast Proliferation Decreased Cell Proliferation G1Arrest->Proliferation HFLS Fibroblast-like Synoviocytes (HFLS-RA) Proliferation->HFLS HUVEC Endothelial Cells (HUVEC) Proliferation->HUVEC Synovial Reduced Synovial Hyperplasia HFLS->Synovial Angiogenesis Reduced Angiogenesis HUVEC->Angiogenesis Bone Reduced Bone Erosion Osteoclast->Bone

Figure 1: this compound Mechanism of Action

Quantitative Efficacy Data

The anti-proliferative and anti-inflammatory effects of this compound have been quantified in both in vitro and in vivo models.

In Vitro Anti-Proliferative Activity

This compound potently inhibits the proliferation of key cell types involved in rheumatoid arthritis pathology.

Cell TypeParameterValueReference
Human Fibroblast-Like Synoviocytes (HFLS-RA)GI₅₀0.04 nM[1][2][3][5]
Human Fibroblast-Like Synoviocytes (HFLS-RA)Max. Inhibition>95% at 1 nM[1][2][3][5]
Human Umbilical Vein Endothelial Cells (HUVEC)GI₅₀0.2 nM[1][2][3][5][6]
Non-Hodgkin's Lymphoma (NHL) Cell LinesGI₅₀0.2 - 1.9 nmol/L[8]
In Vivo Anti-Inflammatory Efficacy (Rat Arthritis Model)

In a peptidoglycan-polysaccharide (PG-PS)-induced arthritis model in rats, orally administered this compound demonstrated a significant, dose-dependent reduction in paw swelling.

Dose (Oral, qod)OutcomeReference
0.25 mg/kg~50% reduction in paw swelling[1]
5 mg/kgComplete alleviation of ankle swelling[7]
50 mg/kgMaximal protection, almost complete reduction in paw swelling[1]

Safety Profile: Improved CNS Toxicity

A significant advantage of this compound over its parent compound, TNP-470, is its improved central nervous system (CNS) toxicity profile.

CompoundDose (i.v., 14 days)Incidence of SeizuresReference
This compound 60 mg/kg 0% [1]
TNP-47060 mg/kg100%[1]

Detailed Experimental Protocols

Cell Proliferation Assay
  • Cell Lines: Human Fibroblast-Like Synoviocytes from RA patients (HFLS-RA), Human Umbilical Vein Endothelial Cells (HUVEC), and Normal Human Dermal Fibroblasts-Adult (NHDF-Ad).

  • Methodology:

    • Cells (8 x 10³) were seeded into appropriate culture plates.

    • Cells were incubated with increasing concentrations of this compound (ranging from 10⁻¹² to 10⁻⁶ M).

    • Incubation periods were 7 days for HFLS-RA and NHDF-Ad, and 4 days for HUVEC, based on their respective doubling times.

    • Cell proliferation was quantified to determine the Growth Inhibitory Concentration 50 (GI₅₀).

Peptidoglycan-Polysaccharide (PG-PS) Induced Arthritis in Rats

This in vivo model was used to assess the therapeutic efficacy of this compound in a chronic inflammatory setting.

cluster_workflow In Vivo Arthritis Model Workflow Day0 Day 0: Arthritis Induction (PG-PS Injection) Day15 Day 15: Onset of Chronic Phase Begin this compound Treatment Day0->Day15 Disease Progression Day31 Day 31: Termination of Study Day15->Day31 Treatment Period (Oral qod) Analysis Analysis: - Paw Volume Measurement - Histopathology of Joints - MetAP-2 Inhibition Assay Day31->Analysis

Figure 2: Experimental Workflow for the Rat Arthritis Model
  • Model: Peptidoglycan-polysaccharide (PG-PS)-induced arthritis in female Lewis rats.

  • Protocol:

    • Induction: Arthritis was induced by a single intraperitoneal injection of PG-PS.

    • Treatment Initiation: Treatment with this compound (at doses of 0.25, 1, 5, and 50 mg/kg, administered orally every other day) was initiated on day 15, after the chronic destructive phase of the disease was established.[1]

    • Duration: Treatment continued until day 31.

    • Endpoints: The primary endpoint was the measurement of paw swelling (volume). Histopathological analysis of the tarsal joints was also conducted to assess inflammation, pannus formation, cartilage damage, and bone resorption.[1][7]

CNS Toxicity Assessment
  • Model: Sprague-Dawley rats.

  • Protocol:

    • Animals were administered this compound or TNP-470 at doses of 6 or 60 mg/kg intravenously for 14 consecutive days.[3]

    • Animals were observed daily after dosing for clinical signs of toxicity.

    • The incidence of seizures was recorded for each treatment group (n=8).[1][3]

Summary and Future Directions

This compound demonstrates a potent and selective anti-proliferative effect on cell types integral to the pathology of rheumatoid arthritis. Its efficacy in reducing joint swelling and improving joint histology in preclinical models, combined with a favorable CNS safety profile, positions it as a promising candidate for a disease-modifying antirheumatic drug (DMARD).[1][2][7] The unique mechanism of action, targeting cell proliferation rather than directly inhibiting secreted inflammatory mediators, offers a novel therapeutic avenue. Further investigation into the inhibition of osteoclastogenesis provides another strong rationale for its development in treating RA and potentially other inflammatory and oncological conditions.[4][7][8]

References

PPI-2458: A Potent and Selective Inhibitor of Methionine Aminopeptidase 2 for Oncological and Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

PPI-2458 is a novel, orally bioavailable, irreversible, and highly potent small molecule inhibitor of methionine aminopeptidase 2 (MetAP-2), a bifunctional metalloprotease crucial for protein maturation and cellular proliferation. By targeting MetAP-2, this compound has demonstrated significant anti-proliferative and anti-angiogenic activity in a range of preclinical models of cancer and inflammatory diseases, most notably non-Hodgkin's lymphoma and rheumatoid arthritis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies, to support further research and development efforts. A key feature of this compound is its improved central nervous system (CNS) toxicity profile compared to its parent compound, TNP-470, a significant advancement for this class of drugs.

Introduction

Methionine aminopeptidase 2 (MetAP-2) is a cytosolic enzyme that plays a critical role in the post-translational modification of newly synthesized proteins by cleaving the N-terminal methionine.[1] This process is essential for the proper function and stability of a significant portion of the proteome. MetAP-2 has been identified as a key regulator of endothelial cell proliferation and, consequently, angiogenesis, the formation of new blood vessels.[2][3] Angiogenesis is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen for growth and metastasis.[2] Furthermore, MetAP-2 is implicated in the proliferation of other cell types, including fibroblast-like synoviocytes in rheumatoid arthritis.

This compound, a synthetic analog of fumagillin, is an irreversible inhibitor of MetAP-2. It belongs to the same class of compounds as TNP-470 (AGM-1470), another well-characterized MetAP-2 inhibitor.[2][4] While TNP-470 showed promise in clinical trials, its development was hampered by dose-limiting neurotoxicity. This compound was specifically designed to retain the potent anti-enzymatic activity of the fumagillin class while mitigating the associated CNS side effects.[5]

This whitepaper will delve into the technical details of this compound, presenting its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its effects on cellular pathways.

Mechanism of Action

This compound exerts its therapeutic effects through the irreversible covalent inhibition of MetAP-2.[6] The molecule contains a reactive epoxide group that forms a covalent bond with a histidine residue in the active site of MetAP-2, leading to its inactivation.[7]

The inhibition of MetAP-2's enzymatic activity has two major downstream consequences:

  • Inhibition of Protein N-terminal Methionine Excision: By blocking the removal of N-terminal methionine from a subset of newly synthesized proteins, this compound disrupts their proper folding, stability, and function. This can trigger cell cycle arrest, particularly in the G1 phase, and induce apoptosis.

  • Anti-Angiogenic Effects: MetAP-2 is highly expressed in proliferating endothelial cells.[3] Inhibition of MetAP-2 in these cells leads to a potent anti-angiogenic effect, thereby restricting tumor growth and inflammation.[2][4]

The signaling pathway affected by this compound is depicted in the following diagram:

MetAP2_Inhibition_Pathway cluster_cells Cellular Context cluster_effects Downstream Effects of Inhibition PPI2458 This compound MetAP2 Methionine Aminopeptidase 2 (MetAP-2) PPI2458->MetAP2 Inhibits G1_Arrest G1 Cell Cycle Arrest Apoptosis Apoptosis N_terminal_Met_Excision N-terminal Methionine Excision MetAP2->N_terminal_Met_Excision Catalyzes Cell_Proliferation Cell Proliferation Protein_Maturation Protein Maturation & Function N_terminal_Met_Excision->Protein_Maturation Protein_Maturation->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Endothelial_Cells Endothelial Cells Endothelial_Cells->Angiogenesis Tumor_Cells Tumor Cells / Synoviocytes Tumor_Cells->Cell_Proliferation

Caption: Mechanism of action of this compound on MetAP-2 and its downstream cellular effects.

Quantitative Data

The potency of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Anti-Proliferative Activity of this compound
Cell LineCell TypeGI₅₀ (nM)Maximum InhibitionReference
HFLS-RAHuman Fibroblast-Like Synoviocytes (Rheumatoid Arthritis)0.04>95% at 1 nM[8]
HUVECHuman Umbilical Vein Endothelial Cells0.2>95% at 1 nM[8]
NHDF-AdNormal Human Dermal Fibroblasts - Adult>1000~25% at 1 µM[5]

GI₅₀ (Growth Inhibitory Concentration 50): The concentration of a drug that inhibits cell growth by 50%.

Table 2: In Vivo Efficacy and CNS Toxicity of this compound vs. TNP-470
ParameterThis compoundTNP-470Animal ModelReference
Efficacy
Paw Swelling ReductionSignificant attenuationNot reportedRat PG-PS Arthritis Model
CNS Toxicity (Incidence of Seizures)
6 mg/kg i.v. (14 days)0%Not reportedSprague-Dawley Rats
60 mg/kg i.v. (14 days)0%100% (after 2nd dose)Sprague-Dawley Rats[5]

PG-PS: Peptidoglycan-polysaccharide.

Table 3: Clinical Pharmacodynamics of this compound in Non-Hodgkin's Lymphoma
DoseRouteMetAP-2 Inhibition in Whole BloodDuration of InhibitionClinical Trial PhaseReference
15 mg (every other day)Oral~80%Up to 48 hoursPhase 1[9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Cell Proliferation Assay

This assay is used to determine the anti-proliferative activity of this compound.

Cell_Proliferation_Assay start Seed cells in 96-well plates incubation1 Incubate for 24 hours start->incubation1 treatment Add increasing concentrations of this compound incubation1->treatment incubation2 Incubate for 4-7 days treatment->incubation2 assay Add proliferation reagent (e.g., MTS, AlamarBlue) incubation2->assay readout Measure absorbance/fluorescence assay->readout analysis Calculate GI₅₀ values readout->analysis

Caption: Workflow for a typical cell proliferation assay to evaluate this compound.

Methodology:

  • Cell Seeding: Human Fibroblast-Like Synoviocytes from RA patients (HFLS-RA), Human Umbilical Vein Endothelial Cells (HUVEC), or Normal Human Dermal Fibroblasts (NHDF-Ad) are seeded in 96-well plates at a density of 8 x 10³ cells per well.[6]

  • Incubation: The cells are allowed to adhere and grow for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing increasing concentrations of this compound (typically ranging from 10⁻¹² to 10⁻⁶ M).[6]

  • Prolonged Incubation: The cells are incubated with the compound for a period of 4 to 7 days, depending on the cell type's doubling time.[6]

  • Quantification of Proliferation: A viability/proliferation reagent (e.g., MTS or AlamarBlue) is added to each well. The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The results are normalized to untreated control cells, and the GI₅₀ value is calculated using non-linear regression analysis.

In Vivo Arthritis Model

The peptidoglycan-polysaccharide (PG-PS)-induced arthritis model in rats is used to assess the in vivo efficacy of this compound in a chronic inflammatory setting.

Methodology:

  • Induction of Arthritis: Arthritis is induced in female Lewis rats by a single intraperitoneal injection of PG-PS (25 mg/kg).[6]

  • Treatment Initiation: Treatment with this compound is initiated after the onset of chronic disease, typically around day 15 post-induction.[6] The compound can be administered orally.[10]

  • Assessment of Disease Progression: Paw swelling (a measure of inflammation) is monitored regularly using a plethysmometer.

  • Histopathological Analysis: At the end of the study, tarsal joints are collected for histopathological examination to assess joint destruction, synovial hyperplasia, and neovascularization.[10]

CNS Toxicity Assessment

The neurotoxic potential of this compound is compared to that of TNP-470 in Sprague-Dawley rats.

Methodology:

  • Animal Dosing: Sprague-Dawley rats (n=8 per group, equal number of males and females) are administered this compound or TNP-470 intravenously at doses of 6 or 60 mg/kg for 14 consecutive days.

  • Clinical Observation: The animals are observed daily for any clinical signs of toxicity, with a particular focus on the incidence of seizures.

  • Data Recording: The number of animals experiencing seizures in each treatment group is recorded.

MetAP-2 Enzyme Inhibition Assay

An ex vivo enzyme-linked immunosorbent assay (ELISA) can be used to determine the level of free (uninhibited) MetAP-2 in tissues and blood.

Methodology:

  • Sample Collection: Blood and tissue samples are collected from animals or patients treated with this compound.[9]

  • Lysate Preparation: Cell lysates are prepared from the collected samples.

  • ELISA: An ELISA-based assay is used to quantify the amount of active MetAP-2 that has not been inactivated by this compound. This typically involves capturing the enzyme and detecting its activity using a substrate that produces a colorimetric or fluorescent signal.[9]

Conclusion

This compound is a potent and selective inhibitor of methionine aminopeptidase 2 with a significantly improved CNS safety profile compared to earlier-generation compounds. Its dual action of inhibiting cell proliferation and angiogenesis makes it a promising therapeutic candidate for a variety of diseases, including non-Hodgkin's lymphoma and rheumatoid arthritis. The quantitative data and experimental protocols presented in this whitepaper provide a solid foundation for further investigation and clinical development of this compound and other MetAP-2 inhibitors. The successful demonstration of target engagement in a phase 1 clinical trial underscores the potential of this compound to translate preclinical findings into meaningful patient outcomes.

References

Methodological & Application

Application Notes and Protocols for Assessing PPI-2458 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPI-2458 is a potent and irreversible small molecule inhibitor of methionine aminopeptidase-2 (MetAP-2), a metalloenzyme that plays a critical role in protein maturation and angiogenesis.[1][2] MetAP-2 catalyzes the removal of the N-terminal methionine from nascent polypeptide chains, a crucial step for the proper function of numerous proteins involved in cell proliferation and survival.[1] Inhibition of MetAP-2 by this compound has been shown to suppress cell growth and angiogenesis, making it a promising therapeutic candidate for the treatment of various diseases, including cancer and rheumatoid arthritis.[2][3]

These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound. The described assays are designed to assess the compound's impact on cell proliferation, direct inhibition of MetAP-2, cell migration, and vasculogenic mimicry.

Mechanism of Action of this compound

This compound exerts its biological effects through the irreversible inhibition of MetAP-2. This inhibition leads to a cytostatic effect, primarily through the induction of a G1 phase cell cycle arrest, rather than apoptosis.[4] The anti-proliferative effects of this compound have been demonstrated in various cell types, including human umbilical vein endothelial cells (HUVEC), human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA), and various non-Hodgkin's lymphoma (NHL) cell lines.[1][5]

PPI2458_Signaling_Pathway PPI2458 This compound MetAP2 Methionine Aminopeptidase-2 (MetAP-2) PPI2458->MetAP2 inhibits G1_Arrest G1 Cell Cycle Arrest PPI2458->G1_Arrest N_Terminal_Methionine_Excision N-Terminal Methionine Excision MetAP2->N_Terminal_Methionine_Excision catalyzes Cell_Proliferation Cell Proliferation MetAP2->Cell_Proliferation promotes Protein_Maturation Protein Maturation (e.g., for proteins involved in cell cycle progression) N_Terminal_Methionine_Excision->Protein_Maturation Protein_Maturation->Cell_Proliferation

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following table summarizes the reported growth inhibitory concentrations (GI50) of this compound in various cell lines.

Cell LineCell TypeGI50 (nM)Reference
HFLS-RAHuman Fibroblast-Like Synoviocytes (Rheumatoid Arthritis)0.04[1][6]
HUVECHuman Umbilical Vein Endothelial Cells0.2[1][4]
NHL Cell LinesNon-Hodgkin's Lymphoma0.2 - 1.9[5]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.

Materials:

  • Target cells (e.g., HUVEC, HFLS-RA, NHL cell lines)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan is completely dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition and Analysis Seed_Cells Seed Cells in 96-well plate Incubate_24h Incubate for 24h (Attachment) Seed_Cells->Incubate_24h Add_PPI2458 Add this compound dilutions Incubate_24h->Add_PPI2458 Incubate_Treatment Incubate for 48-72h Add_PPI2458->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Add_Solubilization Add Solubilization Solution Incubate_MTT->Add_Solubilization Incubate_Solubilization Incubate for 2-4h (dark) Add_Solubilization->Incubate_Solubilization Read_Absorbance Read Absorbance at 570 nm Incubate_Solubilization->Read_Absorbance Calculate_GI50 Calculate GI50 Read_Absorbance->Calculate_GI50

Caption: Workflow for the MTT cell proliferation assay.

MetAP-2 Enzyme Inhibition Assay (ELISA-based)

This pharmacodynamic assay quantifies the level of active MetAP-2 in cell lysates following treatment with this compound. The assay is based on a competitive binding principle where a biotinylated analog of this compound competes with the free, active MetAP-2 in the lysate for binding to an anti-MetAP-2 antibody-coated plate.

Materials:

  • Target cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • 96-well high-binding ELISA plate

  • Anti-MetAP-2 antibody (for coating)

  • Biotinylated this compound analog

  • Bovine Serum Albumin (BSA) for blocking

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Protocol:

  • Plate Coating: Coat the wells of a 96-well ELISA plate with anti-MetAP-2 antibody (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.

  • Cell Treatment and Lysis:

    • Treat cells with various concentrations of this compound for a specified duration.

    • Wash the cells with cold PBS and lyse them using cell lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the cell lysates.

  • Blocking: Wash the coated plate with wash buffer and block with 3% BSA in PBS for 1-2 hours at room temperature.

  • Competitive Binding:

    • Add a standardized amount of cell lysate (containing a fixed amount of total protein) to each well.

    • Immediately add a fixed concentration of biotinylated this compound analog to each well.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding of active MetAP-2 and the biotinylated analog to the capture antibody.

  • Detection:

    • Wash the plate thoroughly with wash buffer.

    • Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the plate again.

    • Add TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • The signal will be inversely proportional to the amount of active MetAP-2 in the lysate. A higher concentration of this compound will result in more inhibited MetAP-2, allowing more biotinylated analog to bind, thus producing a stronger signal.

    • Calculate the percentage of MetAP-2 inhibition relative to the vehicle-treated control.

MetAP2_Inhibition_ELISA_Workflow cluster_0 Assay Preparation cluster_1 Sample Preparation and Reaction cluster_2 Detection and Quantification Coat_Plate Coat plate with Anti-MetAP-2 Ab Block_Plate Block with BSA Coat_Plate->Block_Plate Add_Lysate Add cell lysate to wells Block_Plate->Add_Lysate Treat_Cells Treat cells with this compound Lyse_Cells Prepare cell lysates Treat_Cells->Lyse_Cells Lyse_Cells->Add_Lysate Add_Biotin_PPI2458 Add Biotinylated this compound analog Add_Lysate->Add_Biotin_PPI2458 Incubate_Binding Incubate (Competitive Binding) Add_Biotin_PPI2458->Incubate_Binding Add_Strep_HRP Add Streptavidin-HRP Incubate_Binding->Add_Strep_HRP Add_TMB Add TMB Substrate Add_Strep_HRP->Add_TMB Add_Stop Add Stop Solution Add_TMB->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Calculate_Inhibition Calculate % MetAP-2 Inhibition Read_Absorbance->Calculate_Inhibition

Caption: Workflow for the MetAP-2 enzyme inhibition ELISA.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the collective migration of a cell monolayer.

Materials:

  • Target cells

  • Complete culture medium

  • This compound

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tip or a cell-scratching insert

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing different concentrations of this compound or vehicle control.

  • Capture images of the scratch at time 0.

  • Incubate the plate at 37°C and 5% CO2.

  • Capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at different points for each time point and condition.

  • Calculate the percentage of wound closure over time to determine the effect of this compound on cell migration.

Wound_Healing_Assay_Workflow cluster_0 Monolayer and Wound Creation cluster_1 Treatment and Imaging cluster_2 Data Analysis Seed_Cells Seed cells to confluence Create_Scratch Create a scratch in the monolayer Seed_Cells->Create_Scratch Wash_Cells Wash to remove debris Create_Scratch->Wash_Cells Add_PPI2458 Add this compound containing medium Wash_Cells->Add_PPI2458 Image_T0 Image at Time 0 Add_PPI2458->Image_T0 Incubate Incubate and image at intervals (e.g., 6, 12, 24h) Image_T0->Incubate Measure_Width Measure scratch width Incubate->Measure_Width Calculate_Closure Calculate % Wound Closure Measure_Width->Calculate_Closure

Caption: Workflow for the wound healing (scratch) assay.

Vasculogenic Mimicry Assay

This assay evaluates the ability of aggressive tumor cells to form vessel-like structures, a process known as vasculogenic mimicry (VM). MetAP-2 inhibitors have been shown to suppress VM.

Materials:

  • Tumor cells with VM potential (e.g., highly invasive melanoma or glioblastoma cell lines)

  • Serum-free culture medium

  • This compound

  • Matrigel (growth factor reduced)

  • 96-well tissue culture plates (pre-chilled)

  • Microscope with a camera

Protocol:

  • Thaw Matrigel on ice overnight at 4°C.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest and resuspend the tumor cells in serum-free medium containing different concentrations of this compound or vehicle control.

  • Seed the cells onto the Matrigel-coated wells at a density of 1-2 x 104 cells/well.

  • Incubate the plate at 37°C and 5% CO2 for 4-24 hours.

  • Monitor the formation of tube-like structures using a microscope at different time points.

  • Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of closed loops.

VM_Assay_Workflow cluster_0 Plate Preparation cluster_1 Cell Seeding and Treatment cluster_2 Incubation and Analysis Coat_Plate Coat 96-well plate with Matrigel Solidify_Matrigel Incubate to solidify Matrigel Coat_Plate->Solidify_Matrigel Seed_Cells Seed cells onto Matrigel Solidify_Matrigel->Seed_Cells Prepare_Cells Prepare cells in serum-free medium with this compound Prepare_Cells->Seed_Cells Incubate Incubate for 4-24h Seed_Cells->Incubate Image_Tubes Image tube formation Incubate->Image_Tubes Quantify_VM Quantify VM parameters Image_Tubes->Quantify_VM

Caption: Workflow for the vasculogenic mimicry assay.

References

Application Notes and Protocols for PPI-2458 in HUVEC Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing PPI-2458, a potent and selective inhibitor of methionine aminopeptidase-2 (MetAP-2), in a Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assay. This document offers a comprehensive guide for researchers investigating the anti-angiogenic potential of this compound and similar compounds.

Introduction

This compound is a novel molecule belonging to the fumagillin class of compounds that specifically and irreversibly inhibits MetAP-2.[1][2][3] This enzyme is crucial for the proliferation of endothelial cells, and its inhibition is a key mechanism for preventing angiogenesis, the formation of new blood vessels. Pathological angiogenesis is a hallmark of diseases such as cancer and rheumatoid arthritis.[2][4] this compound has demonstrated potent anti-proliferative activity against HUVECs in vitro, with a growth inhibitory concentration 50 (GI50) of 0.2 nM.[2][3] The following protocol details a robust method for quantifying the dose-dependent effect of this compound on HUVEC proliferation.

Data Presentation

The following table summarizes representative quantitative data from a HUVEC proliferation assay with this compound. The data illustrates the dose-dependent inhibitory effect of the compound on HUVEC proliferation stimulated by Vascular Endothelial Growth Factor (VEGF).

This compound Concentration (nM)Mean Absorbance (OD 450 nm)Standard Deviation% Inhibition
0 (Vehicle Control)1.250.080%
0.011.120.0710.4%
0.10.780.0537.6%
0.20.610.0451.2%
10.250.0380.0%
100.100.0292.0%
1000.080.0193.6%

Experimental Protocols

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs) (Passage 2-5)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Recombinant Human VEGF-A (165)

  • Cell Proliferation Assay Kit (e.g., WST-1 or MTS based)

  • 96-well tissue culture plates, flat-bottom, sterile

  • Dimethyl sulfoxide (DMSO)

HUVEC Proliferation Assay Protocol
  • Cell Culture and Seeding:

    • Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C with 5% CO2.

    • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with medium containing FBS and centrifuge the cell suspension.

    • Resuspend the cell pellet in EGM-2 and perform a cell count.

    • Seed HUVECs into a 96-well plate at a density of 3,000 - 5,000 cells per well in 100 µL of EGM-2.[5][6]

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Serum Starvation (Optional but Recommended):

    • After 24 hours, aspirate the medium and replace it with 100 µL of basal medium (EGM-2 without growth factors) containing 0.5-2% FBS.

    • Incubate for 4-6 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

  • Treatment with this compound and VEGF:

    • Prepare serial dilutions of this compound in the appropriate culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Add 50 µL of the this compound dilutions to the respective wells.

    • Add 50 µL of recombinant human VEGF to each well to a final concentration of 10-50 ng/mL to stimulate proliferation.[5] Include a vehicle control group (DMSO) and a negative control group (no VEGF stimulation).

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Assessment:

    • Add 20 µL of WST-1 or MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a color change is apparent.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of proliferation inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of vehicle control)] x 100

    • Plot the % inhibition against the log concentration of this compound to determine the GI50 value.

Mandatory Visualization

Signaling Pathway

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival PKC->Proliferation mTOR mTOR AKT->mTOR MEK MEK RAF->MEK mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation MetAP2 MetAP-2 MetAP2->Proliferation Required for Proliferation PPI2458 This compound PPI2458->MetAP2

Caption: VEGF signaling pathway in HUVECs and the inhibitory action of this compound on MetAP-2.

Experimental Workflow

HUVEC_Proliferation_Assay_Workflow start Start seed Seed HUVECs in 96-well plate start->seed incubate1 Incubate for 24h (Cell Attachment) seed->incubate1 starve Serum Starve (Optional) incubate1->starve treat Add this compound and VEGF starve->treat incubate2 Incubate for 48-72h treat->incubate2 assay Add Proliferation Reagent (WST-1/MTS) incubate2->assay read Measure Absorbance assay->read analyze Data Analysis (Calculate % Inhibition, GI50) read->analyze end End analyze->end

Caption: Experimental workflow for the HUVEC proliferation assay with this compound.

References

Application Notes and Protocols: PPI-2458 in the Collagen-Induced Arthritis (CIA) Rat Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction. A key pathological feature of RA is pannus formation, a process highly dependent on angiogenesis.[1] PPI-2458, a fumagillin derivative, is an irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), an enzyme crucial for endothelial cell proliferation.[1][2][3] By targeting MetAP-2, this compound effectively inhibits angiogenesis, presenting a promising therapeutic strategy for RA.[1][4] This document provides detailed application notes and protocols for the use of this compound in the collagen-induced arthritis (CIA) rat model, a widely used preclinical model that shares immunological and pathological features with human RA.[5]

Mechanism of Action

This compound's primary mechanism of action is the irreversible inhibition of MetAP-2.[1][2] MetAP-2 is a metalloprotease that removes the N-terminal methionine from newly synthesized proteins. This process is essential for the proper function and stability of numerous proteins involved in cell proliferation. By inhibiting MetAP-2, this compound blocks the proliferation of endothelial cells in the late G1 phase of the cell cycle, thereby suppressing angiogenesis.[1][2] This anti-angiogenic effect is critical in the context of RA, as the formation and maintenance of the destructive pannus tissue are dependent on the development of new blood vessels.[1] Additionally, this compound has demonstrated potent anti-proliferative activity on human fibroblast-like synoviocytes derived from RA patients (HFLS-RA).[2][3] While this compound leads to a dose-dependent decrease in white blood cells and lymphocytes, it does not appear to be broadly immunosuppressive.[1][6]

cluster_0 Cellular Level cluster_1 Pathological Outcome in RA This compound This compound MetAP-2 MetAP-2 This compound->MetAP-2 Inhibits Protein Translation Protein Translation MetAP-2->Protein Translation Enables Endothelial Cell Proliferation (G1 Phase) Endothelial Cell Proliferation (G1 Phase) Protein Translation->Endothelial Cell Proliferation (G1 Phase) Leads to HFLS-RA Proliferation HFLS-RA Proliferation Protein Translation->HFLS-RA Proliferation Leads to Angiogenesis Angiogenesis Endothelial Cell Proliferation (G1 Phase)->Angiogenesis Pannus Formation Pannus Formation HFLS-RA Proliferation->Pannus Formation Angiogenesis->Pannus Formation Supports Joint Destruction Joint Destruction Pannus Formation->Joint Destruction Causes

Mechanism of Action of this compound in Rheumatoid Arthritis.

Data Presentation

The efficacy of this compound has been evaluated in the rat CIA model, demonstrating significant reductions in clinical and radiographic signs of arthritis. The following tables summarize the key quantitative data from these studies.

Table 1: Efficacy of this compound in Collagen-Induced Arthritis (CIA) in LOU Rats[1][6]
Treatment GroupDoseRoute of AdministrationMean Arthritic Score (Day 18 post-onset)Radiographic Score (vs. Control)
Vehicle Control--7.0 ± 0.04-
This compound15 mg/kgIntravenous (i.v.)Significantly Reduced (p < 0.001)Significantly Reduced (p < 0.001)
This compound30 mg/kgSubcutaneous (s.c.)Significantly Reduced (p < 0.001)Significantly Reduced (p < 0.001)
This compound100 mg/kgOral (p.o.)Significantly Reduced (p < 0.001)Significantly Reduced (p < 0.001)
This compound + Methotrexate10 mg/kgSubcutaneous (s.c.)3.1 ± 0.5Significantly Reduced
This compound + Methotrexate30 mg/kgSubcutaneous (s.c.)2.7 ± 0.6Significantly Reduced
Methotrexate0.3 mg/kg weeklySubcutaneous (s.c.)No significant effectNo significant effect
Table 2: Effect of Orally Administered this compound on Paw Swelling in Peptidoglycan-Polysaccharide (PG-PS) Induced Arthritis in Female Lewis Rats[2]
Treatment GroupDoseRoute of AdministrationPaw Volume (at Day 31)
Vehicle Control-Oral (p.o.)-
This compound0.25 mg/kgOral (p.o.)Significantly Attenuated (p < 0.05)
This compound1 mg/kgOral (p.o.)Significantly Attenuated (p < 0.01)
This compound5 mg/kgOral (p.o.)Significantly Attenuated (p < 0.01)
This compound50 mg/kgOral (p.o.)Maximally Attenuated (p < 0.01)
Dexamethasone1 mg/kgOral (p.o.)Significantly Attenuated (p < 0.01)

Experimental Protocols

Collagen-Induced Arthritis (CIA) Rat Model

This protocol outlines the induction and assessment of CIA in rats, a widely accepted model for studying RA.

Materials:

  • Female Lewis or LOU rats (7-8 weeks old)[5]

  • Bovine Type II Collagen[7]

  • 0.05 M Acetic Acid[7]

  • Incomplete Freund's Adjuvant (IFA)[1]

  • Complete Freund's Adjuvant (CFA) (optional, for some protocols)[7]

  • Syringes and needles

Protocol:

  • Preparation of Collagen Emulsion:

    • Dissolve bovine type II collagen in 0.05 M acetic acid at a concentration of 2 mg/mL by stirring at 4°C.[7]

    • Prepare an emulsion by mixing an equal volume of the collagen solution with Incomplete Freund's Adjuvant.[1][8]

  • Induction of Arthritis:

    • On day 0, immunize rats with a subcutaneous injection of 0.2 mL of the collagen emulsion at the base of the tail.[8]

    • A booster injection can be administered on day 7 to ensure a high incidence and severity of arthritis.[5]

  • Monitoring and Assessment:

    • Clinical signs of arthritis typically appear around day 10 after the initial immunization.[1]

    • Monitor rats daily for signs of arthritis, including paw swelling (erythema and edema), and score the severity of arthritis.[9]

    • Arthritis scoring can be based on a scale of 0-4 for each paw, with a maximum score of 16 per animal.[5]

    • Measure paw thickness using digital calipers.[9]

    • Body weight should be monitored regularly.[9]

  • Histopathological and Radiographic Analysis:

    • At the end of the study, collect paws for radiographic and histopathological assessment of joint destruction, pannus formation, and inflammation.[10]

Start Start Prepare Collagen Emulsion Prepare Collagen Emulsion Start->Prepare Collagen Emulsion Immunize Rats (Day 0) Immunize Rats (Day 0) Prepare Collagen Emulsion->Immunize Rats (Day 0) Booster Immunization (Day 7) Booster Immunization (Day 7) Immunize Rats (Day 0)->Booster Immunization (Day 7) Onset of Arthritis (Day 10) Onset of Arthritis (Day 10) Booster Immunization (Day 7)->Onset of Arthritis (Day 10) Initiate this compound Treatment Initiate this compound Treatment Onset of Arthritis (Day 10)->Initiate this compound Treatment Monitor Arthritis Progression Monitor Arthritis Progression Initiate this compound Treatment->Monitor Arthritis Progression Endpoint Analysis (e.g., Day 28) Endpoint Analysis (e.g., Day 28) Monitor Arthritis Progression->Endpoint Analysis (e.g., Day 28) End End Endpoint Analysis (e.g., Day 28)->End

Experimental Workflow for this compound Treatment in the CIA Rat Model.

This compound Administration

Materials:

  • This compound

  • Vehicle (e.g., appropriate solvent for oral, intravenous, or subcutaneous administration)

  • Dosing syringes and needles

Protocol:

  • Preparation of this compound Solution:

    • Prepare the dosing solutions of this compound in the appropriate vehicle at the desired concentrations.

  • Administration:

    • Administer this compound to the rats via the chosen route (oral, intravenous, or subcutaneous) at the specified dosages and frequencies.[1]

    • Treatment is typically initiated after the onset of clinical arthritis to evaluate the therapeutic potential of the compound.[1]

    • A vehicle control group should be included in all experiments.

  • Pharmacokinetic Analysis (Optional):

    • Collect plasma samples at various time points after administration to determine the pharmacokinetic profile of this compound.[6]

Conclusion

This compound demonstrates significant therapeutic potential in the collagen-induced arthritis rat model by targeting angiogenesis through the inhibition of MetAP-2. The provided data and protocols offer a comprehensive guide for researchers and drug development professionals to further investigate the efficacy and mechanism of action of this compound and similar compounds for the treatment of rheumatoid arthritis.

References

Application Notes: Non-Hodgkin's Lymphoma (NHL) Cell Lines Sensitive to PPI-2458

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PPI-2458 is a synthetic analog of fumagillin, a natural product known for its anti-angiogenic and anti-proliferative properties. It acts as a potent and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), a metalloprotease crucial for the post-translational modification of newly synthesized proteins. MetAP-2 is highly expressed in germinal center B-cells, the cellular origin of many Non-Hodgkin's lymphomas (NHL). This high expression makes MetAP-2 an attractive therapeutic target for these malignancies. This compound has demonstrated significant anti-proliferative activity against a range of NHL cell lines in preclinical studies, suggesting its potential as a targeted therapeutic agent.

Mechanism of Action

This compound covalently modifies and irreversibly inactivates MetAP-2. The inhibition of MetAP-2 in sensitive NHL cells leads to a cascade of downstream effects, culminating in cell cycle arrest at the G1 phase. One of the key mechanisms involves the regulation of eukaryotic initiation factor 2 alpha (eIF2α). MetAP-2 is known to protect eIF2α from inhibitory phosphorylation. Therefore, inhibition of MetAP-2 by this compound results in increased phosphorylation of eIF2α. Phosphorylated eIF2α is a potent inhibitor of global protein synthesis, which in turn leads to the arrest of the cell cycle at the G1 checkpoint, thereby inhibiting cell proliferation.

Sensitive Non-Hodgkin's Lymphoma Cell Lines

The following table summarizes the in vitro sensitivity of various NHL cell lines to this compound, as determined by the concentration required to inhibit cell growth by 50% (GI50) after a 6-day exposure.

Cell LineNHL SubtypeGI50 (nmol/L)
SRDiffuse Large B-Cell Lymphoma (DLBCL)0.5
WSU-FSCCLFollicular Small Cleaved Cell Lymphoma~1.0
SU-DHL-4Diffuse Large B-Cell Lymphoma (DLBCL)~1.2
SU-DHL-6Diffuse Large B-Cell Lymphoma (DLBCL)~1.5
SU-DHL-16Diffuse Large B-Cell Lymphoma (DLBCL)~1.9

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol describes the methodology to determine the anti-proliferative effect of this compound on NHL cell lines.

Materials:

  • NHL cell lines (e.g., SR, WSU-FSCCL, SU-DHL-4, SU-DHL-6, SU-DHL-16)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the NHL cells in a 96-well plate at a density of 5 x 10^4 cells/mL in a final volume of 100 µL of complete culture medium per well.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only).

  • Treatment: Add 100 µL of the diluted this compound or vehicle control to the respective wells, resulting in a final volume of 200 µL per well.

  • Incubation: Incubate the plate for 6 days at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Counting: After the incubation period, resuspend the cells in each well thoroughly.

  • Viable Cell Determination: Mix an aliquot of the cell suspension with an equal volume of Trypan Blue solution. Count the number of viable (unstained) cells using a hemocytometer or an automated cell counter.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control. Determine the GI50 value by plotting the percentage of growth inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

MetAP-2 Pharmacodynamic Assay

This protocol outlines a method to measure the activity of MetAP-2 in NHL cell lysates following treatment with this compound.

Materials:

  • NHL cells treated with this compound or vehicle control

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • MetAP-2 activity assay kit (commercially available or prepared in-house)

  • Microplate reader

Procedure:

  • Cell Lysis: Harvest the treated and control cells and wash them with ice-cold PBS. Lyse the cells in cell lysis buffer on ice for 30 minutes, followed by centrifugation to pellet the cell debris.

  • Protein Quantification: Determine the protein concentration of the cleared cell lysates using a BCA protein assay.

  • MetAP-2 Activity Measurement:

    • Normalize the protein concentration of all lysates with lysis buffer.

    • Add a standardized amount of protein from each lysate to the wells of a microplate.

    • Initiate the enzymatic reaction by adding the MetAP-2 substrate provided in the assay kit.

    • Incubate the plate according to the manufacturer's instructions to allow for the enzymatic cleavage of the substrate.

    • Measure the fluorescence or absorbance of the product at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the MetAP-2 activity for each sample and express it as a percentage of the activity in the vehicle-treated control cells. This will demonstrate the extent of MetAP-2 inhibition by this compound.

Visualizations

PPI2458_Mechanism_of_Action cluster_cell Non-Hodgkin's Lymphoma Cell PPI2458 This compound MetAP2 MetAP-2 PPI2458->MetAP2 Inhibits eIF2a eIF2α MetAP2->eIF2a Protects from Phosphorylation p_eIF2a p-eIF2α (Phosphorylated) eIF2a->p_eIF2a Phosphorylation Protein_Synthesis Protein Synthesis p_eIF2a->Protein_Synthesis Inhibits G1_Arrest G1 Cell Cycle Arrest Protein_Synthesis->G1_Arrest Leads to Proliferation Cell Proliferation G1_Arrest->Proliferation Inhibits

Caption: this compound inhibits MetAP-2, leading to G1 cell cycle arrest.

Experimental_Workflow cluster_proliferation In Vitro Proliferation Assay cluster_pd MetAP-2 Pharmacodynamic Assay A1 Seed NHL Cells (96-well plate) A2 Treat with this compound (Serial Dilutions) A1->A2 A3 Incubate for 6 Days A2->A3 A4 Count Viable Cells A3->A4 A5 Calculate GI50 A4->A5 B1 Treat NHL Cells with this compound B2 Prepare Cell Lysates B1->B2 B3 Measure MetAP-2 Activity B2->B3 B4 Determine % Inhibition B3->B4

Caption: Workflow for assessing this compound's effects on NHL cells.

Application Notes and Protocols for PPI-2458 in Preclinical Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPI-2458 is a potent and irreversible small molecule inhibitor of methionine aminopeptidase-2 (MetAP-2), an enzyme crucial for the post-translational modification of newly synthesized proteins.[1][2][3] As a fumagillin analog, this compound exhibits significant anti-proliferative and anti-angiogenic properties, making it a compelling candidate for investigation in preclinical oncology settings.[1][2] MetAP-2 is highly expressed in germinal center B-cells and various derived non-Hodgkin's lymphomas (NHL), suggesting a therapeutic window for this agent.[1] These application notes provide detailed protocols for the in vitro and in vivo administration and evaluation of this compound in preclinical oncology studies, with a focus on non-Hodgkin's lymphoma models.

Mechanism of Action

This compound covalently modifies and irreversibly inhibits MetAP-2.[3] Inhibition of MetAP-2 disrupts the removal of N-terminal methionine from nascent proteins, a critical step in their maturation and function. This leads to G1 cell cycle arrest and cytostasis in sensitive tumor cells. The downstream effects of MetAP-2 inhibition include the modulation of key signaling pathways involved in cell proliferation and survival, such as the eIF2α and ERK pathways.

MetAP2_Signaling_Pathway cluster_0 Cell Proliferation & Survival cluster_1 Effect of this compound Nascent Proteins Nascent Proteins MetAP-2 MetAP-2 Nascent Proteins->MetAP-2 N-terminal Methionine Removal Mature Proteins Mature Proteins MetAP-2->Mature Proteins eIF2α-P (inactive) eIF2α-P (inactive) MetAP-2->eIF2α-P (inactive) Inhibition of Dephosphorylation Rb-P (inactive) Rb-P (inactive) MetAP-2->Rb-P (inactive) Inhibition of Dephosphorylation ERK-P (inactive) ERK-P (inactive) MetAP-2->ERK-P (inactive) Inhibition of Dephosphorylation Cell Cycle Progression (G1 -> S) Cell Cycle Progression (G1 -> S) Mature Proteins->Cell Cycle Progression (G1 -> S) G1 Arrest G1 Arrest eIF2α (active) eIF2α (active) Protein Synthesis Protein Synthesis eIF2α (active)->Protein Synthesis Rb (active) Rb (active) Rb (active)->Cell Cycle Progression (G1 -> S) ERK (active) ERK (active) ERK (active)->Cell Cycle Progression (G1 -> S) This compound This compound This compound->MetAP-2

Figure 1: Simplified signaling pathway of MetAP-2 and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the reported preclinical efficacy of this compound.

Table 1: In Vitro Anti-Proliferative Activity of this compound

Cell LineCancer TypeGI₅₀ (nmol/L)Reference(s)
Various NHL cell linesNon-Hodgkin's Lymphoma0.2 - 1.9[1]
HFLS-RARheumatoid Arthritis0.04[3]
Human Umbilical Vein Endothelial Cells (HUVEC)Endothelial Cells0.2[4]

Table 2: In Vivo Efficacy of this compound in a Non-Hodgkin's Lymphoma Xenograft Model (SR cell line)

Dose (mg/kg)Administration RouteMetAP-2 Inhibition in TumorOutcomeReference(s)
100Oral>85%Significant tumor growth inhibition[1]

Table 3: Comparative CNS Toxicity of this compound and TNP-470 in Rats

CompoundDose (mg/kg)Administration RouteSeizure IncidenceReference(s)
This compound60Intravenous0%[5]
TNP-47060Intravenous100%[5]

Experimental Protocols

In Vitro Studies

This protocol is designed to assess the anti-proliferative effects of this compound on non-Hodgkin's lymphoma cell lines.

Materials:

  • NHL cell lines (e.g., SU-DHL-4, SU-DHL-6, SR)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTS or WST-1 cell proliferation assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed NHL cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the drug dilutions to the respective wells to achieve final concentrations ranging from 0.01 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assay: Add 20 µL of MTS or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 450 nm (for WST-1) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration that causes 50% growth inhibition) using non-linear regression analysis.

This protocol quantifies the induction of apoptosis in NHL cells following treatment with this compound.[6][7][8][9]

Materials:

  • NHL cells

  • RPMI-1640 medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with this compound at various concentrations (e.g., 1x, 5x, and 10x GI₅₀) for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Acquire at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

In Vivo Studies

InVivo_Workflow Cell_Culture NHL Cell Culture (e.g., SR cells) Xenograft_Implantation Subcutaneous Implantation into Immunocompromised Mice (e.g., NOD/SCID or NSG) Cell_Culture->Xenograft_Implantation Tumor_Growth Tumor Growth to Palpable Size (e.g., 100-200 mm³) Xenograft_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Administration: - Vehicle Control - this compound (e.g., 100 mg/kg) Randomization->Treatment Monitoring Monitor: - Tumor Volume (2-3 times/week) - Body Weight - Clinical Signs Treatment->Monitoring Endpoint Endpoint: - Tumor Growth Inhibition - Euthanasia and Tissue Collection Monitoring->Endpoint PD_Analysis Pharmacodynamic Analysis: - MetAP-2 Activity Assay - Western Blot (GAPDH) Endpoint->PD_Analysis

Figure 2: Experimental workflow for in vivo efficacy studies of this compound.

This protocol describes the establishment of a subcutaneous NHL xenograft model to evaluate the in vivo efficacy of orally administered this compound.

Materials:

  • SR human NHL cell line

  • Immunocompromised mice (e.g., NOD/SCID or NSG, 6-8 weeks old)

  • Matrigel

  • This compound

  • Vehicle for oral administration (e.g., 14% hydroxyl propyl β-cyclodextrin)[5]

  • Calipers

Procedure:

  • Cell Preparation: Harvest SR cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approximately 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle control (e.g., 14% hydroxyl propyl β-cyclodextrin), oral gavage, daily.

    • Group 2: this compound (e.g., 100 mg/kg), formulated in vehicle, oral gavage, daily.

  • Monitoring: Monitor tumor growth, body weight, and clinical signs of toxicity daily.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize mice and collect tumors for pharmacodynamic analysis.

  • Data Analysis: Compare tumor growth between the treatment and control groups. Calculate tumor growth inhibition (TGI).

Pharmacodynamic Studies

This protocol provides two methods to assess the in vivo target engagement of this compound.

Method A: Coupled Enzyme Assay [2]

Materials:

  • Tumor tissue lysates

  • Assay buffer (50 mM HEPES, 100 µM MnCl₂, 100 mM NaCl, 0.005% BSA, pH 7.5)

  • Peptide substrate for MetAP-2

  • L-amino acid oxidase and horseradish peroxidase

  • Spectrophotometer

Procedure:

  • Lysate Preparation: Homogenize tumor tissue and prepare a clarified lysate.

  • Reaction Setup: In a 96-well plate, combine the tumor lysate with the assay buffer and the coupled enzyme system.

  • Initiate Reaction: Add the MetAP-2 peptide substrate to initiate the reaction.

  • Data Acquisition: Monitor the release of N-terminal methionine by measuring the change in absorbance over time.

  • Analysis: Quantify the MetAP-2 activity in lysates from treated and control animals to determine the percentage of inhibition.

Method B: Biomarker-Based Assay (GAPDH N-terminal Processing) [10]

Materials:

  • Tumor tissue or circulating mononuclear cell lysates

  • Reagents for isoelectric focusing (IEF) and Western blotting

  • Anti-GAPDH antibody

Procedure:

  • Lysate Preparation: Prepare lysates from tumor tissue or isolated circulating mononuclear cells.

  • Isoelectric Focusing: Separate proteins in the lysates by isoelectric focusing.

  • Western Blotting: Transfer the proteins to a membrane and probe with an anti-GAPDH antibody.

  • Analysis: The unprocessed N-terminal methionine on GAPDH results in a variant with a different isoelectric point. Quantify the ratio of processed to unprocessed GAPDH to determine the level of MetAP-2 inhibition.

Conclusion

These application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound in oncology. The provided methodologies for in vitro and in vivo studies, along with pharmacodynamic assays, will enable researchers to thoroughly investigate the anti-tumor activity and mechanism of action of this promising MetAP-2 inhibitor. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data, crucial for the advancement of this compound in the drug development pipeline.

References

Application Notes and Protocols: Western Blot Analysis for MetAP-2 Inhibition by PPI-2458

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine aminopeptidase-2 (MetAP-2) is a metalloprotease that plays a crucial role in protein maturation and cellular proliferation.[1][2] It catalyzes the removal of the N-terminal methionine from nascent polypeptide chains, a critical step for the proper function of many proteins.[1][2] Dysregulation of MetAP-2 activity has been implicated in various diseases, including cancer and rheumatoid arthritis, making it an attractive therapeutic target.[3][4] PPI-2458 is a potent and irreversible inhibitor of MetAP-2, belonging to the fumagillin class of compounds.[4][5] This document provides detailed protocols for utilizing Western blot analysis to investigate the inhibitory effects of this compound on MetAP-2.

Principle of MetAP-2 Inhibition by this compound

This compound selectively targets and covalently modifies the active site of MetAP-2, leading to its irreversible inactivation.[6] This inhibition disrupts the normal processing of newly synthesized proteins, which can, in turn, affect various cellular processes. One of the key downstream effects of MetAP-2 inhibition is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[7] Phosphorylation of eIF2α is a central mechanism for regulating protein synthesis, and its modulation by MetAP-2 inhibition can lead to cell growth arrest.[7]

Data Presentation

The inhibitory effects of this compound on cell proliferation and MetAP-2 enzyme activity have been quantified in various cell lines. The following tables summarize the key quantitative data.

Table 1: Growth Inhibitory (GI₅₀) Concentrations of this compound in Different Cell Lines

Cell LineDescriptionGI₅₀ (nM)Reference
HFLS-RAHuman Fibroblast-Like Synoviocytes from Rheumatoid Arthritis patients0.04[5]
HUVECHuman Umbilical Vein Endothelial Cells0.2[5]
SU-DHL-16Human B-cell lymphoma1.9[3]

Table 2: MetAP-2 Enzyme Inhibition (IC₅₀) by this compound

Cell LineIC₅₀ (nM)Reference
HFLS-RA~0.04[8]
HUVEC~0.2[8]
NHDF-Ad~0.2[5]

Signaling Pathway

The inhibition of MetAP-2 by this compound initiates a signaling cascade that impacts protein synthesis and cell proliferation. A simplified representation of this pathway is illustrated below.

MetAP2_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Cytoplasm PPI2458 This compound MetAP2 MetAP-2 PPI2458->MetAP2 Inhibits NascentProtein Nascent Protein (with N-terminal Methionine) MetAP2->NascentProtein Removes Methionine eIF2a eIF2α MetAP2->eIF2a Prevents Phosphorylation peIF2a p-eIF2α (Inactive) MetAP2->peIF2a Inhibition leads to phosphorylation MatureProtein Mature Protein NascentProtein->MatureProtein ProteinSynthesis Protein Synthesis eIF2a->ProteinSynthesis Promotes peIF2a->ProteinSynthesis Inhibits CellProliferation Cell Proliferation ProteinSynthesis->CellProliferation Western_Blot_Workflow cluster_workflow Western Blot Workflow for MetAP-2 Inhibition Analysis start Start: Cell Culture treatment Treat cells with different concentrations of this compound start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-MetAP-2, anti-p-eIF2α) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Results analysis->end

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with PPI-2458

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPI-2458 is a novel, proprietary small molecule belonging to the fumagillin class of compounds that acts as a potent and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2).[1] MetAP-2 is a key enzyme involved in protein modification and is crucial for the proliferation of endothelial cells and certain tumor cells. Inhibition of MetAP-2 by this compound has been shown to exert anti-proliferative and anti-angiogenic effects, making it a compound of interest for therapeutic applications in oncology and inflammatory diseases such as rheumatoid arthritis.[1][2][3]

These application notes provide detailed protocols for analyzing the cellular effects of this compound treatment using flow cytometry, a powerful technique for single-cell analysis. The provided methodologies focus on two key cellular processes affected by MetAP-2 inhibition: cell cycle progression and apoptosis.

Mechanism of Action: MetAP-2 Inhibition and Cell Cycle Arrest

This compound covalently binds to and inhibits MetAP-2, leading to a cytostatic effect in sensitive cell lines. This is primarily achieved through the induction of G1 cell cycle arrest. The underlying mechanism involves the activation of the p53 tumor suppressor pathway.[4][5][6] Activation of p53 leads to the transcriptional upregulation of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.[4][5][6] p21, in turn, inhibits the activity of cyclin/CDK complexes, primarily Cyclin E-CDK2, which are essential for the G1 to S phase transition. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state where it binds to and sequesters the E2F transcription factor, thereby blocking the expression of genes required for DNA synthesis and cell cycle progression.

PPI2458_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PPI-2458_ext This compound PPI-2458_int This compound PPI-2458_ext->PPI-2458_int Cellular Uptake MetAP-2 MetAP-2 PPI-2458_int->MetAP-2 Inhibition p53_inactive p53 (inactive) MetAP-2->p53_inactive Suppression p53_active p53 (active) p53_inactive->p53_active Activation p21_gene p21 Gene p53_active->p21_gene Transcription p21_protein p21 Protein p21_gene->p21_protein Translation CyclinE_CDK2 Cyclin E / CDK2 p21_protein->CyclinE_CDK2 Inhibition pRb pRb (active) CyclinE_CDK2->pRb Phosphorylation pRb_p pRb-P (inactive) E2F E2F pRb_p->E2F Release pRb->pRb_p pRb->E2F Sequestration S_phase_genes S-Phase Genes E2F->S_phase_genes Transcription G1_Arrest G1 Phase Arrest Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Flow Cytometry Analysis A Seed cells at appropriate density B Treat cells with this compound or vehicle control A->B C Incubate for desired duration B->C D Harvest cells (trypsinization for adherent cells) C->D E Wash cells with PBS D->E F_cycle Fixation (e.g., 70% ethanol) E->F_cycle For Cell Cycle F_apop Resuspend in Annexin V Binding Buffer E->F_apop For Apoptosis G_cycle RNase treatment F_cycle->G_cycle H_cycle Stain with Propidium Iodide G_cycle->H_cycle I Acquire data on a flow cytometer H_cycle->I G_apop Stain with Annexin V-FITC and Propidium Iodide F_apop->G_apop G_apop->I J_cycle Analyze cell cycle distribution I->J_cycle J_apop Analyze percentage of apoptotic and necrotic cells I->J_apop

References

Application Notes and Protocols: Immunohistochemical Analysis of Angiogenesis Markers Following PPI-2458 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the assessment of angiogenesis markers in tissues following treatment with PPI-2458, a novel anti-angiogenic agent. Detailed protocols for the staining of key markers and templates for data presentation are included to facilitate research and development in this area.

Introduction

This compound is a synthetic analog of fumagillin that functions as a potent and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2).[1][2] This enzyme is crucial for the proliferation of endothelial cells, a fundamental process in angiogenesis, the formation of new blood vessels.[1] By inhibiting MetAP-2, this compound effectively suppresses endothelial cell proliferation and, consequently, angiogenesis.[1][3] This mechanism of action makes this compound a promising therapeutic candidate for diseases characterized by pathological angiogenesis, such as cancer and rheumatoid arthritis.[1][3]

Immunohistochemistry is a powerful technique to visualize and quantify the effects of anti-angiogenic agents like this compound on the tumor microenvironment or other relevant tissues. By staining for specific markers of endothelial cells and angiogenesis, researchers can assess the reduction in microvessel density (MVD) and changes in the expression of pro-angiogenic factors.

Key Angiogenesis Markers

  • CD31 (PECAM-1): A transmembrane glycoprotein expressed on the surface of endothelial cells, platelets, and some hematopoietic cells. It is a widely used and reliable marker for identifying blood vessels and quantifying MVD.

  • CD34: A cell surface glycoprotein expressed on hematopoietic progenitor cells and endothelial cells of small blood vessels. It is another common marker for quantifying MVD.[4][5]

  • von Willebrand Factor (vWF): A glycoprotein involved in hemostasis that is synthesized and stored in endothelial cells and megakaryocytes. It serves as a specific marker for endothelial cells.

  • Vascular Endothelial Growth Factor (VEGF): A potent signaling protein that promotes the growth of new blood vessels. Assessing VEGF expression can provide insights into the pro-angiogenic signaling status of the tissue.

Data Presentation

Quantitative analysis of IHC staining is crucial for evaluating the efficacy of this compound. The following table provides an illustrative example of how to summarize the quantitative data on microvessel density (MVD) for different angiogenesis markers after treatment.

Treatment GroupAngiogenesis MarkerMean Microvessel Density (MVD) ± SD (vessels/mm²)Percentage Reduction in MVD vs. Vehiclep-value
Vehicle Control CD31125.4 ± 15.2--
CD34130.1 ± 18.5--
vWF118.9 ± 14.7--
This compound (10 mg/kg) CD3185.2 ± 10.832.0%<0.01
CD3489.5 ± 12.131.2%<0.01
vWF81.3 ± 11.531.6%<0.01
This compound (30 mg/kg) CD3158.7 ± 8.953.2%<0.001
CD3462.3 ± 9.552.1%<0.001
vWF55.6 ± 8.153.2%<0.001

Note: The data presented in this table is for illustrative purposes and represents the expected outcome of this compound treatment based on its known anti-angiogenic activity. Actual results may vary depending on the experimental model and conditions.

Visualizations

Signaling Pathway of this compound in Angiogenesis Inhibition

PPI2458_Signaling_Pathway This compound Mechanism of Action cluster_inhibition Inhibitory Effect PPI2458 This compound MetAP2 Methionine Aminopeptidase-2 (MetAP-2) PPI2458->MetAP2 Inactivation Protein_Synthesis Protein Synthesis Regulation MetAP2->Protein_Synthesis Endothelial_Proliferation Endothelial Cell Proliferation MetAP2->Endothelial_Proliferation Inhibition Protein_Synthesis->Endothelial_Proliferation Promotion Angiogenesis Angiogenesis Endothelial_Proliferation->Angiogenesis Leads to

Caption: this compound irreversibly inhibits MetAP-2, disrupting protein synthesis and endothelial cell proliferation, thereby suppressing angiogenesis.

Experimental Workflow for IHC Staining

IHC_Workflow Immunohistochemistry Experimental Workflow Tissue_Prep Tissue Preparation (Fixation, Embedding, Sectioning) Deparaffinization Deparaffinization and Rehydration Tissue_Prep->Deparaffinization Antigen_Retrieval Antigen Retrieval (Heat-Induced or Enzymatic) Deparaffinization->Antigen_Retrieval Blocking Blocking of Endogenous Peroxidase and Non-Specific Binding Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-CD31, anti-VEGF) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection with Chromogen (e.g., DAB) Secondary_Ab->Detection Counterstaining Counterstaining (e.g., Hematoxylin) Detection->Counterstaining Dehydration_Mounting Dehydration and Mounting Counterstaining->Dehydration_Mounting Imaging_Analysis Imaging and Quantitative Analysis Dehydration_Mounting->Imaging_Analysis

Caption: A stepwise workflow for performing immunohistochemical staining of angiogenesis markers in tissue sections.

Experimental Protocols

Immunohistochemistry Protocol for CD31, CD34, and vWF in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (anti-CD31, anti-CD34, anti-vWF)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat in a water bath or steamer at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature for 20 minutes.

    • Rinse with deionized water.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (Phosphate Buffered Saline).

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (anti-CD31, anti-CD34, or anti-vWF) to its optimal concentration in blocking buffer.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse slides with PBS (3 x 5 minutes).

    • Apply DAB substrate and incubate until the desired brown color develops (monitor under a microscope).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol series and xylene.

    • Coverslip with a permanent mounting medium.

Immunohistochemistry Protocol for VEGF in FFPE Tissues

The protocol for VEGF staining is similar to the one described above, with the primary antibody being anti-VEGF. Optimization of the primary antibody dilution and incubation time may be required.

Quantitative Analysis of Microvessel Density (MVD)

  • Image Acquisition:

    • Scan the entire stained tissue section to identify "hot spots" of neovascularization.

    • Capture images of at least 3-5 hot spots per section at a consistent magnification (e.g., 200x).

  • Vessel Counting:

    • Manually or using image analysis software, count the number of stained microvessels within each captured field.

    • A single stained endothelial cell or a cluster of endothelial cells clearly separate from adjacent microvessels is counted as one microvessel.

  • Calculation of MVD:

    • Calculate the average number of microvessels per field.

    • Express MVD as the number of vessels per unit area (e.g., vessels/mm²).

Conclusion

Immunohistochemistry is an indispensable tool for elucidating the anti-angiogenic effects of this compound. The protocols and guidelines provided in these application notes offer a standardized approach to assess the impact of this compound on key angiogenesis markers. Consistent application of these methods will enable researchers to generate robust and reproducible data, thereby advancing our understanding of this promising therapeutic agent.

References

In Vitro Angiogenesis Assays Using PPI-2458: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The inhibition of angiogenesis is a key therapeutic strategy in oncology and other diseases. PPI-2458 is a potent and irreversible inhibitor of Methionine Aminopeptidase-2 (MetAP-2), an enzyme crucial for the proliferation of endothelial cells.[1] As a member of the fumagillin class of compounds, this compound demonstrates significant anti-angiogenic activity by inducing cell cycle arrest in endothelial cells.[2] This document provides detailed application notes and protocols for assessing the anti-angiogenic effects of this compound using common in vitro angiogenesis assays.

Mechanism of Action: MetAP-2 Inhibition

This compound exerts its anti-angiogenic effects by irreversibly binding to and inhibiting MetAP-2. This enzyme is responsible for the removal of the N-terminal methionine from nascent proteins, a critical step in protein maturation and function. Inhibition of MetAP-2 in endothelial cells leads to a cytostatic effect, causing cell cycle arrest in the G1 phase and thereby inhibiting proliferation, a fundamental step in angiogenesis.

This compound This compound MetAP-2 MetAP-2 This compound->MetAP-2 Inhibition Protein Maturation Protein Maturation MetAP-2->Protein Maturation Required for Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) MetAP-2->Cell Cycle Arrest (G1) Inhibition leads to Endothelial Cell Proliferation Endothelial Cell Proliferation Protein Maturation->Endothelial Cell Proliferation Angiogenesis Angiogenesis Endothelial Cell Proliferation->Angiogenesis Cell Cycle Arrest (G1)->Endothelial Cell Proliferation Inhibits

Mechanism of this compound Action.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound and its parent compound, fumagillin, on endothelial cell proliferation.

CompoundCell LineAssayEndpointValue
This compound HUVECProliferationGI500.2 nM[1]
Fumagillin HUVECProliferationInhibitionSignificant at 10 nM[3]

HUVEC: Human Umbilical Vein Endothelial Cells; GI50: Growth Inhibition 50

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays are provided below. These protocols can be adapted for the evaluation of this compound.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Extract (BME), such as Matrigel®

  • This compound stock solution (in DMSO)

  • 96-well tissue culture plates

  • Calcein AM (for fluorescence imaging, optional)

Protocol:

  • Thaw BME on ice overnight at 4°C.

  • Pre-chill a 96-well plate at -20°C for 10-15 minutes.

  • Pipette 50 µL of thawed BME into each well of the chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10^5 cells/mL.

  • Prepare serial dilutions of this compound in the cell suspension. Include a vehicle control (DMSO).

  • Gently add 100 µL of the HUVEC suspension containing the desired concentration of this compound to each BME-coated well.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Monitor tube formation using an inverted microscope.

  • Quantification: Capture images of the tube network. Analyze the images using angiogenesis analysis software to quantify parameters such as total tube length, number of junctions, and number of branches.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Coat wells with BME Coat wells with BME Add HUVECs + this compound to wells Add HUVECs + this compound to wells Coat wells with BME->Add HUVECs + this compound to wells Prepare HUVEC suspension Prepare HUVEC suspension Prepare HUVEC suspension->Add HUVECs + this compound to wells Prepare this compound dilutions Prepare this compound dilutions Prepare this compound dilutions->Add HUVECs + this compound to wells Incubate (4-18h) Incubate (4-18h) Add HUVECs + this compound to wells->Incubate (4-18h) Image acquisition Image acquisition Incubate (4-18h)->Image acquisition Quantify tube formation Quantify tube formation Image acquisition->Quantify tube formation

Endothelial Cell Tube Formation Assay Workflow.
Spheroid Sprouting Assay

This 3D assay mimics the initiation of angiogenesis, where endothelial cells sprout from a central spheroid into a surrounding matrix.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Methylcellulose

  • Fibrinogen

  • Thrombin

  • This compound stock solution (in DMSO)

  • Non-adherent round-bottom 96-well plates

  • Flat-bottom 96-well plates

Protocol:

  • Spheroid Formation: a. Prepare a solution of HUVECs (e.g., 400 cells/well) in growth medium containing 20% methylcellulose. b. Dispense as hanging drops (20 µL) onto the lid of a petri dish or use non-adherent round-bottom plates. c. Incubate for 24 hours to allow spheroid formation.

  • Embedding Spheroids: a. Prepare a fibrinogen solution (e.g., 2.5 mg/mL in PBS). b. Gently harvest the spheroids and resuspend them in the fibrinogen solution. c. Add thrombin (e.g., 0.5 U/mL) to the spheroid-fibrinogen suspension. d. Quickly dispense the mixture into a flat-bottom 96-well plate.

  • Treatment and Incubation: a. Allow the fibrin gel to polymerize at 37°C for 30-60 minutes. b. Add endothelial cell growth medium containing various concentrations of this compound or vehicle control on top of the gel. c. Incubate for 24-48 hours.

  • Quantification: a. Capture images of the spheroids and their sprouts using an inverted microscope. b. Measure the cumulative length of all sprouts originating from each spheroid and the number of sprouts per spheroid using image analysis software.

cluster_spheroid Spheroid Formation cluster_embed Embedding cluster_treat Treatment & Incubation cluster_analyze Analysis HUVEC hanging drops HUVEC hanging drops Incubate (24h) Incubate (24h) HUVEC hanging drops->Incubate (24h) Embed spheroids in fibrin gel Embed spheroids in fibrin gel Incubate (24h)->Embed spheroids in fibrin gel Add medium with this compound Add medium with this compound Embed spheroids in fibrin gel->Add medium with this compound Incubate (24-48h) Incubate (24-48h) Add medium with this compound->Incubate (24-48h) Image acquisition Image acquisition Incubate (24-48h)->Image acquisition Quantify sprouting Quantify sprouting Image acquisition->Quantify sprouting

Spheroid Sprouting Assay Workflow.

Conclusion

This compound is a potent inhibitor of angiogenesis in vitro, primarily through the inhibition of endothelial cell proliferation via MetAP-2. The provided protocols for the endothelial cell tube formation and spheroid sprouting assays offer robust methods to quantify the anti-angiogenic activity of this compound and other MetAP-2 inhibitors. Careful execution of these assays and quantitative analysis of the results will provide valuable insights for researchers in the field of angiogenesis and drug development.

References

Application Notes and Protocols: Pharmacokinetic Analysis of PPI-2458 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available pharmacokinetic data and detailed experimental protocols for the analysis of PPI-2458 in animal models. This compound is a selective and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), a molecular target for anti-angiogenic and anti-inflammatory therapies.

Data Presentation: Pharmacokinetic Parameters of this compound

While specific quantitative pharmacokinetic data for this compound in various animal models is not extensively available in the public domain, preclinical studies have reported on its general pharmacokinetic profile.

Oral Bioavailability: In preclinical models, this compound has been shown to have a modest oral bioavailability of approximately 6%.[1] Despite this, it has demonstrated comparable efficacy when administered orally or parenterally in several in vivo models, suggesting that its active metabolites play a significant role in its therapeutic effects.[1]

Pharmacokinetic Parameter Summary:

Due to the limited availability of specific quantitative data in publicly accessible literature, the following tables indicate where data is not currently available.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDoseCmaxTmaxAUCHalf-life (t½)Reference
OralData not availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
IntravenousData not availableData not publicly availableData not publicly availableData not publicly availableData not publicly available

Table 2: Pharmacokinetic Parameters of this compound in Mice

Administration RouteDoseCmaxTmaxAUCHalf-life (t½)Reference
OralData not availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
IntravenousData not availableData not publicly availableData not publicly availableData not publicly availableData not publicly available

Table 3: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys

Administration RouteDoseCmaxTmaxAUCHalf-life (t½)Reference
OralData not availableData not publicly availableData not publicly availableData not publicly availableData not publicly available

Experimental Protocols

Protocol 1: Oral Gavage Administration for Pharmacokinetic Study in Rats

This protocol outlines the procedure for oral administration of this compound to rats for pharmacokinetic analysis.

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats

  • Sex: Male or female, as required by the study design

  • Weight: 200-250 g

  • Acclimation: Animals should be acclimated to the housing conditions for at least 5 days prior to the experiment.

2. Materials:

  • This compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles (stainless steel, appropriate size for rats, e.g., 18-20 gauge)

  • Syringes

  • Animal balance

  • Blood collection tubes (e.g., EDTA-coated microtubes)

  • Anesthetic (e.g., isoflurane) for terminal blood collection if required.

3. Procedure:

  • Dose Preparation:

    • Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.

    • Ensure the formulation is stable for the duration of the experiment.

  • Animal Handling and Dosing:

    • Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

    • Weigh each animal immediately before dosing to calculate the exact volume to be administered.

    • Gently restrain the rat.

    • Measure the appropriate length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

    • Administer the this compound formulation slowly and steadily.

    • Withdraw the needle gently.

    • Return the animal to its cage and provide access to food 2-4 hours post-dosing.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Blood can be collected via a cannulated vessel or from a site such as the tail vein.

    • Process the blood samples to obtain plasma or serum and store at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma or serum samples for this compound and its metabolites using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Protocol 2: Intravenous Bolus Administration for Pharmacokinetic Study in Mice

This protocol describes the procedure for administering this compound to mice via intravenous bolus injection for pharmacokinetic analysis.

1. Animal Model:

  • Species: CD-1 or C57BL/6 mice

  • Sex: Male or female, as required by the study design

  • Weight: 20-25 g

  • Acclimation: Animals should be acclimated for at least 5 days before the experiment.

2. Materials:

  • This compound

  • Vehicle for formulation (e.g., saline, PEG400/water)

  • Syringes (e.g., insulin syringes) with appropriate needles (e.g., 27-30 gauge)

  • Animal restrainer

  • Heat lamp (optional, for tail vein dilation)

  • Blood collection supplies (as in Protocol 1)

3. Procedure:

  • Dose Preparation:

    • Prepare a clear, sterile solution of this compound in the chosen vehicle.

  • Animal Handling and Dosing:

    • Weigh each mouse immediately before dosing.

    • Place the mouse in a restrainer to expose the tail.

    • If necessary, use a heat lamp to dilate the lateral tail vein.

    • Administer the this compound solution as a single bolus into the lateral tail vein.

    • Observe the animal for any immediate adverse reactions.

  • Blood Sampling:

    • Collect blood samples at appropriate time points (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose).

    • Blood can be collected from the tail vein, saphenous vein, or via cardiac puncture for terminal collection.

    • Process and store the samples as described in Protocol 1.

  • Sample Analysis:

    • Analyze the plasma or serum samples for this compound and its metabolites using a validated analytical method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters using appropriate software.

Visualizations

Signaling Pathway of this compound Action

PPI2458_Mechanism cluster_0 Cell Proliferation & Angiogenesis PPI2458 This compound MetAP2 Methionine Aminopeptidase-2 (MetAP-2) PPI2458->MetAP2 Irreversible Inhibition Nascent_Proteins Nascent Proteins (with N-terminal Methionine) MetAP2->Nascent_Proteins Cleavage of Methionine Mature_Proteins Mature, Functional Proteins Nascent_Proteins->Mature_Proteins Maturation Cell_Cycle_Progression Cell Cycle Progression Mature_Proteins->Cell_Cycle_Progression Angiogenesis Angiogenesis Mature_Proteins->Angiogenesis

Caption: Mechanism of action of this compound.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_workflow Pharmacokinetic Study Workflow Animal_Model Animal Model Selection (Rat, Mouse, etc.) Dose_Preparation Dose Formulation (Oral or IV) Animal_Model->Dose_Preparation Dosing Drug Administration Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma/Serum Isolation Blood_Sampling->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Data_Analysis Pharmacokinetic Modeling LCMS_Analysis->Data_Analysis Results PK Parameters (Cmax, Tmax, AUC, t½) Data_Analysis->Results

Caption: General workflow for a preclinical pharmacokinetic study.

References

Application Notes and Protocols: Preparing PPI-2458 for In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPI-2458 is a novel, irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), a key enzyme involved in angiogenesis and cellular proliferation.[1][2][3][4] As a member of the fumagillin class of compounds, this compound has demonstrated potent anti-proliferative activity against various cell types, including human fibroblast-like synoviocytes from rheumatoid arthritis patients and non-Hodgkin's lymphoma cells.[2][5][6] Its efficacy in preclinical in vivo models has positioned it as a compound of interest for therapeutic development in oncology and inflammatory diseases.[1][3][7]

These application notes provide detailed protocols for the preparation and formulation of this compound for in vivo administration in research settings, based on established methodologies. The aim is to ensure consistent and effective delivery of the compound for animal studies.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C22H36N2O6[1][8]
Molecular Weight 424.53 g/mol [1][4][8]
Appearance Solid[1]
Water Solubility (Predicted) 0.0439 mg/mL[1]
logP (Predicted) 2.07[1]

In Vivo Formulation and Administration

Due to its low aqueous solubility, this compound requires a specific formulation for effective in vivo delivery. The most commonly cited vehicle for both oral and intravenous administration is an aqueous solution of hydroxypropyl-β-cyclodextrin (HPCD).

Recommended Vehicle
  • 11% (w/v) Hydroxypropyl-β-cyclodextrin (HPCD) in Water for Injection (WFI) [9]

  • 14% (w/v) Hydroxypropyl-β-cyclodextrin (HPCD) in Water for Injection (WFI) [10]

The choice between 11% and 14% HPCD may depend on the desired final concentration of this compound and the route of administration.

Reported In Vivo Dosages and Administration Routes
Animal ModelRoute of AdministrationDosageVehicleSource
Sprague-Dawley RatsIntravenous (i.v.)6 mg/kg, 60 mg/kg14% HPCD[5][10]
Lewis RatsOral (p.o.)0.25, 1, 5, 50 mg/kgNot specified[5]
Sprague-Dawley RatsOral (p.o.)Not specified11% HPCD[9]
Mice (xenograft model)Oral (p.o.)100 mg/kgNot specified[6]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in 11% HPCD, which can be further diluted as needed.

Materials:

  • This compound (solid)

  • Hydroxypropyl-β-cyclodextrin (HPCD)

  • Water for Injection (WFI)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile-filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes

Procedure:

  • Prepare the 11% HPCD Vehicle:

    • Weigh the required amount of HPCD. For example, to prepare 10 mL of vehicle, weigh 1.1 g of HPCD.

    • In a sterile 15 mL conical tube, add the weighed HPCD.

    • Add WFI to bring the total volume to 10 mL.

    • Vortex thoroughly until the HPCD is completely dissolved. The solution should be clear.

  • Prepare the this compound Stock Solution (1 mg/mL):

    • Weigh the required amount of this compound. For example, for a 1 mg/mL stock solution, weigh 10 mg of this compound.

    • Place the weighed this compound into a sterile 15 mL conical tube.

    • Add 10 mL of the prepared 11% HPCD vehicle to the tube.

    • Vortex the mixture vigorously for 5-10 minutes.

    • If the compound is not fully dissolved, sonicate the solution in a water bath for 15-30 minutes, or until the solution is clear.

    • Visually inspect the solution to ensure there are no visible particles.

  • Sterile Filtration:

    • Draw the this compound solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube. This step is crucial to ensure the sterility of the formulation for in vivo use.

  • Dosing Preparation:

    • The 1 mg/mL stock solution can be administered directly or diluted with the 11% HPCD vehicle to achieve the desired final concentration for the specific dosage. For example, to achieve a dose of 5 mg/kg for a 200g rat (requiring 1 mg of this compound), you would administer 1 mL of the 1 mg/mL solution.

Protocol 2: Preparation of this compound Formulation for Intravenous Administration

This protocol is adapted for the higher concentration of HPCD (14%) reported for intravenous use.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare the 14% HPCD Vehicle:

    • Follow the same procedure as in Protocol 1, but use 1.4 g of HPCD for every 10 mL of WFI.

  • Prepare the this compound Solution:

    • Follow the same procedure as in Protocol 1 to dissolve this compound in the 14% HPCD vehicle to the desired final concentration (e.g., to achieve a 6 mg/kg dose).

  • Sterile Filtration:

    • Sterile filtration with a 0.22 µm filter is mandatory for intravenous administration.

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound functions as an irreversible inhibitor of Methionine Aminopeptidase-2 (MetAP-2).[2][5] This inhibition disrupts the post-translational modification of certain proteins, leading to an anti-proliferative effect on endothelial cells and specific tumor cells.[1][3][4]

PPI2458_Mechanism cluster_cellular_processes Cellular Processes PPI2458 This compound MetAP2 Methionine Aminopeptidase-2 (MetAP-2) PPI2458->MetAP2 irreversibly inhibits N_Terminal_Methionine N-terminal Methionine Excision MetAP2->N_Terminal_Methionine catalyzes Protein_Synthesis Protein Synthesis Protein_Synthesis->N_Terminal_Methionine leads to Protein_Function Protein Function N_Terminal_Methionine->Protein_Function enables Cell_Proliferation Cell Proliferation Protein_Function->Cell_Proliferation Angiogenesis Angiogenesis Protein_Function->Angiogenesis

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Administration

The following diagram outlines the general workflow for preparing and administering this compound in an animal study.

InVivo_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_eval Evaluation Weigh_PPI Weigh this compound Dissolve Dissolve this compound in Vehicle Weigh_PPI->Dissolve Prep_Vehicle Prepare HPCD Vehicle Prep_Vehicle->Dissolve Sterilize Sterile Filter Dissolve->Sterilize Calculate_Dose Calculate Dose Sterilize->Calculate_Dose Animal_Prep Prepare Animal Model Animal_Prep->Calculate_Dose Administer Administer Formulation (p.o. or i.v.) Calculate_Dose->Administer Monitor Monitor Animal Health Administer->Monitor Efficacy Assess Efficacy (e.g., tumor volume) Monitor->Efficacy Toxicity Assess Toxicity Monitor->Toxicity

References

Measuring Tumor Growth Inhibition with PPI-2458: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PPI-2458 is a novel, orally active, and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), a key enzyme implicated in angiogenesis and cell proliferation.[1][2] This document provides detailed application notes and experimental protocols for evaluating the anti-tumor efficacy of this compound. The provided methodologies cover in vitro cell proliferation assays to determine GI50 values and in vivo tumor xenograft models to assess tumor growth inhibition. Additionally, a pharmacodynamic assay to measure MetAP-2 inhibition is described, allowing for the correlation of target engagement with anti-tumor activity. The information presented is intended to guide researchers in the preclinical assessment of this compound and other MetAP-2 inhibitors.

Introduction

Methionine aminopeptidase-2 (MetAP-2) is a metalloprotease that plays a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptides.[2] Its inhibition has been shown to prevent abnormal cell growth and the formation of new blood vessels (angiogenesis), both of which are critical for tumor progression.[2] this compound is a potent and selective inhibitor of MetAP-2, belonging to the fumagillin class of compounds.[1][2] Preclinical studies have demonstrated its significant anti-proliferative and anti-tumor activities in various cancer models, including melanoma and non-Hodgkin's lymphoma.[1][3] This document outlines the key experimental procedures to quantify the inhibitory effects of this compound on tumor growth.

Mechanism of Action: MetAP-2 Inhibition

This compound exerts its anti-tumor effects by irreversibly binding to and inhibiting MetAP-2. This inhibition disrupts downstream signaling pathways that are dependent on proper protein maturation, ultimately leading to a G1 phase cell cycle arrest and the suppression of endothelial and tumor cell proliferation. The anti-angiogenic and direct anti-proliferative activities of this compound are directly correlated with the level of MetAP-2 enzyme inhibition.[1][3]

MetAP2_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Tumor Progression Nascent_Proteins Nascent Proteins (with N-terminal Methionine) MetAP2 Methionine Aminopeptidase-2 (MetAP-2) Nascent_Proteins->MetAP2 Substrate Mature_Proteins Mature, Functional Proteins Protein_Synthesis_and_Function Protein Synthesis & Proper Function Mature_Proteins->Protein_Synthesis_and_Function Cell_Proliferation Cell Proliferation Protein_Synthesis_and_Function->Cell_Proliferation Angiogenesis Angiogenesis (New Blood Vessel Formation) Protein_Synthesis_and_Function->Angiogenesis Tumor_Growth Tumor Growth and Metastasis Cell_Proliferation->Tumor_Growth Angiogenesis->Tumor_Growth MetAP2->Mature_Proteins Cleaves N-terminal Methionine This compound This compound This compound->MetAP2 Inhibits

Caption: this compound inhibits MetAP-2, disrupting protein maturation and downstream tumor growth.

Data Presentation

In Vitro Anti-Proliferative Activity of this compound

The following table summarizes the 50% growth inhibitory concentration (GI50) of this compound in various cell lines.

Cell LineCancer TypeGI50 (nM)Reference
B16F10Melanoma0.2[1]
SU-DHL-16Non-Hodgkin's Lymphoma1.9[4]
HFLS-RARheumatoid Arthritis Synoviocytes0.04[5][6]
HUVECHuman Umbilical Vein Endothelial Cells0.2[5][6][7]
In Vivo Tumor Growth Inhibition by this compound

The table below presents the in vivo efficacy of orally administered this compound in a mouse xenograft model of non-Hodgkin's lymphoma (SR cell line).

Dose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)MetAP-2 Inhibition in Tumor (%)Reference
100Every other day57>85[3][4]

Experimental Protocols

In Vitro Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol is adapted from studies evaluating the anti-proliferative effects of this compound.[5]

Objective: To determine the GI50 value of this compound in a specific cell line.

Materials:

  • Cancer cell line of interest (e.g., B16F10, SU-DHL-16)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 48-well plates

  • [³H]-Thymidine (1 mCi/mL)

  • Scintillation counter

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability.

    • Seed 8,000 cells per well in a 48-well plate in 500 µL of complete medium.

    • Incubate for 48 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Add fresh medium containing the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).

    • Refresh the medium with the compound every 48 hours for the duration of the assay (typically 4-7 days).

  • [³H]-Thymidine Labeling:

    • For the final 24 hours of incubation, add 1 µCi of [³H]-thymidine to each well.

  • Harvesting and Measurement:

    • Aspirate the medium and wash the cells with PBS.

    • Lyse the cells and harvest the DNA onto filter mats using a cell harvester.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.

    • Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Model

This protocol is a standard procedure for evaluating the in vivo efficacy of anti-cancer compounds and is based on descriptions of this compound studies.[3][4]

Objective: To assess the in vivo anti-tumor activity of orally administered this compound.

Materials:

  • Immunocompromised mice (e.g., SCID or athymic nude mice)

  • Human tumor cell line (e.g., SR)

  • Matrigel (optional)

  • This compound

  • Vehicle for oral administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest tumor cells and resuspend them in sterile PBS or medium, potentially mixed with Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1-10 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Begin oral administration of this compound or vehicle according to the desired dosing schedule (e.g., every other day).

  • Tumor Measurement:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis:

    • Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assays).

    • Compare the tumor growth in the treated groups to the control group to determine the percentage of tumor growth inhibition.

Xenograft_Workflow Cell_Culture Tumor Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Oral Administration of This compound or Vehicle Randomization->Treatment Measurement Tumor Volume Measurement (2-3 times/week) Treatment->Measurement Endpoint Study Endpoint Measurement->Endpoint Analysis Data Analysis: Tumor Growth Inhibition Endpoint->Analysis

Caption: Workflow for in vivo assessment of this compound in a tumor xenograft model.

Pharmacodynamic Assay for MetAP-2 Inhibition

A pharmacodynamic assay is crucial for confirming that this compound is engaging its target in vivo. This assay measures the amount of uninhibited MetAP-2 in tissue samples.[1][3]

Objective: To quantify the level of MetAP-2 inhibition in tumor or tissue samples following this compound treatment.

Principle: This assay typically involves capturing the total MetAP-2 from a sample lysate and then measuring the enzymatic activity of the uninhibited fraction.

General Procedure (to be optimized):

  • Sample Preparation:

    • Homogenize tumor or tissue samples in a suitable lysis buffer.

    • Clarify the lysate by centrifugation.

  • MetAP-2 Capture:

    • Use an anti-MetAP-2 antibody to capture the enzyme from the lysate (e.g., via immunoprecipitation or an ELISA-based format).

  • Activity Measurement:

    • Add a fluorogenic or colorimetric MetAP-2 substrate to the captured enzyme.

    • Measure the enzymatic activity over time using a plate reader.

  • Data Analysis:

    • Compare the MetAP-2 activity in samples from treated animals to that of vehicle-treated controls to calculate the percentage of MetAP-2 inhibition.

Conclusion

This compound is a potent inhibitor of MetAP-2 with demonstrated anti-tumor activity in preclinical models. The protocols outlined in this document provide a framework for the systematic evaluation of this compound and other compounds targeting this pathway. Careful execution of these in vitro and in vivo experiments, coupled with pharmacodynamic assessments, will enable a thorough understanding of the therapeutic potential of MetAP-2 inhibitors in oncology.

References

Application Notes and Protocols: Investigating the Response of Human Fibroblast-Like Synoviocytes (HFLS-RA) to PPI-2458

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction.[1][2][3][4][5] Human fibroblast-like synoviocytes from RA patients (HFLS-RA) are key players in the pathogenesis of RA, contributing to the invasive pannus formation and joint erosion.[6][7][8] PPI-2458 is a potent and irreversible small molecule inhibitor of methionine aminopeptidase-2 (MetAP-2), an enzyme crucial for the proliferation of certain cell types.[1][2][3][4][5] These application notes provide a summary of the effects of this compound on HFLS-RA and detailed protocols for investigating its mechanism of action.

Data Presentation

Quantitative Effects of this compound on HFLS-RA

The following table summarizes the key quantitative data regarding the potent anti-proliferative effect of this compound on HFLS-RA.

ParameterValueCell TypeReference
Growth Inhibitory Concentration 50 (GI50) 0.04 nMHFLS-RA[1][2][3][4][5]
Maximum Inhibition of Proliferation >95% at 1 nMHFLS-RA[1][2][3][4][5]
Effect on Inflammatory Mediator Secretion (IL-6, VEGF) No inhibitionActivated HFLS-RA[1][4][5]

Signaling Pathway

The primary mechanism of action of this compound is the irreversible inhibition of methionine aminopeptidase-2 (MetAP-2).[1][2][4] MetAPs are responsible for cleaving the initiator methionine from nascent polypeptide chains, a critical step for the proper function and stability of many proteins.[1] Inhibition of MetAP-2 by this compound leads to a growth arrest in the late G1 phase of the cell cycle in sensitive cells like HFLS-RA.[2]

PPI2458_Signaling_Pathway cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_downstream_effect Downstream Effect PPI2458 This compound MetAP2 Methionine Aminopeptidase-2 (MetAP-2) PPI2458->MetAP2 Irreversible Inhibition Protein_Processing N-terminal Methionine Cleavage Disruption MetAP2->Protein_Processing Blocks Cell_Cycle Cell Cycle Arrest (Late G1 Phase) Protein_Processing->Cell_Cycle Leads to Proliferation Inhibition of HFLS-RA Proliferation Cell_Cycle->Proliferation Results in

Caption: this compound Signaling Pathway in HFLS-RA.

Experimental Protocols

HFLS-RA Cell Culture

Objective: To maintain and propagate HFLS-RA for subsequent experiments.

Materials:

  • Human Fibroblast-Like Synoviocytes from RA patients (HFLS-RA)

  • DMEM/F-12 (1:1) medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Thaw cryopreserved HFLS-RA rapidly in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

  • Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:3 or 1:4 ratio.

HFLS-RA Proliferation Assay

Objective: To determine the anti-proliferative effect of this compound on HFLS-RA.

Materials:

  • HFLS-RA (passage 4-8)

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue®)

  • Plate reader

Protocol:

  • Harvest HFLS-RA and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Allow the cells to adhere overnight in the incubator.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the GI50 value.

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro effects of this compound on HFLS-RA.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture HFLS-RA Culture & Expansion Seeding Cell Seeding in Multi-well Plates Culture->Seeding Treatment Addition of this compound (Serial Dilutions) Seeding->Treatment Proliferation Proliferation Assay (e.g., MTS, CellTiter-Glo) Treatment->Proliferation MetAP2_Assay MetAP-2 Enzyme Inhibition Assay Treatment->MetAP2_Assay Cytokine_Assay Cytokine Secretion Assay (e.g., ELISA for IL-6, VEGF) Treatment->Cytokine_Assay Data_Analysis Data Collection & Analysis (GI50, etc.) Proliferation->Data_Analysis MetAP2_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

References

Application Notes and Protocols: Utilizing PPI-2458 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPI-2458 is a potent and irreversible small molecule inhibitor of methionine aminopeptidase-2 (MetAP2), a key enzyme involved in protein modification, cell cycle progression, and angiogenesis.[1][2][3][4] Inhibition of MetAP2 has demonstrated significant anti-proliferative and anti-angiogenic effects in various cancer models, including non-Hodgkin's lymphoma (NHL).[1][5] Preclinical evidence suggests that this compound exhibits synergistic anti-tumor activity when used in combination with standard chemotherapy agents, offering a promising avenue for enhancing therapeutic efficacy in oncology.[1]

These application notes provide a comprehensive overview of the preclinical data for this compound, both as a single agent and in the context of combination therapy. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in the evaluation of this compound in combination with other cytotoxic agents.

Data Presentation

Single-Agent Activity of this compound in Non-Hodgkin's Lymphoma (NHL)

While reports indicate synergistic effects of this compound with various chemotherapeutic agents in preclinical NHL models, specific quantitative data from these combination studies are not extensively available in peer-reviewed literature. The following tables summarize the potent single-agent activity of this compound, which provides the foundational rationale for its use in combination regimens.

Table 1: In Vitro Anti-proliferative Activity of this compound in Human NHL Cell Lines

Cell LineHistological SubtypeGI₅₀ (nmol/L)
SRDiffuse Large B-Cell Lymphoma0.5
SU-DHL-4Diffuse Large B-Cell Lymphoma0.2
SU-DHL-6Diffuse Large B-Cell Lymphoma1.9
SU-DHL-16Diffuse Large B-Cell Lymphoma1.9

GI₅₀ (Growth Inhibition 50) represents the concentration of this compound required to inhibit cell proliferation by 50%. Data extracted from Cooper et al., Clinical Cancer Research, 2006.[1]

Table 2: In Vivo Anti-tumor Efficacy of Single-Agent Oral this compound in a Human SR NHL Xenograft Model in SCID Mice

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 28Percent Tumor Growth Inhibition (%)
Vehicle Control-Every Other Day~1200-
This compound10Every Other Day~60050
This compound30Every Other Day~40067
This compound100Every Other Day~20083

Data are approximated from graphical representations in Cooper et al., Clinical Cancer Research, 2006.[1]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action of this compound. By irreversibly inhibiting MetAP2, this compound prevents the removal of the N-terminal methionine from newly synthesized proteins. This disruption of protein maturation is thought to lead to cell cycle arrest, primarily at the G1 phase, and the inhibition of angiogenesis, ultimately resulting in reduced tumor growth.

PPI2458_Mechanism Mechanism of Action of this compound PPI2458 This compound MetAP2 Methionine Aminopeptidase-2 (MetAP2) PPI2458->MetAP2 Inhibits Nascent_Proteins Nascent Proteins (with N-terminal Methionine) MetAP2->Nascent_Proteins Removes N-terminal Methionine Mature_Proteins Mature, Functional Proteins Nascent_Proteins->Mature_Proteins Cell_Cycle_Progression Cell Cycle Progression (G1 -> S) Mature_Proteins->Cell_Cycle_Progression Promotes Angiogenesis Angiogenesis Mature_Proteins->Angiogenesis Promotes Tumor_Growth Tumor Growth Cell_Cycle_Progression->Tumor_Growth Angiogenesis->Tumor_Growth

Caption: Mechanism of Action of this compound.

Experimental Workflow for In Vitro Combination Studies

This workflow outlines the key steps for assessing the synergistic effects of this compound in combination with a chemotherapeutic agent in vitro.

In_Vitro_Workflow In Vitro Combination Study Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Analysis Cell_Culture Culture NHL Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Preparation Prepare Serial Dilutions of This compound and Chemotherapy Agent Single_Agent_PPI Treat with this compound alone Drug_Preparation->Single_Agent_PPI Single_Agent_Chemo Treat with Chemotherapy Agent alone Drug_Preparation->Single_Agent_Chemo Combination Treat with this compound + Chemotherapy Agent Drug_Preparation->Combination Cell_Seeding->Single_Agent_PPI Cell_Seeding->Single_Agent_Chemo Cell_Seeding->Combination Viability_Assay Perform Cell Viability Assay (e.g., MTS, CellTiter-Glo) Single_Agent_PPI->Viability_Assay Single_Agent_Chemo->Viability_Assay Combination->Viability_Assay Data_Quantification Quantify Cell Viability Viability_Assay->Data_Quantification Synergy_Analysis Calculate Combination Index (CI) using Chou-Talalay Method Data_Quantification->Synergy_Analysis In_Vivo_Workflow In Vivo Combination Study Workflow cluster_model Model Development cluster_treatment Treatment Regimen cluster_endpoints Endpoint Analysis Cell_Implantation Implant Human NHL Cells (e.g., SR) into SCID Mice Tumor_Growth_Monitor Monitor Tumor Growth Cell_Implantation->Tumor_Growth_Monitor Randomization Randomize Mice into Treatment Groups Tumor_Growth_Monitor->Randomization Vehicle Vehicle Control Randomization->Vehicle PPI_Mono This compound Monotherapy Randomization->PPI_Mono Chemo_Mono Chemotherapy Monotherapy Randomization->Chemo_Mono Combo This compound + Chemotherapy Randomization->Combo Tumor_Measurement Measure Tumor Volume (e.g., 2-3 times/week) Vehicle->Tumor_Measurement Body_Weight Monitor Body Weight (Toxicity Assessment) Vehicle->Body_Weight PPI_Mono->Tumor_Measurement PPI_Mono->Body_Weight Chemo_Mono->Tumor_Measurement Chemo_Mono->Body_Weight Combo->Tumor_Measurement Combo->Body_Weight Efficacy_Evaluation Evaluate Anti-tumor Efficacy (TGI, Tumor Regression) Tumor_Measurement->Efficacy_Evaluation Body_Weight->Efficacy_Evaluation

References

Troubleshooting & Optimization

Improving PPI-2458 solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PPI-2458. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.

Troubleshooting Guide: Improving this compound Solubility

Precipitation of this compound in your cell culture medium can significantly impact experimental outcomes by altering the effective concentration of the inhibitor. This guide provides a systematic approach to identify and resolve these solubility issues.

Problem: You observe a precipitate after adding this compound to your cell culture medium. This may appear as visible particles, cloudiness, or a film at the bottom of the culture vessel.

Troubleshooting Workflow

G start Precipitation Observed check_stock Step 1: Verify Stock Solution Is the stock solution clear? start->check_stock remake_stock Action: Prepare Fresh Stock Solution - Use high-purity solvent (e.g., DMSO, Ethanol). - Ensure complete dissolution (sonication may help). check_stock->remake_stock No check_dilution Step 2: Evaluate Dilution Method Are you adding concentrated stock directly to media? check_stock->check_dilution Yes remake_stock->check_dilution serial_dilution Action: Use Serial or Intermediate Dilutions - Prepare an intermediate dilution in serum-free media. - Add the intermediate dilution to the final volume of complete media while vortexing. check_dilution->serial_dilution Yes check_concentration Step 3: Assess Final Concentration Is the final concentration too high? check_dilution->check_concentration No serial_dilution->check_concentration dose_response Action: Perform a Dose-Response Experiment - Determine the highest soluble concentration that provides a biological effect. check_concentration->dose_response Yes check_media Step 4: Examine Media Conditions - Is the media pre-warmed? - Is the pH stable? - What is the serum concentration? check_concentration->check_media No dose_response->check_media optimize_media Action: Optimize Media Conditions - Pre-warm media to 37°C before adding this compound. - Ensure the media is properly buffered (pH 7.2-7.4). - Consider the impact of serum concentration on solubility. check_media->optimize_media solution Solution: this compound is successfully dissolved. optimize_media->solution

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and stock concentration for this compound?

For in vitro proliferation assays, this compound has been successfully dissolved in ethanol at a stock concentration of 10 mM.[1][2] Dimethyl sulfoxide (DMSO) is also a common solvent for small molecule inhibitors and can be considered.[3][4][5]

Best Practice:

  • Prepare a concentrated stock solution (e.g., 10 mM) in a high-purity, anhydrous solvent like DMSO or ethanol.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Store stock solutions at -20°C or -80°C for long-term stability.

Q2: My this compound precipitates immediately upon addition to the cell culture medium. What is happening?

This phenomenon is often referred to as "solvent shock."[3] It occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous solution like cell culture medium, causing the compound to crash out of solution.

Solution:

  • Use an intermediate dilution step: Instead of adding the concentrated stock directly to your final volume of media, first, create an intermediate dilution in a smaller volume of serum-free medium. Then, add this intermediate dilution to your complete, pre-warmed cell culture medium.

  • Slow addition and mixing: Add the this compound stock solution or intermediate dilution dropwise to the cell culture medium while gently vortexing or swirling. This helps to ensure rapid and even dispersion.[3]

Q3: What is the maximum final concentration of solvent (e.g., DMSO) that is safe for my cells?

High concentrations of organic solvents can be toxic to cells.[4] It is crucial to keep the final concentration of the solvent in your cell culture medium as low as possible.

General Guideline:

  • The final concentration of DMSO should typically be kept at or below 0.5% (v/v), and ideally no higher than 0.1%.[3][4]

  • Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent as your experimental samples to account for any solvent-specific effects on the cells.[6]

Q4: Could components in my cell culture medium be causing the precipitation?

Yes, interactions with media components can lead to precipitation.[3]

Factors to Consider:

  • Temperature: Adding a cold stock solution to warm media can cause a temperature shock, leading to precipitation.[7] Always pre-warm your cell culture medium to 37°C before adding this compound.

  • pH: Ensure your medium is properly buffered (typically pH 7.2-7.4). Significant shifts in pH can alter the solubility of compounds.[3][7]

  • Serum: Proteins in fetal bovine serum (FBS) can sometimes bind to and help solubilize hydrophobic compounds. If you are working in low-serum or serum-free conditions, you may be more likely to encounter solubility issues.[3]

Quantitative Data Summary

ParameterValueSource
Predicted Water Solubility 0.0439 mg/mLDrugBank Online
In Vitro Stock Solution 10 mM in EthanolPNAS[1][2]
GI50 (HFLS-RA cells) 0.04 nMPNAS[1][8]
GI50 (HUVEC cells) 0.2 nMPNAS[1][8]
GI50 (NHL cell lines) 0.2-1.9 nmol/LPubMed[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous ethanol or DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Under sterile conditions, weigh out the appropriate amount of this compound powder. b. Add the required volume of anhydrous ethanol or DMSO to achieve a 10 mM stock solution. c. Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) or brief sonication may aid in solubilization.[4] d. Visually inspect the solution to confirm that no particulate matter is present. e. Aliquot into single-use, sterile tubes and store at -20°C or -80°C.

Protocol 2: In Vitro Cell Proliferation Assay

This protocol provides a general framework for assessing the anti-proliferative effects of this compound.

  • Cell Seeding: a. Culture your target cell line to 80-90% confluency. b. Harvest the cells and determine the cell concentration. c. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[6][10]

  • Compound Preparation and Treatment: a. Prepare a series of dilutions of this compound in complete cell culture medium from your stock solution. It is recommended to perform a broad range of concentrations initially to determine the approximate IC50.[10] b. Use the intermediate dilution method described in the FAQs to avoid precipitation. c. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle and untreated controls.[6][10]

  • Incubation: a. Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).[6] For some targeted therapies, longer incubation times may be necessary to observe an effect.[11]

  • Assay and Data Analysis: a. Perform your chosen cell viability/proliferation assay (e.g., MTT, WST-8/CCK-8).[10] b. Measure the absorbance according to the assay manufacturer's instructions. c. Normalize the data to your controls and plot the percent inhibition as a function of the log of the this compound concentration. d. Use a non-linear regression model to calculate the IC50 value.[6]

Signaling Pathway and Experimental Workflow

MetAP-2 Signaling Pathway

This compound is an irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2).[8] MetAP-2 is a metalloprotease responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in protein maturation.[12][13][14][15] Inhibition of MetAP-2 can disrupt protein synthesis and affect downstream signaling pathways, such as the eIF2α and ERK pathways, leading to cell cycle arrest and inhibition of proliferation.[12][13]

G cluster_0 Protein Synthesis cluster_1 Downstream Effects Ribosome Ribosome Nascent_Protein Nascent Protein (with N-terminal Met) Ribosome->Nascent_Protein Translation MetAP2 MetAP-2 Nascent_Protein->MetAP2 Substrate Mature_Protein Mature Protein Cell_Proliferation Cell Proliferation Mature_Protein->Cell_Proliferation Promotes MetAP2->Mature_Protein Cleaves N-terminal Met eIF2a eIF2α Pathway MetAP2->eIF2a Regulates ERK ERK Pathway MetAP2->ERK Regulates PPI2458 This compound PPI2458->MetAP2 Inhibits

Caption: this compound inhibits MetAP-2, disrupting protein maturation.
General Experimental Workflow for In Vitro Assay

G A 1. Cell Culture - Maintain and expand  target cell line. B 2. Cell Seeding - Plate cells in a 96-well plate  and allow to adhere. A->B C 3. Compound Treatment - Prepare serial dilutions of this compound. - Treat cells for a defined period. B->C D 4. Proliferation Assay - Add viability reagent  (e.g., MTT, CCK-8). C->D E 5. Data Acquisition - Measure absorbance using  a plate reader. D->E F 6. Data Analysis - Normalize to controls. - Calculate IC50. E->F

Caption: Workflow for a cell-based proliferation assay.

References

Technical Support Center: Overcoming PPI-2458 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to PPI-2458, a novel fumagillin-class inhibitor of methionine aminopeptidase-2 (MetAP-2). The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), a metalloprotease that plays a crucial role in protein maturation.[1] MetAP-2 catalyzes the removal of the N-terminal methionine from nascent polypeptide chains.[2] Inhibition of MetAP-2 by this compound leads to a cytostatic effect in endothelial cells and a subset of tumor cells, ultimately inhibiting cell proliferation and angiogenesis (the formation of new blood vessels), both of which are critical for tumor growth.[1][2][3]

Q2: How does MetAP-2 inhibition affect cancer cells?

MetAP-2 has two primary functions: the removal of N-terminal methionine from new proteins and the regulation of protein synthesis through the eukaryotic initiation factor 2α (eIF2α).[4] By inhibiting MetAP-2, this compound can induce a G1 cell cycle arrest and suppress the proliferation of cancer cells.[2] The anti-angiogenic effect of this compound is also a key component of its anti-tumor activity, as it restricts the blood supply to the tumor.[3]

Q3: In which types of cancer has this compound shown potential?

Preclinical studies have shown the potent anti-proliferative activity of this compound in non-Hodgkin's lymphoma (NHL) cell lines.[5] It has also been investigated for its therapeutic potential in other cancers where angiogenesis is a critical factor for growth and metastasis.

Q4: What is a known molecular determinant of sensitivity to MetAP-2 inhibitors?

Recent studies using CRISPR genome-wide screens have identified the tumor suppressor protein p53 as a key determinant of sensitivity and resistance to pharmacological MetAP-2 inhibition.[6][7] Cells with wild-type p53 tend to be more sensitive to MetAP-2 inhibitors, while p53-deficient or mutant cells may exhibit resistance.[6]

Troubleshooting Guide

This guide provides a structured approach to identifying and overcoming potential resistance to this compound in your cancer cell line experiments.

Problem Potential Cause Suggested Troubleshooting Steps
Reduced or no efficacy of this compound in a new cancer cell line. 1. Intrinsic Resistance: The cell line may not be dependent on MetAP-2 for survival and proliferation. 2. p53 Status: The cell line may have a mutated or deficient p53, conferring resistance.[6]1. Confirm MetAP-2 Expression: Verify the expression of MetAP-2 in your cell line using Western Blot or qPCR. 2. Assess p53 Status: Determine the p53 status (wild-type, mutant, or null) of your cell line by sequencing or Western Blot. 3. MetAP-2 Activity Assay: Confirm that this compound is inhibiting MetAP-2 activity in your specific cell line using a MetAP-2 enzymatic assay.
Development of acquired resistance after initial sensitivity to this compound. 1. Upregulation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to compensate for MetAP-2 inhibition and promote survival and angiogenesis. Common pathways include VEGF, FGF, PI3K/Akt, and MAPK/ERK. 2. Emergence of p53 Mutations: Prolonged treatment may select for cells with mutations in the p53 gene.[8][9]1. Generate and Characterize Resistant Cell Line: Develop a this compound resistant cell line through continuous exposure to escalating drug concentrations. 2. Pathway Analysis: Use Western Blot to assess the activation status (i.e., phosphorylation levels) of key proteins in the VEGF, FGF, PI3K/Akt, and MAPK/ERK pathways in both the parental and resistant cell lines. 3. Combination Therapy: Based on the activated bypass pathways, consider co-treatment with inhibitors of these pathways (e.g., a VEGFR inhibitor if the VEGF pathway is upregulated).
Inconsistent results or high variability between experiments. 1. Drug Instability: this compound, like other fumagillin analogs, may have limited stability in solution. 2. Cell Culture Conditions: Variations in cell density, passage number, or media components can affect drug response.1. Fresh Drug Preparation: Prepare fresh stock solutions of this compound for each experiment. 2. Standardize Protocols: Maintain consistent cell culture practices, including seeding density and passage number. 3. Regular Mycoplasma Testing: Ensure cell lines are free from mycoplasma contamination.

Data Presentation

Table 1: Reported GI50 Values for this compound in Non-Hodgkin's Lymphoma Cell Lines

Cell LineGI50 (nmol/L)
SR0.2 - 1.9
Other NHL Lines0.2 - 1.9
Data extracted from a study on the in vitro and in vivo activity of this compound in NHL.[5]

Experimental Protocols

1. Generation of a this compound-Resistant Cancer Cell Line

This protocol describes a general method for developing a drug-resistant cell line, which can be adapted for this compound.[10]

  • Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Continuous Exposure with Dose Escalation:

    • Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Once the cells resume a normal proliferation rate, subculture them and increase the this compound concentration by a factor of 1.5 to 2.

    • Repeat this dose escalation process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).

  • Characterization of Resistant Cells:

    • Confirm the resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.

    • Periodically culture the resistant cells in drug-free media for several passages and then re-test the IC50 to assess the stability of the resistant phenotype.

    • Cryopreserve resistant cells at various stages of the selection process.

2. MetAP-2 Enzymatic Activity Assay

This protocol is a coupled-enzyme assay to measure MetAP-2 activity.[11][12][13]

  • Materials:

    • Recombinant human MetAP-2

    • MetAP-2 peptide substrate (e.g., Met-Gly-Met-Met)

    • L-amino acid oxidase (L-AAO)

    • Horseradish peroxidase (HRP)

    • Chromogenic HRP substrate (e.g., o-dianisidine)

    • Assay Buffer (e.g., 50 mM HEPES, 100 µM MnCl₂, 100 mM NaCl, pH 7.5)

    • 96-well microplate

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the assay buffer, recombinant MetAP-2, L-AAO, HRP, and the this compound dilutions (or vehicle control).

    • Pre-incubate the plate at room temperature.

    • Initiate the reaction by adding the MetAP-2 peptide substrate.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm for o-dianisidine) over time using a plate reader.

    • The rate of change in absorbance is proportional to the MetAP-2 activity.

3. Western Blot for Phosphorylated eIF2α (p-eIF2α)

This protocol allows for the assessment of a downstream target of MetAP-2. MetAP-2 is known to protect eIF2α from inhibitory phosphorylation.[14] Therefore, inhibition of MetAP-2 may lead to an increase in p-eIF2α.

  • Cell Lysis:

    • Treat cells with this compound or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total eIF2α to ensure equal protein loading.

Visualizations

MetAP2_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm Growth Factors Growth Factors Growth Factor Receptor Growth Factor Receptor Growth Factors->Growth Factor Receptor Nascent Polypeptide Nascent Polypeptide Growth Factor Receptor->Nascent Polypeptide Signal Transduction MetAP2 MetAP2 Nascent Polypeptide->MetAP2 N-terminal Methionine Cleavage eIF2a eIF2a MetAP2->eIF2a Inhibits Phosphorylation Processed Protein Processed Protein MetAP2->Processed Protein p-eIF2a (Inactive) p-eIF2a (Inactive) eIF2a->p-eIF2a (Inactive) Protein Synthesis Protein Synthesis eIF2a->Protein Synthesis p-eIF2a (Inactive)->Protein Synthesis Cell Proliferation & Angiogenesis Cell Proliferation & Angiogenesis Processed Protein->Cell Proliferation & Angiogenesis This compound This compound This compound->MetAP2 Inhibition

Caption: Mechanism of Action of this compound.

Resistance_Workflow Start Start: Reduced this compound Efficacy Check_p53 p53 Status? Start->Check_p53 WT_p53 Wild-Type p53 Check_p53->WT_p53 Wild-Type Mutant_p53 Mutant/Deficient p53 (Potential Intrinsic Resistance) Check_p53->Mutant_p53 Mutant/ Deficient Pathway_Analysis Bypass Pathway Activation? WT_p53->Pathway_Analysis No_Activation No Significant Activation Pathway_Analysis->No_Activation No Activation Upregulation of VEGF/FGF/PI3K/MAPK Pathways Pathway_Analysis->Activation Yes Consider_Other Consider other resistance mechanisms (e.g., drug efflux) No_Activation->Consider_Other Combination_Therapy Consider Combination Therapy with Pathway Inhibitor Activation->Combination_Therapy

Caption: Troubleshooting workflow for this compound resistance.

Bypass_Pathways cluster_0 This compound Action cluster_1 Potential Bypass Mechanisms This compound This compound MetAP2 MetAP2 This compound->MetAP2 Proliferation_Angiogenesis Cell Proliferation & Angiogenesis MetAP2->Proliferation_Angiogenesis VEGFR_FGFR VEGFR / FGFR Activation PI3K_Akt PI3K/Akt Pathway VEGFR_FGFR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway VEGFR_FGFR->MAPK_ERK Survival_Proliferation Cell Survival & Proliferation PI3K_Akt->Survival_Proliferation MAPK_ERK->Survival_Proliferation Survival_Proliferation->Proliferation_Angiogenesis Compensates for MetAP2 Inhibition

Caption: Potential bypass signaling pathways in this compound resistance.

References

Potential off-target effects of PPI-2458 in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PPI-2458 in preclinical models. The information is intended for scientists and drug development professionals to anticipate and address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a highly selective, irreversible inhibitor of Methionine Aminopeptidase-2 (MetAP-2).[1][2][3][4] MetAP-2 is a metalloprotease responsible for cleaving the N-terminal methionine from nascent protein chains, a critical step in protein maturation and function.[1] By inhibiting MetAP-2, this compound disrupts downstream processes essential for cell proliferation and angiogenesis.[1][5]

Q2: What are the known on-target effects of this compound in preclinical models?

A2: In preclinical studies, this compound demonstrates potent anti-proliferative activity against specific cell types. Notably, it inhibits the proliferation of Human Fibroblast-Like Synoviocytes from rheumatoid arthritis patients (HFLS-RA) and Human Umbilical Vein Endothelial Cells (HUVEC).[2][3] The anti-proliferative effect is directly linked to the inhibition of the MetAP-2 enzyme.[2][3]

Q3: What are the potential off-target effects of this compound observed in preclinical studies?

A3: The primary off-target effect of concern for the fumagillin class of MetAP-2 inhibitors, to which this compound belongs, is neurotoxicity. However, this compound was specifically designed to have an improved central nervous system (CNS) toxicity profile compared to its parent compound, TNP-470.[6] Preclinical studies in rats have shown a significantly lower incidence of seizures with this compound compared to TNP-470 at equivalent doses.[6]

Q4: I am observing unexpected neuronal phenotypes in my animal models treated with this compound. What could be the cause?

A4: While this compound has a significantly improved CNS safety profile, it is essential to consider the dose and duration of treatment. At very high doses, or in sensitive models, CNS effects, although rare, cannot be entirely ruled out. It is recommended to perform a dose-response study to determine the optimal therapeutic window with minimal side effects in your specific model. Comparing your observations to historical data for TNP-470, which has known neurotoxic effects, may also provide context.

Q5: My in vitro cell proliferation assay with this compound is showing inconsistent results. What are the common pitfalls?

A5: Inconsistent results in proliferation assays can arise from several factors. Ensure that the cell seeding density is consistent across all wells. The duration of the assay is also critical; for slower-growing cells like HFLS-RA, a longer incubation period (e.g., 7 days) is necessary to observe significant effects.[2] For HUVEC, a shorter duration (e.g., 4 days) is typically sufficient.[2] Additionally, verify the stability and concentration of your this compound stock solution. As an irreversible inhibitor, its potency can be affected by improper storage or handling.

Troubleshooting Guides

Issue: Unexpected Animal Mortality or Severe Morbidity
  • Potential Cause 1: Overdosing.

    • Troubleshooting Step: Re-verify your dose calculations and dilution preparations. Conduct a pilot dose-range-finding study to establish the maximum tolerated dose (MTD) in your specific animal strain and model.

  • Potential Cause 2: Off-target toxicity.

    • Troubleshooting Step: While this compound has an improved safety profile, monitor animals closely for any signs of neurotoxicity (e.g., seizures, ataxia, behavioral changes).[6] If observed, consider reducing the dose or frequency of administration.

Issue: Lack of Efficacy in an In Vivo Model
  • Potential Cause 1: Insufficient Drug Exposure.

    • Troubleshooting Step: Analyze plasma or tissue levels of this compound to confirm adequate bioavailability and target engagement. The route and frequency of administration may need to be optimized for your model.

  • Potential Cause 2: Model Resistance.

    • Troubleshooting Step: The sensitivity to MetAP-2 inhibition can be cell-type dependent.[7] Confirm the expression and activity of MetAP-2 in your target tissue or cell line. It is possible that the specific pathology of your model is not driven by pathways sensitive to MetAP-2 inhibition.

Quantitative Data Summary

Table 1: In Vitro Anti-Proliferative Activity of this compound

Cell LineGI₅₀ (nM)Maximum Inhibition (%)Assay Duration (days)
HFLS-RA0.04>95% at 1 nM7
HUVEC0.2>95% at 1 nM4

Data sourced from Bernier et al. (2004).[2][3]

Table 2: Comparative CNS Toxicity of this compound and TNP-470 in Sprague-Dawley Rats

CompoundDose (mg/kg, i.v.)Treatment Duration (days)Incidence of Seizures
This compound6140%
This compound60140%
TNP-470614Not Reported
TNP-4706014100%

Data sourced from Bernier et al. (2004).[6]

Experimental Protocols

In Vivo CNS Toxicity Assessment in Rats

Objective: To evaluate the potential for this compound to induce neurotoxicity, specifically seizures, in a rodent model.

Materials:

  • Sprague-Dawley rats

  • This compound

  • TNP-470 (as a positive control)

  • Vehicle control solution

  • Intravenous (i.v.) injection supplies

  • Observation cages

Procedure:

  • Acclimate animals to the housing conditions for at least 5 days prior to the study.

  • Randomly assign animals to treatment groups (n=8 per group, balanced for sex).

  • Prepare fresh formulations of this compound, TNP-470, and vehicle control on each dosing day.

  • Administer the assigned treatment (e.g., this compound at 6 mg/kg and 60 mg/kg, TNP-470 at 60 mg/kg, or vehicle) via i.v. injection daily for 14 consecutive days.[6]

  • Observe each animal daily for clinical signs of toxicity, with a particular focus on the incidence of seizures.[6]

  • Record all observations, including the time of onset and duration of any adverse events.

  • At the end of the 14-day treatment period, animals may be euthanized for further tissue analysis as required.

HUVEC Proliferation Assay

Objective: To determine the in vitro anti-proliferative activity of this compound on endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC)

  • Endothelial Cell Growth Medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Culture HUVEC in endothelial cell growth medium under standard cell culture conditions (37°C, 5% CO₂).

  • Seed HUVEC into 96-well plates at a density of 8 x 10³ cells per well and allow them to adhere overnight.[2]

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 10⁻¹² M to 10⁻⁶ M.[2]

  • Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound or vehicle control.

  • Incubate the plates for 4 days.[2]

  • On day 4, add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells and determine the GI₅₀ value.

Visualizations

MetAP2_Signaling_Pathway cluster_Inhibition Inhibition cluster_Cellular_Process Cellular Process cluster_Downstream_Effects Downstream Effects This compound This compound MetAP-2 MetAP-2 This compound->MetAP-2 inhibits N-terminal Met Excision N-terminal Met Excision MetAP-2->N-terminal Met Excision catalyzes Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) MetAP-2->Cell Cycle Arrest (G1) leads to Inhibition of Angiogenesis Inhibition of Angiogenesis MetAP-2->Inhibition of Angiogenesis leads to Induction of Apoptosis Induction of Apoptosis MetAP-2->Induction of Apoptosis leads to Protein Maturation Protein Maturation N-terminal Met Excision->Protein Maturation Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest (G1)->Inhibition of Proliferation

Caption: MetAP-2 Signaling Pathway and Inhibition by this compound.

CNS_Toxicity_Workflow Animal Acclimation Animal Acclimation Group Assignment Group Assignment Animal Acclimation->Group Assignment Daily Dosing (14 days) Daily Dosing (14 days) Group Assignment->Daily Dosing (14 days) Daily Observation Daily Observation Daily Dosing (14 days)->Daily Observation Record Seizure Incidence Record Seizure Incidence Daily Observation->Record Seizure Incidence Data Analysis Data Analysis Record Seizure Incidence->Data Analysis

Caption: Experimental Workflow for In Vivo CNS Toxicity Assessment.

HUVEC_Proliferation_Workflow Seed HUVEC Seed HUVEC Adherence (Overnight) Adherence (Overnight) Seed HUVEC->Adherence (Overnight) Treat with this compound Treat with this compound Adherence (Overnight)->Treat with this compound Incubate (4 days) Incubate (4 days) Treat with this compound->Incubate (4 days) Add Proliferation Reagent Add Proliferation Reagent Incubate (4 days)->Add Proliferation Reagent Measure Signal Measure Signal Add Proliferation Reagent->Measure Signal Calculate GI50 Calculate GI50 Measure Signal->Calculate GI50

Caption: Experimental Workflow for HUVEC Proliferation Assay.

References

Technical Support Center: Optimizing PPI-2458 Dosage to Minimize Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PPI-2458. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound, a potent and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), with a focus on minimizing toxicity while maintaining efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a member of the fumagillin class of compounds and acts as a highly selective and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2).[1][2] MetAP-2 is a crucial enzyme responsible for the removal of the N-terminal methionine from newly synthesized proteins, a critical step in protein maturation and function. By inhibiting MetAP-2, this compound can suppress cell proliferation and angiogenesis (the formation of new blood vessels), which are key processes in diseases like cancer and rheumatoid arthritis.[1][2]

Q2: What is the main toxicity concern with fumagillin analogs, and how does this compound address this?

A2: A significant limitation for the clinical development of earlier fumagillin analogs, such as TNP-470, was dose-limiting central nervous system (CNS) toxicity, primarily manifesting as seizures.[1] this compound was specifically designed to mitigate this risk. It is more polar than TNP-470, a property intended to reduce its ability to cross the blood-brain barrier.[1] Preclinical studies have demonstrated that this compound has a significantly improved CNS toxicity profile compared to TNP-470.[1]

Q3: What are the known off-target effects or other potential toxicities of this compound?

A3: While the primary focus has been on the improved CNS safety profile, as with any potent biological inhibitor, it is crucial to monitor for other potential toxicities. Preclinical studies with fumagillin and its analogs suggest that high doses may have genotoxic potential.[3] It is also advisable to monitor hematological parameters, as some drugs targeting fundamental cellular processes can affect blood cell counts.[4][5][6][7] Researchers should establish a baseline and monitor for any significant changes in blood parameters during in vivo studies.

Q4: How does the efficacy of this compound relate to its toxicity?

A4: The therapeutic window of this compound depends on achieving sufficient MetAP-2 inhibition for the desired biological effect (e.g., anti-proliferative, anti-angiogenic) at a dose that does not induce significant toxicity. The anti-tumor and anti-inflammatory activities of this compound have been shown to be dose-dependent and directly correlate with the level of MetAP-2 inhibition in the target tissue.[2][8] The goal of dosage optimization is to find the lowest effective dose that maintains a high level of target engagement without causing adverse effects.

Troubleshooting Guides

Issue 1: Unexpected in vitro cytotoxicity in non-target cell lines.

  • Question: I am observing significant cell death in my control cell lines that are not expected to be sensitive to MetAP-2 inhibition. What could be the cause?

  • Answer:

    • High Concentration: The concentration of this compound being used might be too high, leading to off-target effects or general cellular stress. It is recommended to perform a dose-response curve to determine the GI50 (the concentration that inhibits cell growth by 50%) for your specific cell lines.

    • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). Run a solvent-only control to verify this.

    • Cell Line Sensitivity: While many normal cell types are less sensitive to MetAP-2 inhibitors, some may have a higher proliferation rate or other characteristics that make them more susceptible. It is important to characterize the baseline sensitivity of all cell lines used in your experiments.

Issue 2: Inconsistent results in in vivo efficacy studies.

  • Question: I am seeing high variability in tumor growth inhibition or inflammatory response in my animal models. How can I improve the consistency of my results?

  • Answer:

    • Drug Formulation and Administration: Ensure that the this compound formulation is homogenous and stable. Verify the accuracy of your dosing administration (e.g., oral gavage, intravenous injection). Inconsistent administration can lead to variable drug exposure.

    • Pharmacokinetics: The bioavailability of this compound can be influenced by factors such as food intake. Consider standardizing the feeding schedule of your animals relative to the time of drug administration.

    • Metabolites: Be aware that this compound is metabolized, and its metabolites also possess MetAP-2 inhibitory activity.[9] The overall in vivo efficacy is a result of the combined activity of the parent compound and its active metabolites. This can contribute to variability if there are differences in metabolism between individual animals.

Issue 3: Observing signs of neurotoxicity in animal models at presumed safe doses.

  • Question: Although this compound is reported to have an improved CNS safety profile, I am observing subtle neurological signs (e.g., tremors, lethargy) in some animals. What should I do?

  • Answer:

    • Dose Reduction: The current dose may be at the upper limit of the therapeutic window for the specific animal model and conditions. A dose reduction is the first step to mitigate these effects.

    • Detailed Observation: Implement a more detailed neurobehavioral observation checklist to systematically score any signs of toxicity. This will help in quantifying the effects and determining a clear no-observed-adverse-effect-level (NOAEL).

    • Formulation Excipients: Review the excipients used in your drug formulation. Some vehicles can have their own biological effects or may alter the pharmacokinetics of the drug, potentially increasing CNS exposure.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell LineAssay TypeParameterValueReference
Human Fibroblast-Like Synoviocytes (HFLS-RA)ProliferationGI500.04 nM[1]
Human Umbilical Vein Endothelial Cells (HUVEC)ProliferationGI500.2 nM[1]
Non-Hodgkin's Lymphoma (NHL) Cell LinesProliferationGI500.2 - 1.9 nM[8][10]
SR NHL Cell LineProliferationGI500.5 nM[8]

Table 2: In Vivo CNS Toxicity Comparison of this compound and TNP-470 in Sprague-Dawley Rats

CompoundDose (mg/kg, i.v. for 14 days)Incidence of SeizuresReference
This compound60%[1]
This compound600%[1]
TNP-47060%[1]
TNP-47060100%[1]

Experimental Protocols

MetAP-2 Enzyme Inhibition Assay

This protocol is adapted from a method used to measure MetAP-2 enzyme inhibition after exposure to this compound.

Materials:

  • Recombinant human MetAP-2 enzyme

  • This compound

  • Met-Gly-Pro-AMC (fluorogenic substrate)

  • Dipeptidyl peptidase

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1 mM CoCl₂

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in the assay buffer to create a range of concentrations to be tested.

  • In a 96-well plate, add a fixed concentration of recombinant human MetAP-2 to each well.

  • Add the different concentrations of this compound to the wells containing the enzyme. Include a vehicle control (solvent only).

  • Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to allow for the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate Met-Gly-Pro-AMC and dipeptidyl peptidase to each well.

  • Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time at an excitation wavelength of 335 nm and an emission wavelength of 460 nm.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol provides a general method for assessing the anti-proliferative effects of this compound on adherent cell lines.

Materials:

  • Target cell lines (e.g., HUVEC, cancer cell lines)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Spectrophotometric plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control.

  • Incubate the plate for a period that allows for several cell doublings (e.g., 48-72 hours).

  • At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the incubation with MTT, add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a spectrophotometric plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the GI50 value.

Mandatory Visualizations

MetAP2_Signaling_Pathway cluster_0 Cell Proliferation & Angiogenesis PPI2458 This compound MetAP2 Methionine Aminopeptidase 2 (MetAP-2) PPI2458->MetAP2 Inhibits NascentProteins Nascent Proteins MetAP2->NascentProteins Processes ProcessedProteins Processed Proteins for Proliferation & Angiogenesis NascentProteins->ProcessedProteins CellProliferation Cell Proliferation ProcessedProteins->CellProliferation Angiogenesis Angiogenesis ProcessedProteins->Angiogenesis

Caption: Mechanism of action of this compound.

Dosage_Optimization_Workflow cluster_1 Dosage Optimization Workflow for this compound Start Start: Define Therapeutic Goal InVitro In Vitro Studies (Efficacy & Cytotoxicity) Start->InVitro DoseRangeFinding In Vivo Dose-Range Finding Study (Efficacy & Tolerability) InVitro->DoseRangeFinding Inform Starting Doses DefinitiveTox Definitive In Vivo Toxicology Study (Multiple Doses, with Recovery Group) DoseRangeFinding->DefinitiveTox Select Dose Range DataAnalysis Analyze Efficacy vs. Toxicity Data (Determine Therapeutic Window) DefinitiveTox->DataAnalysis OptimalDose Select Optimal Dose for Further Studies DataAnalysis->OptimalDose

Caption: A logical workflow for this compound dosage optimization.

References

Troubleshooting inconsistent results in PPI-2458 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PPI-2458 in their experiments.

Frequently Asked Questions (FAQs)

General

  • What is this compound and what is its mechanism of action? this compound is a potent and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), belonging to the fumagillin class of compounds.[1][2][3] Its mechanism of action involves the covalent modification of the MetAP-2 active site, which leads to the inhibition of the enzyme. This, in turn, prevents the removal of N-terminal methionine from nascent proteins, a critical step in the maturation and function of a subset of proteins. This inhibition of MetAP-2 has been shown to have anti-proliferative and anti-angiogenic effects.

Assay-Specific

  • I am observing high variability in my cell proliferation assay results. What could be the cause? High variability in cell-based assays can stem from several factors:

    • Inconsistent cell seeding: Ensure a homogenous cell suspension and accurate cell counting to have a consistent number of cells in each well.

    • Edge effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. It is recommended to not use the outer wells for experimental data or to ensure proper plate sealing and humidification during incubation.

    • Compound precipitation: this compound is soluble in DMSO, but precipitation can occur in aqueous media at higher concentrations. Visually inspect your assay plates for any signs of precipitation.

    • Pipetting errors: Use calibrated pipettes and proper techniques to ensure accurate and consistent dispensing of cells, media, and this compound.

  • My in vitro enzymatic assay shows potent inhibition of MetAP-2, but I see weaker or no effect in my cell-based assays. Why is there a discrepancy? This is a common challenge when translating in vitro findings to a cellular context. Several factors can contribute to this:

    • Cell permeability: this compound needs to cross the cell membrane to reach its intracellular target, MetAP-2. Differences in cell permeability between cell lines can affect the intracellular concentration of the inhibitor.

    • Compound metabolism: Cells can metabolize this compound, reducing its effective concentration.

    • Presence of efflux pumps: Some cell lines express efflux pumps that can actively remove this compound from the cell, lowering its intracellular concentration.

    • Off-target effects: In a cellular environment, this compound could have off-target effects that might mask its specific activity on MetAP-2 or induce other cellular responses.[4]

    • Assay conditions: The specific conditions of the cellular assay, such as the presence of serum proteins that can bind to the compound, can influence its activity.

  • Are there any known off-target effects of this compound or other fumagillin analogs? The fumagillin class of compounds, including the parent compound and its analog TNP-470, have been associated with neurotoxic effects, which have been a dose-limiting toxicity in clinical trials.[5] While this compound was designed to have an improved safety profile, it is important to be aware of potential off-target effects, especially when interpreting in vivo data.

Troubleshooting Guides

Inconsistent IC50 Values in MetAP-2 Enzymatic Assays

Potential Cause Troubleshooting Steps
Divalent Cation in Assay Buffer The inhibitory potency of some MetAP-2 inhibitors is dependent on the divalent cation used in the assay buffer. For example, some inhibitors are more potent when cobalt is used compared to manganese.[6] Ensure you are using the appropriate and consistent divalent cation in your assay buffer as specified in your protocol.
Enzyme Activity Ensure the MetAP-2 enzyme is active and used at a consistent concentration. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles.
Substrate Concentration Use a substrate concentration that is appropriate for determining the IC50 value. Typically, a concentration at or below the Km of the enzyme is recommended.
Incubation Times Since this compound is an irreversible inhibitor, pre-incubation of the enzyme with the inhibitor before adding the substrate is crucial. Ensure consistent pre-incubation and reaction times across all experiments.
Compound Dilution Series Prepare fresh serial dilutions of this compound for each experiment to avoid issues with compound stability and concentration accuracy.

Low Signal or High Background in Cell Proliferation Assays

Potential Cause Troubleshooting Steps
Low Signal Optimize cell seeding density to ensure a sufficient number of cells for a robust signal. Ensure the assay incubation time is long enough for detectable proliferation.
High Background Use a "no cell" control to determine the background signal from the assay reagents. Ensure that the solvent used to dissolve this compound (e.g., DMSO) does not interfere with the assay at the final concentration used.
Assay Reagent Quality Use fresh, high-quality assay reagents. Some reagents can degrade over time, leading to a decrease in signal or an increase in background.
Wavelength Settings Double-check that the wavelength settings on your plate reader are correct for the specific proliferation assay you are using.

Experimental Protocols

MetAP-2 Enzyme Inhibition Assay

This protocol is a general guideline and may need to be optimized for your specific experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 0.1 mM CoCl2 (or MnCl2, see troubleshooting guide).

    • MetAP-2 Enzyme: Recombinant human MetAP-2 diluted in assay buffer to the desired concentration.

    • Substrate: Met-Gly-Met-Met or Met-Ala-Ser peptide substrate dissolved in water or assay buffer.

    • This compound: Prepare a stock solution in DMSO and perform serial dilutions in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the MetAP-2 enzyme to each well.

    • Add the serially diluted this compound or vehicle control (DMSO) to the wells.

    • Pre-incubate the enzyme and inhibitor for 30-60 minutes at room temperature.

    • Initiate the reaction by adding the peptide substrate to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the product formation using a suitable method (e.g., colorimetric or fluorescent detection of released methionine).

  • Data Analysis:

    • Subtract the background reading (no enzyme control) from all wells.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (e.g., using a tetrazolium-based reagent)

This protocol is a general guideline for assessing the anti-proliferative effects of this compound.

  • Cell Seeding:

    • Harvest and count cells (e.g., HFLS-RA, HUVEC).

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • Add the tetrazolium-based reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

MetAP2_Signaling_Pathway cluster_translation Protein Translation cluster_processing N-terminal Processing cluster_inhibition Inhibition Nascent_Protein_Met Nascent Protein (with N-terminal Met) MetAP2 MetAP-2 Nascent_Protein_Met->MetAP2 Substrate Processed_Protein Mature Protein (Met removed) MetAP2->Processed_Protein Cleavage This compound This compound This compound->MetAP2 Irreversible Inhibition

Caption: Mechanism of MetAP-2 inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent & Compound Preparation Compound_Treatment Compound Treatment Reagent_Prep->Compound_Treatment Cell_Culture Cell Culture & Seeding Cell_Culture->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Detection Signal Detection Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing (% Inhibition / Viability) Data_Acquisition->Data_Processing IC50_Determination IC50 / GI50 Determination Data_Processing->IC50_Determination

Caption: General experimental workflow for this compound assays.

Troubleshooting_Logic Start Inconsistent Results Check_Assay_Type Biochemical or Cell-based Assay? Start->Check_Assay_Type Biochem_Issues Biochemical Assay Issues Check_Assay_Type->Biochem_Issues Biochemical Cell_Issues Cell-based Assay Issues Check_Assay_Type->Cell_Issues Cell-based Check_Cation Check Divalent Cation in Buffer Biochem_Issues->Check_Cation Check_Seeding Verify Cell Seeding Density & Uniformity Cell_Issues->Check_Seeding Check_Enzyme Verify Enzyme Activity & Concentration Check_Cation->Check_Enzyme Check_Incubation Confirm Pre-incubation & Reaction Times Check_Enzyme->Check_Incubation Check_Edge_Effects Assess for Edge Effects Check_Seeding->Check_Edge_Effects Check_Precipitation Inspect for Compound Precipitation Check_Edge_Effects->Check_Precipitation Check_Permeability Consider Cell Permeability/Efflux Check_Precipitation->Check_Permeability

Caption: Troubleshooting flowchart for inconsistent this compound assay results.

References

Stability of PPI-2458 in different solvent solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of PPI-2458 in various solvent solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For preparing high-concentration stock solutions, dimethyl sulfoxide (DMSO) is a common choice for compounds with limited aqueous solubility. While specific long-term stability data in DMSO is not publicly available, it is a standard solvent for this class of compounds. Ethanol has also been used for preparing solutions of this compound and its analogs for in vitro experiments.[1][2] For short-term storage and immediate use in cell-based assays, these organic solvents are appropriate.

Q2: How should I store stock solutions of this compound?

A2: Based on vendor recommendations, stock solutions of this compound should be aliquoted to minimize freeze-thaw cycles, which can lead to degradation. Recommended storage conditions for stock solutions are:

  • -80°C for up to 6 months

  • -20°C for up to 1 month

Always use tightly sealed vials to prevent solvent evaporation and exposure to moisture.

Q3: Is this compound stable in aqueous solutions?

A3: this compound has low predicted water solubility (0.0439 mg/mL)[3]. For in vivo studies, it has been formulated in 11% hydroxypropyl-β-cyclodextrin (HPCD) in water to improve its solubility and stability[1]. For in vitro microsomal studies, this compound was incubated in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for up to 60 minutes, suggesting it has sufficient stability for short-term experiments in aqueous buffers[1]. However, for long-term storage, aqueous solutions are not recommended due to the potential for hydrolysis.

Q4: Are there any known stability issues with compounds related to this compound?

A4: Yes, a related fumagillin analog, TNP-470, possesses a chloroacetamide functional group that is known to be highly labile and prone to degradation[1]. While this compound has a different chemical structure, this suggests that the fumagillin class of compounds may have inherent stability concerns that warrant careful handling and storage.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in bioassays Degradation of this compound in stock or working solutions.1. Prepare fresh stock solutions from solid material. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Prepare working solutions fresh for each experiment from a recently thawed aliquot. 4. Verify the concentration of your stock solution using a suitable analytical method like HPLC-UV.
Precipitation of this compound in aqueous buffer Low aqueous solubility of this compound.1. Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous working solution is low enough to be tolerated by your assay but high enough to maintain solubility. 2. Consider using a formulation aid like hydroxypropyl-β-cyclodextrin (HPCD) for in vivo or certain in vitro applications[1]. 3. Perform a solubility test in your specific buffer system before proceeding with critical experiments.
Loss of compound activity over time Instability of this compound under specific storage conditions.1. Adhere strictly to the recommended storage conditions (-80°C for long-term, -20°C for short-term). 2. Protect solutions from light and excessive exposure to air where possible. 3. If you need to store solutions for extended periods under different conditions, it is highly recommended to perform an in-house stability study.

Stability Data Summary

Quantitative stability data for this compound in various common laboratory solvents is not extensively available in peer-reviewed literature. The following table summarizes qualitative information and recommendations based on available data.

Solvent/Formulation Concentration Storage Temperature Observed Stability / Recommendation Reference
Solid N/AAs per supplierStore in a cool, dry place, protected from light.General Practice
DMSO Stock Solution-20°C / -80°CRecommended for stock solutions. Store for up to 1 month at -20°C or 6 months at -80°C. Aliquot to avoid freeze-thaw cycles.Vendor Data
Ethanol 1 mg/mL (internal standard)Not specifiedUsed for preparation of internal standards and other reagents for immediate use in assays. Suggests short-term stability.[1][2]
Potassium Phosphate Buffer (100 mM, pH 7.4) 80 µg/mL37°CStable for at least 60 minutes during in vitro microsomal incubation assays.[1]
11% HPCD in Water 0.03 - 0.3 mg/mLNot specifiedUsed as a formulation for in vivo (oral) administration, indicating suitability for improving solubility and/or stability in aqueous media for immediate use.[1]

Experimental Protocols

Protocol for a Basic Stability Assessment of this compound in a Novel Solvent System

This protocol outlines a general method for researchers to determine the stability of this compound in a specific solvent and storage condition using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of solid this compound.

    • Dissolve it in the solvent of interest (e.g., DMSO, Ethanol, Acetonitrile) to a final concentration of 1 mg/mL. This will be your stock solution.

  • Preparation of Stability Samples:

    • Dilute the stock solution with your chosen solvent system (e.g., cell culture medium, phosphate-buffered saline) to a final concentration relevant to your experimental needs (e.g., 10 µM).

    • Dispense aliquots of this solution into multiple, identical, tightly sealed vials (e.g., amber glass HPLC vials) for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).

  • Time Point Zero (T₀) Analysis:

    • Immediately after preparation, take one vial from each condition for analysis.

    • Analyze the sample by a validated HPLC method (a generic method is described below) to determine the initial peak area of this compound. This will serve as the 100% reference.

  • Incubation and Subsequent Time Point Analysis:

    • Store the remaining vials at their designated temperatures.

    • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours; 1 week), retrieve one vial from each storage condition.

    • Allow the sample to return to room temperature before analysis.

    • Analyze the samples by HPLC and record the peak area of this compound.

  • Generic HPLC Method:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (to be determined by a UV scan of this compound).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T₀ sample using the formula: % Remaining = (Peak Area at Time Tx / Peak Area at Time T₀) * 100

    • Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.

Visualizations

experimental_workflow Workflow for Preparing and Storing this compound Solutions cluster_prep Solution Preparation cluster_storage Storage & Use solid Weigh Solid this compound dissolve Dissolve in appropriate solvent (e.g., DMSO) to create Stock Solution solid->dissolve aliquot Aliquot Stock Solution into multiple vials dissolve->aliquot storage_long Store at -80°C (up to 6 months) aliquot->storage_long storage_short Store at -20°C (up to 1 month) aliquot->storage_short thaw Thaw a single aliquot for use storage_long->thaw For use storage_short->thaw For use working_sol Prepare fresh working solution for experiment thaw->working_sol

Caption: Recommended workflow for the preparation and storage of this compound solutions.

logical_relationship Troubleshooting Inconsistent Experimental Results cluster_causes Potential Causes cluster_solutions Corrective Actions issue Inconsistent or Unexpected Results degradation Compound Degradation issue->degradation precipitation Compound Precipitation issue->precipitation concentration Incorrect Concentration issue->concentration fresh_sol Prepare Fresh Solutions degradation->fresh_sol proper_storage Verify Storage Conditions (Temp, Aliquoting) degradation->proper_storage check_solubility Check Solubility in Experimental Buffer precipitation->check_solubility verify_conc Verify Stock Concentration (e.g., via HPLC) concentration->verify_conc

Caption: Logical guide for troubleshooting inconsistent results with this compound.

References

Addressing unexpected side effects of PPI-2458 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PPI-2458 in in vivo experiments. The information is designed to help identify and address unexpected side effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Thromboembolic Events

Question: We observed an unexpected incidence of thrombosis in our animal models treated with this compound. Is this a known side effect, and how should we monitor for it?

Answer:

While not extensively reported for this compound specifically, a related MetAP-2 inhibitor, beloranib, was associated with an increased risk of venous thromboembolism in clinical trials. Therefore, monitoring for prothrombotic events during in vivo studies with this compound is a critical precautionary measure.

Troubleshooting Guide: Monitoring for Thromboembolic Events

  • Prophylactic Measures: For long-term studies, consider co-administration with a low-molecular-weight heparin (LMWH) or another suitable anticoagulant. The dose of the anticoagulant should be carefully optimized to avoid bleeding complications.

  • Clinical Monitoring: Regularly observe the animals for any signs of thrombosis, such as swelling, discoloration, or loss of function in the limbs. Note any changes in breathing, which could indicate pulmonary embolism.

  • Coagulation Parameter Analysis: At baseline and regular intervals during the study, collect blood samples to monitor key coagulation parameters.

    Experimental Protocol: Coagulation Panel

    • Sample Collection: Collect blood via a suitable method (e.g., saphenous vein, tail vein) into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).

    • Plasma Preparation: Centrifuge the blood at 2500 x g for 15 minutes to separate the plasma.

    • Analysis: Use an automated coagulation analyzer to measure the following parameters:

      • Prothrombin Time (PT)

      • Activated Partial Thromboplastin Time (aPTT)

      • Thrombin Time (TT)

      • Fibrinogen levels

      • D-dimer levels

  • Histopathological Examination: At the end of the study, or if an animal is euthanized due to suspected thrombosis, perform a thorough histopathological examination of key organs (e.g., lungs, liver, kidneys, and any clinically affected tissues) to identify any microthrombi or vascular abnormalities.

    Experimental Protocol: Histopathology for Thrombus Detection

    • Tissue Collection and Fixation: Perfuse the animal with saline followed by 10% neutral buffered formalin. Collect target organs and fix in 10% neutral buffered formalin for at least 24 hours.

    • Processing and Embedding: Process the fixed tissues through graded alcohols and xylene, and embed in paraffin wax.

    • Sectioning and Staining: Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E) for general morphology. Consider special stains such as Masson's trichrome to highlight fibrin.

    • Microscopic Examination: Examine the sections under a light microscope for the presence of thrombi in blood vessels.

Data Presentation: Coagulation Parameters in Sprague-Dawley Rats

ParameterNormal Range (Male)Normal Range (Female)Potential Indication of Prothrombotic State
PT (s) 10 - 1410 - 14Decreased
aPTT (s) 16 - 2416 - 24Decreased
Fibrinogen (mg/dL) 150 - 300150 - 300Increased
D-dimer (ng/mL) < 250< 250Increased

Note: These are approximate ranges and can vary based on the specific laboratory and analytical methods used. It is recommended to establish baseline values for your specific animal colony.

2. Significant Weight Loss

Question: Our animals treated with this compound are exhibiting significant weight loss that is not attributable to tumor burden or other known experimental factors. What could be the cause and how can we manage it?

Answer:

Weight loss is a known class effect of MetAP-2 inhibitors. This is thought to be due to the role of MetAP-2 in lipid metabolism and energy expenditure. While this is being explored as a therapeutic benefit for obesity, it can be an unwanted side effect in other contexts, such as cancer or arthritis models.

Troubleshooting Guide: Managing Weight Loss

  • Dose-Response Evaluation: If possible, conduct a dose-response study to determine if a lower dose of this compound can achieve the desired therapeutic effect with less impact on body weight.

  • Nutritional Support: Ensure ad libitum access to a high-calorie, palatable diet. Supplementation with nutritional gels or liquids can also be considered.

  • Body Composition Analysis: To understand the nature of the weight loss, consider performing body composition analysis (e.g., using DEXA or MRI) to differentiate between loss of fat mass and lean mass.

  • Metabolic Monitoring: Monitor food and water intake daily. If feasible, consider metabolic cage studies to assess energy expenditure and respiratory exchange ratio.

  • Biochemical Analysis: At regular intervals, analyze plasma samples for markers of nutritional status, such as albumin and prealbumin.

Data Presentation: Monitoring Parameters for Weight Loss

ParameterMethodFrequencyInterpretation of Changes
Body Weight Digital ScaleDailyConsistent decrease of >10% may require intervention.
Food Intake Manual MeasurementDailySignificant reduction may necessitate nutritional support.
Water Intake Manual MeasurementDailyDehydration can exacerbate weight loss.
Body Composition DEXA/MRIBaseline and end of studyTo determine if weight loss is primarily from fat or muscle.
Plasma Albumin Clinical Chemistry AnalyzerWeekly/Bi-weeklyDecreased levels may indicate malnutrition.

3. Neurotoxicity

Question: Although this compound is reported to have an improved CNS safety profile, we are observing some subtle behavioral changes in our treated animals. How can we quantitatively assess potential neurotoxicity?

Answer:

This compound was designed to have reduced central nervous system (CNS) toxicity compared to its parent compound, TNP-470, which was associated with neurotoxic effects like seizures, dizziness, and ataxia.[1][2][3] However, it is still prudent to monitor for subtle neurobehavioral side effects.

Troubleshooting Guide: Assessing Neurotoxicity

  • Functional Observational Battery (FOB): A systematic clinical examination of the animals can help detect signs of neurotoxicity. This includes observing posture, gait, grooming, and any abnormal behaviors such as circling or tremors.

  • Motor Function Assessment: Utilize standardized tests to quantitatively assess motor coordination and strength.

    Experimental Protocol: Rotarod Test

    • Apparatus: Use a standard accelerating rotarod apparatus.

    • Acclimation and Training: Acclimate the animals to the testing room for at least 30 minutes. Train the animals on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days prior to the first treatment.

    • Testing: Place the animal on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

    • Data Collection: Record the latency to fall from the rod. Perform 3 trials per animal with a 15-20 minute inter-trial interval.

    • Frequency: Conduct the test at baseline and at regular intervals throughout the study.

  • Locomotor Activity Assessment: The open-field test can be used to assess general activity levels and exploratory behavior.

    Experimental Protocol: Open-Field Test

    • Apparatus: Use a square or circular arena with video tracking software.

    • Acclimation: Acclimate the animals to the testing room for at least 30 minutes.

    • Testing: Place the animal in the center of the open field and allow it to explore freely for a set duration (e.g., 10-15 minutes).

    • Data Collection: The software will track and record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

    • Frequency: Perform the test at baseline and at regular intervals.

Data Presentation: Key Readouts for Neurobehavioral Tests

TestKey ParametersInterpretation of Potential Neurotoxicity
Rotarod Latency to fall (s)A significant decrease in latency to fall compared to control group.
Open-Field Total distance traveled (cm)Hypo- or hyperactivity compared to control group.
Time in center (%)Increased or decreased time in the center may indicate changes in anxiety-like behavior.
Rearing frequencyA decrease may indicate reduced exploratory behavior.

4. Hematological Abnormalities

Question: We have noticed some unexpected changes in the complete blood counts (CBCs) of our animals treated with this compound. Is this a concern?

Answer:

While significant hematological toxicity was not a primary finding in early studies of the parent compound TNP-470, there is some in vitro evidence of bone marrow toxicity and a clinical case of immune thrombocytopenic purpura. Therefore, monitoring hematological parameters is a recommended safety assessment.

Troubleshooting Guide: Monitoring Hematological Parameters

  • Regular Blood Sampling: Collect blood samples at baseline and at regular intervals (e.g., weekly or bi-weekly) for a complete blood count (CBC) with differential.

  • Bone Marrow Analysis: If significant and persistent cytopenias are observed, a bone marrow aspirate and biopsy at the end of the study can provide valuable information on hematopoiesis.

    Experimental Protocol: Complete Blood Count (CBC)

    • Sample Collection: Collect approximately 100-200 µL of whole blood into EDTA-coated tubes.

    • Analysis: Use an automated hematology analyzer to determine the parameters listed in the table below.

    • Blood Smear: Prepare a peripheral blood smear for manual differential counting and morphological assessment of blood cells, especially if the automated analyzer flags abnormalities.

Data Presentation: Key Hematological Parameters to Monitor

ParameterAbbreviationSignificance of Alteration
White Blood Cell Count WBCLeukopenia or leukocytosis can indicate immunosuppression or inflammation.
Red Blood Cell Count RBCAnemia can indicate bone marrow suppression or hemolysis.
Hemoglobin HGBA key indicator of anemia.
Hematocrit HCTA measure of the proportion of red blood cells in the blood.
Platelet Count PLTThrombocytopenia (low platelets) can increase bleeding risk.
Neutrophils NEUNeutropenia can increase the risk of infection.
Lymphocytes LYMLymphopenia or lymphocytosis can indicate effects on the immune system.

Visualizations

This compound Mechanism of Action and Potential Side Effects PPI_2458 This compound MetAP2 Methionine Aminopeptidase-2 (MetAP-2) PPI_2458->MetAP2 Inhibits Protein_Maturation Protein Maturation (N-terminal methionine excision) MetAP2->Protein_Maturation Required for Side_Effects Potential Unexpected Side Effects MetAP2->Side_Effects Angiogenesis Angiogenesis Protein_Maturation->Angiogenesis Impacts Cell_Proliferation Cell Proliferation (Endothelial & Tumor Cells) Protein_Maturation->Cell_Proliferation Impacts Therapeutic_Effects Therapeutic Effects (Anti-inflammatory, Anti-tumor) Angiogenesis->Therapeutic_Effects Cell_Proliferation->Therapeutic_Effects Thrombosis Thromboembolic Events Side_Effects->Thrombosis Weight_Loss Significant Weight Loss Side_Effects->Weight_Loss Neurotoxicity Neurotoxicity Side_Effects->Neurotoxicity Hematological Hematological Abnormalities Side_Effects->Hematological

Caption: Mechanism of action of this compound and potential unexpected side effects.

Experimental Workflow for Monitoring Thromboembolic Risk Start Start of In Vivo Study with this compound Baseline Baseline Measurements: - Body Weight - Coagulation Panel - CBC Start->Baseline Treatment Administer this compound Baseline->Treatment Monitoring Ongoing Monitoring: - Daily Clinical Observation - Weekly Body Weight Treatment->Monitoring Blood_Sampling Periodic Blood Sampling (e.g., Weekly/Bi-weekly) Monitoring->Blood_Sampling End_of_Study End of Study Monitoring->End_of_Study Coag_CBC Coagulation Panel & CBC Analysis Blood_Sampling->Coag_CBC Abnormal_Findings Abnormal Findings? Coag_CBC->Abnormal_Findings Abnormal_Findings->Monitoring No Intervention Consider Intervention: - Dose Adjustment - Supportive Care - Euthanasia Abnormal_Findings->Intervention Yes Intervention->Monitoring Histopathology Terminal Procedures: - Final Blood Collection - Histopathology of Key Organs End_of_Study->Histopathology

Caption: Workflow for monitoring potential thromboembolic events in vivo.

Troubleshooting Logic for Unexpected Weight Loss Weight_Loss_Observed Significant Weight Loss Observed (>10%) Check_Food_Intake Monitor Daily Food & Water Intake Weight_Loss_Observed->Check_Food_Intake Reduced_Intake Is Intake Reduced? Check_Food_Intake->Reduced_Intake Nutritional_Support Provide Nutritional Support (High-Calorie Diet, Gels) Reduced_Intake->Nutritional_Support Yes Dose_Response Consider Dose-Response Study Reduced_Intake->Dose_Response No Is_Weight_Loss_Stabilized Is Weight Loss Stabilized? Nutritional_Support->Is_Weight_Loss_Stabilized Dose_Response->Is_Weight_Loss_Stabilized Continue_Monitoring Continue Study with Close Monitoring Is_Weight_Loss_Stabilized->Continue_Monitoring Yes Consider_Euthanasia Consider Humane Euthanasia (if weight loss exceeds 20%) Is_Weight_Loss_Stabilized->Consider_Euthanasia No

References

Long-term stability of stored PPI-2458 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of stored solutions of PPI-2458, a selective and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2). As specific long-term stability data for this compound solutions is not extensively published, this guide offers best practices, troubleshooting advice, and protocols to help researchers ensure the integrity and activity of their experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: While specific solubility data is not detailed in the provided search results, for many small molecules in a research setting, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. For in vivo studies, researchers often need to formulate the compound in a vehicle that may include co-solvents like PEG, propylene glycol, or ethanol, and a final aqueous component such as saline or PBS. It is crucial to determine the solubility of this compound in your chosen solvent system and to be aware that the solvent itself can impact stability.

Q2: What are the general recommended storage conditions for this compound stock solutions?

A2: To minimize degradation, stock solutions of this compound should generally be stored at low temperatures.[1] For short-term storage (days to weeks), refrigeration at 2-8°C may be adequate. For long-term storage (weeks to months), it is advisable to store aliquots in tightly sealed containers at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and exposure to moisture and light.[1][2]

Q3: How can I prevent my this compound solution from precipitating during storage?

A3: Precipitation can occur if the compound's solubility limit is exceeded, especially at lower temperatures.[1] To prevent this, ensure the compound is fully dissolved at room temperature before aliquoting and freezing. Storing at a lower concentration can also mitigate precipitation. If precipitation is observed upon thawing, gently warm the solution and vortex to redissolve the compound before use. The addition of a co-solvent might also help maintain solubility.[3]

Q4: Is this compound sensitive to light?

A4: Many chemical compounds are sensitive to light, which can cause photodegradation.[1] While specific data on the photosensitivity of this compound is not available, it is a prudent practice to store solutions in amber vials or to wrap containers in aluminum foil to protect them from light, especially during handling and storage.

Troubleshooting Guide for Stored this compound Solutions

This guide addresses common issues researchers may encounter with stored this compound solutions.

Issue Potential Cause Recommended Action
Reduced or No Biological Activity Chemical degradation of this compound due to improper storage (temperature, light, moisture) or multiple freeze-thaw cycles.1. Prepare a fresh stock solution from solid compound. 2. Verify the integrity of the stored solution using an analytical method like HPLC or LC-MS to check for the presence of the parent compound and any degradation products.[1] 3. Aliquot stock solutions to minimize freeze-thaw cycles.
Precipitate Observed in Solution Low solubility of this compound in the chosen solvent, especially at low storage temperatures. The solution may be supersaturated.1. Gently warm the vial to 37°C and vortex or sonicate to redissolve the precipitate. 2. Confirm the concentration has not changed after redissolving. 3. Consider preparing a new stock at a lower concentration or using a different solvent system with improved solubilizing agents.[1][3]
Change in Color of the Solution This may indicate chemical degradation or oxidation of the compound or solvent.1. Discard the solution as its integrity is compromised. 2. Prepare a fresh solution using high-purity, anhydrous solvent. 3. Consider storing the solution under an inert gas atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Inconsistent Experimental Results This could be due to inaccurate concentration from partial precipitation, degradation, or adsorption of the compound to the container surface.1. Ensure the solution is homogenous and free of precipitate before use. 2. Perform a concentration check on the stock solution. 3. Consider using low-adsorption microplates or tubes for storage and experiments.

Experimental Protocol: Long-Term Stability Assessment of this compound

To quantitatively assess the long-term stability of your this compound solution, a systematic study should be performed. This protocol outlines a general approach based on standard pharmaceutical stability testing guidelines.

1. Objective: To determine the stability of a this compound solution over time under defined storage conditions.

2. Materials:

  • This compound (solid)

  • High-purity solvent (e.g., DMSO)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Storage vials (e.g., amber glass vials with screw caps)

  • Environmental chambers or refrigerators/freezers set to desired temperatures

  • HPLC or LC-MS/MS system

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve in the chosen solvent to a precise, known concentration (e.g., 10 mM). Ensure complete dissolution.

  • Aliquoting and Storage:

    • Dispense the stock solution into multiple vials for each storage condition and time point to avoid repeated use of the same vial.

    • Store the vials under the selected conditions. Recommended conditions to test include:

      • Long-term: 2-8°C and -20°C

      • Accelerated: 25°C/60% RH and 40°C/75% RH[4]

  • Time Points for Analysis:

    • Analyze the samples at predetermined intervals. A typical schedule for a long-term study would be 0, 1, 3, 6, 9, and 12 months.[4]

  • Analytical Method:

    • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound and detect any degradation products.[4]

  • Data Collection:

    • At each time point, analyze the samples from each storage condition.

    • Record the following:

      • Appearance (color, clarity, presence of precipitate).

      • Concentration (potency) of this compound.

      • Purity (presence and relative amount of any degradation products).

4. Data Analysis:

  • Summarize the data in a table (see template below).

  • Plot the concentration of this compound as a function of time for each storage condition.

  • Determine the shelf-life, which is the time it takes for the concentration to decrease to a certain percentage of its initial value (e.g., 90%).

Data Presentation: Stability Study of this compound

Storage Condition Time Point Appearance Concentration (% of Initial) Purity (% Peak Area) Degradation Products (% Peak Area)
-20°C 0 monthsClear, colorless100%99.8%0.2%
3 months
6 months
12 months
4°C 0 monthsClear, colorless100%99.8%0.2%
3 months
6 months
12 months
25°C / 60% RH 0 monthsClear, colorless100%99.8%0.2%
1 month
3 months
6 months

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_results Results prep_solution Prepare this compound Stock Solution aliquot Aliquot into Vials for Each Condition & Time Point prep_solution->aliquot storage_conditions Store at Various Conditions (-20°C, 4°C, 25°C) aliquot->storage_conditions time_points Pull Samples at Time Points (0, 1, 3, 6, 12 months) storage_conditions->time_points analytical_testing Analyze via HPLC / LC-MS (Potency, Purity, Degradants) time_points->analytical_testing data_analysis Analyze Data & Plot Degradation Curves analytical_testing->data_analysis shelf_life Determine Shelf-Life data_analysis->shelf_life

Caption: Experimental workflow for assessing the long-term stability of this compound solutions.

MetAP2_Pathway cluster_translation Protein Translation cluster_maturation Protein Maturation cluster_inhibition Inhibition cluster_downstream Downstream Effects of Inhibition nascent_protein Nascent Polypeptide (with N-terminal Methionine) metap2 MetAP-2 Enzyme nascent_protein->metap2 N-terminal Methionine Excision mature_protein Mature, Functional Protein metap2->mature_protein downstream Inhibition of Angiogenesis & Cell Proliferation metap2->downstream ppi2458 This compound ppi2458->metap2 Irreversible Inhibition

Caption: Signaling pathway showing this compound's inhibition of the MetAP-2 enzyme.

References

Mitigating CNS toxicity with PPI-2458 compared to TNP-470

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the methionine aminopeptidase-2 (MetAP-2) inhibitors, PPI-2458 and TNP-470. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound and TNP-470?

Both this compound and TNP-470 are part of the fumagillin class of compounds that function as irreversible inhibitors of methionine aminopeptidase-2 (MetAP-2).[1] MetAP-2 is a crucial enzyme responsible for cleaving the N-terminal methionine from newly synthesized proteins, a vital step in protein maturation and function.[2][3] By inhibiting MetAP-2, these compounds disrupt downstream cellular processes, including cell cycle progression and angiogenesis (the formation of new blood vessels).[1][3]

Q2: What is the key difference in the toxicity profile between this compound and TNP-470?

The principal difference lies in their Central Nervous System (CNS) toxicity. This compound exhibits a significantly improved CNS safety profile compared to its parent compound, TNP-470.[4] Clinical and preclinical studies have shown that TNP-470 can induce dose-limiting neurotoxicities, including seizures, fatigue, vertigo, ataxia, and loss of concentration.[5] In contrast, preclinical studies with this compound have demonstrated a markedly lower incidence of seizures, even at high doses.[6]

Q3: What are the reported neurotoxic symptoms associated with TNP-470 in clinical trials?

In early clinical trials, the dose-limiting toxicities of TNP-470 were primarily neurotoxic.[5] Symptoms reported in patients include fatigue, vertigo, ataxia, and difficulty with concentration.[5] More severe neurotoxic effects, such as grade III cerebellar neurotoxicity, have been observed at higher doses.[7]

Troubleshooting Guides

Issue 1: Unexpected Seizure Activity Observed in Animal Models

Possible Cause:

  • Compound-related toxicity: TNP-470 is known to induce seizures. The dose administered may be exceeding the maximum tolerated dose (MTD) for CNS toxicity in the specific animal model.

  • Stress-induced seizures: Handling, injection procedures, and other environmental stressors can sometimes induce non-epileptic seizures in rodents.[6]

  • Vehicle effect: The vehicle used to dissolve the compound may have unexpected neurological effects.

Troubleshooting Steps:

  • Verify Compound and Dosage: Double-check the identity of the compound being used (this compound vs. TNP-470) and confirm the accuracy of the dose calculations and administration.

  • Review Dosing Regimen: For TNP-470, consider a dose de-escalation study to determine the MTD for neurotoxicity in your specific model.

  • Acclimatize Animals: Ensure animals are properly acclimatized to the experimental conditions and handling procedures to minimize stress.

  • Control for Vehicle Effects: Administer the vehicle alone to a control group of animals to rule out any vehicle-induced neurological effects.

  • Implement Seizure Monitoring Protocol: Utilize a standardized seizure scoring system (e.g., Racine scale) and consider continuous video or EEG monitoring for more accurate seizure detection and characterization.[8][9]

Issue 2: High Variability in Experimental Results

Possible Cause:

  • Compound Stability: Fumagillin-class compounds can be unstable under certain conditions. Improper storage or handling may lead to degradation and inconsistent activity.

  • Pharmacokinetics: Differences in drug absorption, distribution, metabolism, and excretion between individual animals can contribute to variability.

  • Inconsistent Dosing Technique: Variations in the administration technique (e.g., intravenous, subcutaneous, oral) can affect bioavailability.

Troubleshooting Steps:

  • Check Compound Handling and Storage: Refer to the manufacturer's guidelines for proper storage and handling of this compound and TNP-470. Prepare fresh solutions for each experiment.

  • Standardize Administration: Ensure that the route and technique of administration are consistent across all animals. For oral administration, consider the impact of food intake on absorption.

  • Monitor Pharmacokinetics: If feasible, conduct pharmacokinetic studies to determine the plasma concentrations of the compound in your animal model.

  • Increase Sample Size: A larger number of animals per group can help to mitigate the effects of inter-individual variability.

Quantitative Data Summary

Table 1: Comparative CNS Toxicity of this compound and TNP-470 in Rats

CompoundDose (mg/kg, i.v.)DurationIncidence of SeizuresSource
This compound 614 consecutive days0%[4]
6014 consecutive days0%[4][6]
TNP-470 614 consecutive daysNot Reported[4]
6014 consecutive days100% (beginning after the second dose)[4][6]

Table 2: Dose-Limiting Toxicities of TNP-470 in Humans

Dose Level (mg/m²)Principal ToxicitiesSource
133, 177, 235Dizziness, lightheadedness, vertigo, ataxia, decreased concentration and short-term memory, confusion, anxiety, depression[7]
235Grade III cerebellar neurotoxicity (after 6 weeks of treatment)[7]

Experimental Protocols

Protocol 1: Assessment of CNS Toxicity in Rodents

Objective: To evaluate and compare the central nervous system toxicity of this compound and TNP-470 in a rodent model.

Materials:

  • This compound

  • TNP-470

  • Appropriate vehicle for solubilization

  • Sprague-Dawley rats (or other appropriate rodent strain)

  • Standard laboratory animal housing and care facilities

  • Video recording equipment or EEG telemetry system

Methodology:

  • Animal Acclimatization: Acclimate animals to the housing facility and handling procedures for at least one week prior to the start of the experiment.

  • Dose Preparation: Prepare fresh solutions of this compound, TNP-470, and the vehicle control on each day of dosing.

  • Dosing: Administer the compounds and vehicle intravenously (or via the desired route) daily for a predetermined period (e.g., 14 consecutive days).

  • Clinical Observations:

    • Observe each animal daily, immediately after dosing and at several time points throughout the day, for any clinical signs of toxicity.

    • Pay close attention to neurological signs such as seizures, tremors, ataxia (incoordination), circling, and changes in grooming behavior.

  • Seizure Monitoring and Scoring:

    • If seizures are observed, score their severity using a standardized scale such as the Racine scale.

    • For more detailed analysis, employ continuous video monitoring or an EEG telemetry system to record the frequency, duration, and electrographic characteristics of seizures.[8][9]

  • Data Recording: Meticulously record all observations, including the time of onset, duration, and severity of any toxic signs for each animal.

  • Necropsy and Histopathology (Optional): At the end of the study, a full necropsy can be performed, with a focus on the brain for any histopathological changes.

Visualizations

MetAP2_Signaling_Pathway cluster_cell Cell cluster_inhibitors Inhibitors MetAP2 MetAP-2 eIF2a eIF2α MetAP2->eIF2a Removes inhibitory phosphorylation Rb_Protein Rb Protein MetAP2->Rb_Protein Dephosphorylates Angiogenesis Angiogenesis MetAP2->Angiogenesis Promotes Protein_Synthesis Protein Synthesis eIF2a->Protein_Synthesis Cell_Cycle_Progression Cell Cycle Progression (G1 -> S) Rb_Protein->Cell_Cycle_Progression Inhibits p53 p53 p21 p21 p53->p21 Activates CDK CDK p21->CDK Inhibits CDK->Rb_Protein Phosphorylates (inactivates) PPI2458 This compound PPI2458->MetAP2 Inhibit TNP470 TNP-470 TNP470->MetAP2

Caption: MetAP-2 Signaling Pathway and Inhibition by this compound and TNP-470.

Experimental_Workflow start Start: Animal Acclimatization dosing Daily Dosing (this compound, TNP-470, or Vehicle) start->dosing observation Daily Clinical Observation (Seizures, Ataxia, etc.) dosing->observation monitoring Seizure Monitoring (Racine Scale / EEG) observation->monitoring data_collection Data Collection and Analysis monitoring->data_collection end End: Necropsy / Histopathology data_collection->end

Caption: Experimental Workflow for Assessing CNS Toxicity.

Logical_Relationship TNP470 TNP-470 MetAP2_Inhibition MetAP-2 Inhibition TNP470->MetAP2_Inhibition CNS_Toxicity CNS Toxicity (Seizures, Ataxia, etc.) TNP470->CNS_Toxicity PPI2458 This compound PPI2458->MetAP2_Inhibition Improved_Profile Improved Therapeutic Profile PPI2458->Improved_Profile Therapeutic_Effect Therapeutic Effect (Anti-angiogenic, Anti-proliferative) MetAP2_Inhibition->Therapeutic_Effect Therapeutic_Effect->Improved_Profile

References

CYP3A4 metabolism of PPI-2458 and potential drug interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the metabolism of PPI-2458 by cytochrome P450 3A4 (CYP3A4) and the potential for drug-drug interactions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

A1: The primary metabolic pathway for this compound is oxidation, mediated predominantly by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1] Reaction phenotyping has identified CYP3A4/5 as the major source of metabolism in humans.[1] In vitro studies using human liver microsomes and recombinant CYP enzymes have confirmed that these isoforms are responsible for the formation of at least six predominant metabolites.[1]

Q2: Is this compound a proton pump inhibitor (PPI)?

A2: No, this compound is not a proton pump inhibitor. It is a novel, proprietary molecule belonging to the fumagillin class of compounds that specifically and irreversibly inhibits methionine aminopeptidase-2 (MetAP-2).[2] This class of compounds has demonstrated potent anti-proliferative and anti-angiogenic properties.[2]

Q3: What are the major metabolites of this compound?

A3: Six principal metabolites of this compound have been identified, designated as M1 through M6.[1] The formation of the four major single oxidation metabolites (M1-M4) is catalyzed by CYP3A4 and CYP3A5.[1] These metabolites have been shown to retain biological activity, contributing to the overall efficacy of this compound.[1]

Q4: What is the potential for drug-drug interactions with this compound?

A4: Due to its primary metabolism by CYP3A4, this compound has a significant potential for drug-drug interactions when co-administered with strong inhibitors or inducers of this enzyme. The metabolism of this compound is efficiently blocked by ketoconazole, a potent CYP3A inhibitor, with an IC50 value of approximately 100 nM.[1] Therefore, co-administration with strong CYP3A4 inhibitors (e.g., itraconazole, clarithromycin, ritonavir) may lead to increased plasma concentrations of this compound and its active metabolites, potentially increasing the risk of adverse effects. Conversely, co-administration with strong CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's Wort) could decrease the plasma concentrations of this compound, potentially reducing its efficacy.

Troubleshooting Guides

Issue 1: High variability in metabolite formation rates in vitro.

  • Possible Cause 1: Inconsistent Microsome Activity. The metabolic activity of human liver microsomes (HLMs) can vary between lots and donors.

    • Troubleshooting Tip: Always qualify new lots of HLMs with a known CYP3A4 substrate and control inhibitor. Use a pooled HLM preparation from a reputable supplier to average out individual donor variability.

  • Possible Cause 2: Substrate or Inhibitor Instability. this compound or other compounds in the assay may be unstable in the incubation buffer.

    • Troubleshooting Tip: Prepare stock solutions fresh and minimize the time they are kept at room temperature. Assess the stability of all critical reagents under the assay conditions.

  • Possible Cause 3: Inconsistent Incubation Conditions. Variations in incubation time, temperature, or shaking speed can significantly impact enzyme kinetics.

    • Troubleshooting Tip: Ensure precise and consistent timing for all incubation steps. Use a calibrated, temperature-controlled shaking water bath or incubator.

Issue 2: Unexpectedly low or no inhibition of this compound metabolism by a known CYP3A4 inhibitor.

  • Possible Cause 1: Incorrect Inhibitor Concentration. The inhibitor concentration may be too low to elicit a significant effect.

    • Troubleshooting Tip: Verify the concentration of the inhibitor stock solution. Perform a dose-response experiment with a wide range of inhibitor concentrations to determine the IC50.

  • Possible Cause 2: Time-Dependent Inhibition. The inhibitor may require pre-incubation with the microsomes and NADPH to exert its inhibitory effect.

    • Troubleshooting Tip: Conduct a pre-incubation experiment where the inhibitor is incubated with microsomes and an NADPH-regenerating system for a period (e.g., 15-30 minutes) before adding this compound.

  • Possible Cause 3: Contribution from Other CYP Isoforms. While CYP3A4/5 are the primary metabolizing enzymes, other isoforms may contribute to a lesser extent, and the inhibitor used may not be specific for all contributing enzymes.

    • Troubleshooting Tip: Use specific chemical inhibitors for other major CYP isoforms to assess their potential contribution to this compound metabolism.

Quantitative Data

Table 1: Michaelis-Menten Kinetic Parameters for the Formation of this compound Metabolites by Recombinant CYP3A4 and CYP3A5
MetaboliteEnzymeK_m_ (μM)V_max_ (pmol/min/pmol P450)Intrinsic Clearance (V_max_/K_m_) (μL/min/pmol P450)
M1 CYP3A418 ± 31.1 ± 0.10.061
CYP3A522 ± 46.8 ± 0.80.309
M2 CYP3A419 ± 22.4 ± 0.20.126
CYP3A517 ± 31.6 ± 0.10.094
M3 CYP3A421 ± 33.4 ± 0.30.162
CYP3A518 ± 41.0 ± 0.10.056
M4 CYP3A417 ± 24.8 ± 0.30.282
CYP3A519 ± 51.8 ± 0.30.095
Data derived from Arico-Muendel et al. (2012). The formation rates of the four major single oxidation metabolites of this compound were fit to the Michaelis-Menten model.[1]
Table 2: Inhibition of this compound Metabolism
InhibitorTarget EnzymeIC_50_
KetoconazoleCYP3A~100 nM
Data derived from Arico-Muendel et al. (2012). The metabolism of this compound in human liver microsomes was efficiently blocked by the potent CYP3A inhibitor ketoconazole.[1]

Experimental Protocols

Protocol 1: Determination of this compound Metabolic Stability in Human Liver Microsomes
  • Prepare the Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiate the Reaction: Add a pre-warmed NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the in vitro half-life (t_1/2_) and intrinsic clearance (CL_int_) of this compound.

Protocol 2: CYP3A4 Inhibition Assay (IC50 Determination) for this compound
  • Prepare Reagents:

    • Pooled human liver microsomes (final concentration 0.1 mg/mL).

    • CYP3A4 probe substrate (e.g., midazolam at a concentration equal to its K_m_).

    • A range of concentrations of the test inhibitor (e.g., ketoconazole as a positive control).

    • NADPH-regenerating system.

    • 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate, add the buffer, microsomes, and the test inhibitor at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the CYP3A4 probe substrate to all wells, followed by the NADPH-regenerating system to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes).

  • Quench Reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the formation of the probe substrate's metabolite using LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

CYP3A4_Metabolism_of_PPI_2458 cluster_0 CYP3A4-Mediated Metabolism cluster_1 Potential Drug Interactions PPI2458 This compound Metabolites Oxidized Metabolites (M1, M2, M3, M4, etc.) PPI2458->Metabolites CYP3A4 / CYP3A5 Inhibitors CYP3A4 Inhibitors (e.g., Ketoconazole, Itraconazole) Inhibitors->PPI2458 Inhibit Metabolism (Increased this compound Levels) Inducers CYP3A4 Inducers (e.g., Rifampin, Carbamazepine) Inducers->PPI2458 Induce Metabolism (Decreased this compound Levels)

Caption: CYP3A4 metabolism of this compound and potential drug interactions.

Experimental_Workflow_IC50 start Start: Prepare Reagents incubation Incubate Microsomes, Inhibitor, and Probe Substrate with NADPH start->incubation quench Quench Reaction with Acetonitrile + Internal Standard incubation->quench analysis Analyze Metabolite Formation by LC-MS/MS quench->analysis data Calculate % Inhibition and Determine IC50 analysis->data end End data->end

Caption: Workflow for determining the IC50 of a CYP3A4 inhibitor on this compound metabolism.

References

Technical Support Center: Optimizing Treatment Schedules for PPI-2458 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PPI-2458 in animal studies. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel, irreversible inhibitor of methionine aminopeptidase 2 (MetAP2), a metalloprotease that plays a crucial role in protein synthesis and maturation.[1] By inhibiting MetAP2, this compound can prevent abnormal cell growth and the formation of new blood vessels (angiogenesis), which are essential for tumor development.[2]

Q2: In which animal models has this compound shown efficacy?

A2: Preclinical studies have demonstrated the efficacy of this compound in rodent models of non-Hodgkin's lymphoma and rheumatoid arthritis.[3][4] In a human non-Hodgkin's lymphoma xenograft model using SR-bearing SCID mice, orally administered this compound significantly inhibited tumor growth.[5][6]

Q3: What is a recommended starting dose and schedule for this compound in a mouse lymphoma model?

A3: Based on published studies, a starting point for oral administration in a mouse xenograft model for non-Hodgkin's lymphoma could be in the range of 10-100 mg/kg, administered every other day.[6] The anti-tumor activity of this compound is dose-dependent and correlates with the level of MetAP-2 enzyme inhibition in the tumor tissue.[2]

Q4: How should this compound be formulated for oral administration in animal studies?

A4: A common formulation for this compound in rodent studies is a solution of 11% hydroxypropyl-β-cyclodextrin (HPCD) in water for injection.[3]

Q5: What is the primary signaling pathway affected by this compound?

A5: this compound's inhibition of MetAP2 primarily affects signaling pathways that regulate protein synthesis and cell survival. Key downstream targets include the eukaryotic initiation factor 2α (eIF2α) and the extracellular signal-regulated kinase (ERK). By preventing the dephosphorylation of eIF2α, this compound can lead to a global reduction in protein synthesis. Additionally, it can modulate the ERK signaling pathway, which is involved in cell proliferation and survival.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent tumor growth inhibition - Improper drug formulation or storage.- Variability in drug administration.- Animal-to-animal variation in drug metabolism.- Ensure this compound is fully dissolved in the vehicle (11% HPCD in water) and freshly prepared. Store the stock compound as recommended by the manufacturer.- Use precise oral gavage techniques to ensure accurate dosing.- Increase the number of animals per group to account for biological variability.
Vehicle-related toxicity - High concentration of HPCD.- Contamination of the vehicle.- While 11% HPCD is reported, consider a lower concentration if vehicle-related adverse effects are observed. Run a vehicle-only control group to assess baseline toxicity.- Use sterile, pyrogen-free water for injection and prepare the formulation under aseptic conditions.
Unexpected off-target effects - Although this compound is a specific MetAP2 inhibitor, high doses may lead to unforeseen effects.- The parent compound class (fumagillin analogs) has been associated with neurotoxicity at high doses.- Include a comprehensive panel of toxicological assessments in your study design, including monitoring for neurological symptoms.[4][7]- If off-target effects are suspected, consider reducing the dose or frequency of administration.
Low oral bioavailability - this compound has a reported modest oral bioavailability.[3]- Ensure the formulation is optimized for solubility and stability. The use of cyclodextrins is intended to improve this.- For mechanistic studies requiring precise plasma concentrations, consider including a parenteral administration route (e.g., intravenous) as a comparator.

Data Presentation

Table 1: In Vitro Potency of this compound in Non-Hodgkin's Lymphoma (NHL) Cell Lines

Cell LineGI50 (nmol/L)
SR0.5
Other NHL Lines0.2-1.9

Data extracted from studies on the antiproliferative activity of this compound.[5][6]

Table 2: In Vivo MetAP-2 Inhibition in SR NHL Xenograft Model

Oral Dose of this compoundMetAP-2 Inhibition in Tumor
100 mg/kg>85%

Data from a study in SR tumor-bearing mice.[5][6]

Experimental Protocols

1. Non-Hodgkin's Lymphoma (NHL) Xenograft Mouse Model

  • Animal Model: Severe Combined Immunodeficient (SCID) mice.

  • Cell Line: Human SR NHL cell line.

  • Tumor Implantation: Subcutaneously inject SR cells into the flank of the mice.

  • Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).

  • Drug Formulation: Prepare this compound in a vehicle of 11% hydroxypropyl-β-cyclodextrin (HPCD) in sterile water for injection.[3]

  • Dosing and Schedule: Administer this compound orally every other day at doses of 10, 30, and 100 mg/kg.[6] A vehicle control group should be included.

  • Monitoring: Measure tumor volume with calipers three times a week. Monitor animal body weight and overall health.

  • Endpoint Analysis: At the end of the study, excise tumors for pharmacodynamic analysis, such as measuring the level of MetAP-2 inhibition.

2. MetAP-2 Pharmacodynamic Assay

  • Principle: This assay measures the amount of active (uninhibited) MetAP-2 in tissue lysates.

  • Procedure:

    • Homogenize tumor tissue to prepare a cell lysate.

    • Incubate the lysate with a biotinylated analog of this compound. This analog will bind to any MetAP-2 that is not already inhibited by the administered this compound.

    • Capture the biotinylated MetAP-2 complex on a streptavidin-coated plate.

    • Detect the captured MetAP-2 using a specific anti-MetAP-2 antibody.

    • Quantify the amount of active MetAP-2 by measuring the signal from a secondary antibody conjugated to a reporter enzyme.

Mandatory Visualizations

MetAP2_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Processes PPI2458 This compound MetAP2 MetAP2 PPI2458->MetAP2 Inhibits eIF2a eIF2α MetAP2->eIF2a Dephosphorylates ERK ERK1/2 MetAP2->ERK Activates Bcl2 Bcl-2 MetAP2->Bcl2 Upregulates Telomerase Telomerase MetAP2->Telomerase Activates Protein_Synthesis Protein Synthesis eIF2a->Protein_Synthesis Inhibits (when phosphorylated) Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Telomerase->Cell_Proliferation Promotes

Caption: this compound inhibits MetAP2, affecting key signaling pathways.

Experimental_Workflow start Start: Animal Model Selection (e.g., SCID mice) tumor_implantation Tumor Cell Implantation (e.g., SR NHL cells) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth treatment_initiation Treatment Initiation (Palpable Tumors) tumor_growth->treatment_initiation dosing Oral Administration (e.g., 10, 30, 100 mg/kg, QOD) treatment_initiation->dosing drug_prep This compound Formulation (11% HPCD in water) drug_prep->dosing monitoring In-life Monitoring (Tumor Volume, Body Weight) dosing->monitoring endpoint Endpoint Analysis (Tumor Excision) monitoring->endpoint pd_analysis Pharmacodynamic Analysis (MetAP-2 Inhibition Assay) endpoint->pd_analysis end End pd_analysis->end

Caption: Workflow for a typical this compound in vivo efficacy study.

References

Biomarkers for predicting sensitivity to PPI-2458

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PPI-2458.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, irreversible inhibitor of the enzyme Methionine Aminopeptidase-2 (MetAP-2).[1] It belongs to the fumagillin class of compounds.[1] MetAP-2 is a metalloprotease responsible for removing the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation and function.[2] By irreversibly binding to and inhibiting MetAP-2, this compound disrupts these processes, leading to anti-proliferative and anti-angiogenic effects.[1][2]

Q2: What are the potential biomarkers for predicting sensitivity to this compound?

A2: While research is ongoing, several potential biomarkers have been identified:

  • MetAP-2 Expression: High expression of MetAP-2 in tumor tissue is a primary candidate for a predictive biomarker.[3] High MetAP-2 levels have been observed in non-Hodgkin's lymphoma and prostate cancer and are associated with a poorer prognosis in the latter.[3][4]

  • MetAP-1 Expression: Some studies suggest that the expression level of MetAP-1, a related enzyme, could also predict sensitivity to MetAP-2 inhibitors, with higher MetAP-1 levels potentially correlating with increased sensitivity.[2]

  • Pharmacodynamic Biomarker - MetAP-2 Inhibition: The most direct indicator of this compound activity is the inhibition of the MetAP-2 enzyme itself.[1] The degree of MetAP-2 inhibition in target tissues or surrogate tissues (like white blood cells) has been shown to correlate with the anti-tumor activity of this compound.[3][5]

Q3: In which preclinical models has this compound shown efficacy?

A3: this compound has demonstrated significant anti-proliferative and anti-tumor activity in various preclinical models, including:

  • Rheumatoid Arthritis: It potently inhibits the proliferation of human fibroblast-like synoviocytes (HFLS-RA) from rheumatoid arthritis patients and reduces paw swelling in a rat arthritis model.[6]

  • Non-Hodgkin's Lymphoma (NHL): this compound inhibits the growth of several NHL cell lines in vitro and demonstrates anti-tumor activity in NHL xenograft models, which correlates with MetAP-2 inhibition in the tumor tissue.[3]

  • Angiogenesis Models: As a MetAP-2 inhibitor, it effectively inhibits the proliferation of human umbilical vein endothelial cells (HUVEC), a key process in angiogenesis.[6]

Troubleshooting Guides

Problem 1: High variability in cell proliferation assay results when testing this compound.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a consistent number of viable cells are seeded in each well. Use a cell counter and viability stain (e.g., trypan blue) before plating.
Edge Effects in Microplate Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Incomplete Solubilization of Formazan (MTT assay) After adding the solubilizing agent, ensure complete dissolution of the formazan crystals by gentle pipetting or shaking the plate on an orbital shaker for at least 15 minutes.
Interference from Phenol Red or Serum If possible, use a phenol red-free medium for the assay. Include appropriate background controls (media only, and media with this compound but no cells).
Cell Clumping Ensure a single-cell suspension is achieved before plating by gentle trituration.

Problem 2: Low or no detectable MetAP-2 inhibition in the enzymatic assay.

Possible Cause Troubleshooting Step
Inactive Recombinant MetAP-2 Enzyme Verify the activity of the recombinant MetAP-2 enzyme with a known substrate and without any inhibitor. Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.
Degradation of this compound Prepare fresh dilutions of this compound for each experiment. Store the stock solution under recommended conditions (typically at -20°C or -80°C, protected from light).
Incorrect Assay Buffer Composition Ensure the assay buffer has the correct pH and contains the necessary co-factors (e.g., MnCl2 or CoCl2) for MetAP-2 activity.
Insufficient Incubation Time Optimize the incubation time of the enzyme with this compound to allow for irreversible binding.
Sub-optimal Substrate Concentration Use a substrate concentration that is appropriate for the enzyme concentration and allows for a linear reaction rate during the measurement period.

Quantitative Data Summary

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineDescriptionGI₅₀ (nM)Maximum Inhibition
HFLS-RA Human Fibroblast-Like Synoviocytes (Rheumatoid Arthritis)0.04>95% at 1 nM
HUVEC Human Umbilical Vein Endothelial Cells0.2>95% at 1 nM
NHDF-Ad Normal Human Dermal Fibroblasts - Adult>1000~25% at 1 µM
SR NHL Line Human Non-Hodgkin's Lymphoma0.2 - 1.9Not specified

Data compiled from Bernier et al., 2004 and Cooper et al., 2006.[6]

Table 2: Correlation of MetAP-2 Inhibition with Cell Growth Inhibition

Cell LineGI₅₀ (nM) for ProliferationIC₅₀ (nM) for MetAP-2 Inhibition
HFLS-RA 0.04~0.04
HUVEC 0.2~0.2
NHDF-Ad >1000~0.2

Data from Bernier et al., 2004, demonstrating a direct correlation between MetAP-2 inhibition and growth inhibition in sensitive cell lines.[1]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT-based)

This protocol is for assessing the anti-proliferative effect of this compound on HFLS-RA or HUVEC cells.

Materials:

  • HFLS-RA or HUVEC cells

  • Appropriate cell culture medium (e.g., Synoviocyte Growth Medium for HFLS, Endothelial Cell Growth Medium for HUVEC)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability.

    • Seed 8 x 10³ cells per well in 100 µL of culture medium into a 96-well plate.[6]

    • Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range would be 10⁻¹² M to 10⁻⁶ M.[6] Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired duration (e.g., 4 days for HUVEC, 7 days for HFLS-RA).[6]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, 5% CO₂ until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well.

    • Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank (media only) from all readings.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the GI₅₀ value.

Protocol 2: MetAP-2 Enzymatic Activity Assay (Coupled Enzyme Chromogenic Assay)

This protocol is a representative method for measuring MetAP-2 enzyme activity and its inhibition by this compound.

Materials:

  • Recombinant human MetAP-2 enzyme

  • MetAP-2 peptide substrate (e.g., Met-Gly-Met-Met or MGWMDF)

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 100 µM MnCl₂, pH 7.5)[3]

  • L-amino acid oxidase (L-AAO)

  • Horseradish peroxidase (HRP)

  • Chromogenic HRP substrate (e.g., TMB or Amplex Red)

  • 96-well microtiter plate

  • Microplate reader (absorbance at the appropriate wavelength for the chosen substrate, e.g., 450 nm for TMB)

Procedure:

  • Reagent Preparation:

    • Prepare a reaction mix containing the assay buffer, L-AAO, HRP, and the chromogenic substrate.

    • Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO).

  • Enzyme Inhibition:

    • In a 96-well plate, add a fixed amount of recombinant MetAP-2 (e.g., 1.5 nM final concentration) to each well.[3]

    • Add the this compound dilutions or vehicle control to the wells containing the enzyme.

    • Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the MetAP-2 peptide substrate to each well (e.g., 50 µM final concentration).[3]

    • Immediately place the plate in a microplate reader.

  • Data Acquisition:

    • Measure the change in absorbance over time (kinetic mode) at the appropriate wavelength. The rate of color development is proportional to the MetAP-2 activity.

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of MetAP-2 inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value.

Visualizations

MetAP2_Signaling_Pathway cluster_translation Protein Translation cluster_processing Protein Processing cluster_inhibition Inhibition Nascent_Protein Nascent Protein (with N-terminal Methionine) MetAP2 MetAP-2 Nascent_Protein->MetAP2 Substrate Processed_Protein Processed Protein (Methionine removed) MetAP2->Processed_Protein Catalyzes PPI2458 This compound PPI2458->MetAP2 Irreversible Inhibition

Caption: Mechanism of action of this compound on the MetAP-2 pathway.

Experimental_Workflow_Sensitivity cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis Seed_Cells Seed Cells (e.g., HFLS-RA, HUVEC) Treat_PPI2458 Treat with this compound (Dose-response) Seed_Cells->Treat_PPI2458 Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Treat_PPI2458->Proliferation_Assay MetAP2_Assay MetAP-2 Inhibition Assay (Cell Lysates) Treat_PPI2458->MetAP2_Assay Calculate_GI50 Calculate GI₅₀ Proliferation_Assay->Calculate_GI50 Calculate_IC50 Calculate IC₅₀ MetAP2_Assay->Calculate_IC50 Correlate Correlate GI₅₀ and IC₅₀ Calculate_GI50->Correlate Calculate_IC50->Correlate

Caption: Workflow for determining this compound sensitivity.

Biomarker_Logic Patient_Sample Patient Sample (e.g., Tumor Biopsy) Biomarker_Analysis Biomarker Analysis Patient_Sample->Biomarker_Analysis High_MetAP2 High MetAP-2 Expression? Biomarker_Analysis->High_MetAP2 Sensitive Predicted Sensitive to this compound High_MetAP2->Sensitive Yes Resistant Predicted Resistant to this compound High_MetAP2->Resistant No

Caption: Logic for biomarker-based patient stratification.

References

Technical Support Center: Synthesis of PPI-2458 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of PPI-2458 and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a semi-synthetic analog of fumagillin, a natural product produced by the fungus Aspergillus fumigatus. It is a potent and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), an enzyme crucial for the post-translational modification of newly synthesized proteins.[1][2][3] By inhibiting MetAP-2, this compound can suppress cell proliferation and angiogenesis (the formation of new blood vessels), making it a compound of interest for the treatment of cancer and inflammatory diseases like rheumatoid arthritis.[1][3][4]

Q2: What is the general synthetic strategy for preparing this compound and its analogs?

The synthesis of this compound and its analogs typically involves a two-step process starting from the natural product fumagillin:

  • Hydrolysis of Fumagillin: The ester side chain of fumagillin is hydrolyzed under basic conditions to yield fumagillol, the core scaffold of these analogs.

  • Carbamate Formation: The hydroxyl group at the C6 position of fumagillol is then coupled with an appropriate amino acid derivative to form a carbamate linkage. For this compound, this involves coupling with an L-valine amide derivative.[5]

Q3: What are the key challenges in the synthesis of the fumagillin core?

The synthesis of the fumagillin core, fumagillol, is a complex undertaking with several challenges:

  • Stereocontrol: Fumagillol has multiple contiguous stereocenters that must be correctly established. This often requires the use of stereoselective reactions such as the Diels-Alder reaction, Sharpless epoxidation, and substrate-controlled reductions.

  • Spiroepoxide Formation: The construction of the strained spiroepoxide ring is a significant synthetic hurdle.

  • Selective Functionalization: The cyclohexane ring contains multiple functional groups that require selective manipulation and the use of appropriate protecting group strategies.

Q4: How stable are fumagillin and its analogs like this compound?

Fumagillin and its analogs are sensitive to both light and heat. The epoxide functionalities in the molecule are susceptible to hydrolysis, particularly under acidic or basic conditions. It is recommended to store these compounds in the dark and at low temperatures to prevent degradation. Photodegradation is a significant factor, and the use of amber vials for storage is advised.

Troubleshooting Guides

Synthesis of Fumagillol from Fumagillin (Hydrolysis)
Problem Possible Cause Troubleshooting Solution
Low yield of fumagillol Incomplete hydrolysis of the fumagillin starting material.- Ensure the use of a sufficient excess of base (e.g., NaOH or KOH).- Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material.
Degradation of fumagillol under harsh basic conditions.- Use milder basic conditions (e.g., LiOH in THF/water).- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and carefully monitor the reaction time.
Presence of multiple byproducts Epoxide ring-opening or other side reactions.- Use degassed solvents to minimize oxidation.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Purify the crude product promptly after workup to avoid further degradation.
Difficulty in isolating fumagillol Fumagillol has some water solubility.- During the aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of fumagillol.- Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
Synthesis of this compound Analogs (Carbamate Formation)
Problem Possible Cause Troubleshooting Solution
Low yield of the desired carbamate analog Inefficient activation of the fumagillol hydroxyl group or the amino acid derivative.- For activation of fumagillol, consider using reagents like phosgene, triphosgene, or carbonyldiimidazole (CDI) to form a reactive intermediate.- For coupling with an amino acid, use standard peptide coupling reagents like DCC/DMAP, HBTU, or HATU.
Steric hindrance from bulky amino acid side chains.- Increase the reaction temperature and/or prolong the reaction time.- Use a less sterically hindered activating agent.
Formation of urea byproduct Use of carbodiimide-based coupling reagents (e.g., DCC).- The dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents. It can often be removed by filtration of the reaction mixture.
Epimerization of the amino acid stereocenter Use of harsh basic conditions or prolonged reaction times at elevated temperatures.- Perform the coupling reaction at a lower temperature.- Use a non-nucleophilic base (e.g., DIEA) in minimal excess.- Add racemization-suppressing additives like HOBt or HOAt.
Difficulty in purifying the final product Similar polarity of the product and unreacted starting materials or byproducts.- Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary.- High-performance liquid chromatography (HPLC) is often required to achieve high purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common choice.[6][7][8][9]

Experimental Protocols

Protocol 1: Synthesis of Fumagillol from Fumagillin
  • Dissolution: Dissolve fumagillin in a suitable solvent mixture such as methanol or a tetrahydrofuran/water mixture.

  • Hydrolysis: Cool the solution in an ice bath and add an aqueous solution of a base (e.g., 1 M NaOH) dropwise.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude fumagillol.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound from Fumagillol
  • Activation of Fumagillol (Method A):

    • Dissolve fumagillol in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

    • Cool the solution to 0 °C and add a solution of triphosgene or a similar activating agent in the same solvent, followed by a non-nucleophilic base like pyridine or 2,6-lutidine.

    • Stir the reaction at 0 °C to form the chloroformate intermediate.

  • Coupling with Amino Acid Amide (Method A):

    • In a separate flask, dissolve the desired amino acid amide (e.g., L-valinamide hydrochloride) and a base (e.g., triethylamine or diisopropylethylamine) in an anhydrous solvent.

    • Add this solution to the activated fumagillol intermediate at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • One-Pot Carbamoylation (Method B):

    • Dissolve fumagillol and the amino acid amide in an anhydrous solvent.

    • Add a coupling reagent such as carbonyldiimidazole (CDI) and stir at room temperature until the reaction is complete.

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent.

  • Drying and Concentration: Dry the combined organic layers and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography or preparative HPLC.

Data Presentation

Table 1: Representative Yields for the Synthesis of Fumagillol

Starting MaterialBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
FumagillinNaOHMethanol/Water252~90General procedure
FumagillinLiOHTHF/Water0-254>85General procedure

Table 2: HPLC Purification Parameters for Fumagillin Analogs

ParameterCondition
Column Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid or trifluoroacetic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid or trifluoroacetic acid
Gradient Typically a linear gradient from low to high percentage of Mobile Phase B
Flow Rate 1 mL/min for analytical scale
Detection UV at 254 nm and/or 335-350 nm
Reference [6][7][8][9]

Visualizations

MetAP2_Signaling_Pathway cluster_synthesis Protein Maturation cluster_regulation Regulation of Translation PPI2458 This compound MetAP2 MetAP-2 PPI2458->MetAP2 irreversibly inhibits eIF2a eIF2α MetAP2->eIF2a associates with Nascent_Protein Nascent Polypeptide (with N-terminal Met) Processed_Protein Processed Protein (Met removed) Nascent_Protein->Processed_Protein MetAP-2 (catalysis) Cell_Proliferation Cell Proliferation & Angiogenesis Processed_Protein->Cell_Proliferation leads to Protein_Synthesis Protein Synthesis eIF2a->Protein_Synthesis promotes eIF2a_P p-eIF2α eIF2a_P->Protein_Synthesis inhibits Protein_Synthesis->Cell_Proliferation drives

Caption: Signaling pathway of MetAP-2 inhibition by this compound.

Synthesis_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Carbamate Formation Fumagillin Fumagillin Hydrolysis Base Hydrolysis (e.g., NaOH, MeOH/H2O) Fumagillin->Hydrolysis Fumagillol_crude Crude Fumagillol Hydrolysis->Fumagillol_crude Purification1 Purification (Column Chromatography) Fumagillol_crude->Purification1 Fumagillol_pure Pure Fumagillol Purification1->Fumagillol_pure Amino_Acid Amino Acid Amide (e.g., L-Valinamide) Coupling Coupling Reaction (e.g., CDI or Triphosgene) Fumagillol_pure->Coupling Amino_Acid->Coupling PPI2458_crude Crude this compound Analog Coupling->PPI2458_crude Purification2 Purification (HPLC) PPI2458_crude->Purification2 PPI2458_final Pure this compound Analog Purification2->PPI2458_final

Caption: Experimental workflow for the synthesis of this compound analogs.

References

Cell culture conditions for optimal PPI-2458 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal cell culture conditions and experimental protocols for utilizing PPI-2458, a potent and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel molecule belonging to the fumagillin class of compounds.[1] It acts as a highly specific and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), a key enzyme involved in the processing of newly synthesized proteins.[1][2] By covalently binding to MetAP-2, this compound prevents the removal of the N-terminal methionine from nascent polypeptide chains.[3] This disruption of protein maturation leads to a G1 phase cell cycle arrest, thereby inhibiting cell proliferation.[4] This mechanism underlies its anti-proliferative and anti-angiogenic properties.[1]

Q2: Which cell lines are sensitive to this compound?

A2: this compound has shown potent anti-proliferative activity against a range of cell lines, particularly those of endothelial and certain cancer origins. Notably sensitive cell lines include:

  • Human Umbilical Vein Endothelial Cells (HUVEC): These cells are highly sensitive to this compound, making it a valuable tool for studying angiogenesis.[5][6]

  • Human Fibroblast-like Synoviocytes from Rheumatoid Arthritis patients (HFLS-RA): These cells are exquisitely sensitive to the compound.[5][6]

  • Non-Hodgkin's Lymphoma (NHL) cell lines: Several NHL lines have demonstrated significant growth inhibition in response to this compound.[7]

Q3: What are the expected downstream effects of MetAP-2 inhibition by this compound?

A3: Inhibition of MetAP-2 by this compound triggers a cascade of downstream events, primarily leading to cell cycle arrest. Key molecular changes include the activation of the tumor suppressor protein p53 and the subsequent up-regulation of its downstream target, the cyclin-dependent kinase inhibitor p21.[8] This leads to an arrest of the cell cycle in the G1 phase.

Experimental Protocols

Cell Proliferation Assay

This protocol is designed to determine the half-maximal growth inhibitory concentration (GI50) of this compound.

Materials:

  • Sensitive cell line of choice (e.g., HUVEC, HFLS-RA, NHL cell lines)

  • Appropriate complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to attach and resume growth for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for 4 to 7 days, depending on the cell line's doubling time.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

    • Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.[10]

    • Measure the absorbance at 570 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following this compound treatment.

Materials:

  • Cells treated with this compound and vehicle control

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells for each condition. For adherent cells, use trypsinization.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[11] Incubate on ice for at least 2 hours or store at -20°C.[11]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution.[11]

  • Incubation: Incubate in the dark for at least 30 minutes at room temperature.

  • Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Quantitative Data Summary

Cell LineAssayEndpointThis compound ConcentrationResultReference
HFLS-RAProliferationGI500.04 nMPotent inhibition[5][6]
HUVECProliferationGI500.2 nMPotent inhibition[5][6]
NHL Cell LinesProliferationGI500.2-1.9 nmol/LPotent inhibition[7]

Visualizations

MetAP2_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm PPI-2458_ext This compound PPI-2458_int This compound PPI-2458_ext->PPI-2458_int Cellular Uptake MetAP2 MetAP-2 PPI-2458_int->MetAP2 Inhibition Processed_Protein Processed Protein (Met removed) MetAP2->Processed_Protein Cleavage of N-terminal Met p53 p53 MetAP2->p53 Leads to Activation Nascent_Protein Nascent Protein (with N-terminal Met) Nascent_Protein->MetAP2 p21 p21 p53->p21 Upregulation CDK_Cyclin CDK/Cyclin Complexes p21->CDK_Cyclin Inhibition G1_Arrest G1 Phase Cell Cycle Arrest CDK_Cyclin->G1_Arrest Progression through G1

Caption: this compound signaling pathway leading to G1 cell cycle arrest.

Experimental_Workflow Start Start: Cell Culture Seeding Seed Cells in 96-well Plate Start->Seeding Treatment Treat with this compound (or Vehicle) Seeding->Treatment Incubation Incubate for 4-7 Days Treatment->Incubation Assay Perform Viability Assay (e.g., MTT) Incubation->Assay Analysis Data Analysis: Determine GI50 Assay->Analysis

Caption: Workflow for determining the GI50 of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no this compound activity - Incorrect compound dilution or degradation.- Cell line is not sensitive to MetAP-2 inhibition.- Insufficient incubation time.- Prepare fresh dilutions of this compound from a new stock.- Confirm the sensitivity of your cell line from literature or by testing a known sensitive line (e.g., HUVEC) in parallel.- Extend the incubation period, ensuring it covers several cell doubling times.
High variability between replicates - Uneven cell seeding.- Edge effects in the multi-well plate.- Inconsistent compound addition.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile medium.- Use a multichannel pipette for consistent liquid handling.
Observed cytotoxicity instead of cytostasis - Off-target effects at high concentrations.- Cell line may be prone to apoptosis upon G1 arrest.- Perform a dose-response curve to identify the optimal concentration range for cytostatic effects.- Analyze for markers of apoptosis (e.g., Annexin V staining) to confirm the mechanism of cell death.
Inconsistent results in angiogenesis assays - Heterogeneity of primary endothelial cells.- Non-endothelial cells forming tube-like structures.- Variability in Matrigel polymerization.- Use endothelial cells at a low passage number.- Confirm the endothelial identity of tube-forming cells using specific markers.- Ensure Matrigel is thawed and polymerized according to the manufacturer's protocol.[12]

References

Validation & Comparative

A Comparative Guide to Methionine Aminopeptidase-2 (MetAP-2) Inhibitors: PPI-2458 vs. TNP-470

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and toxicity of two prominent MetAP-2 inhibitors, PPI-2458 and TNP-470. Both are synthetic analogues of fumagillin and function by irreversibly inhibiting MetAP-2, a key enzyme involved in angiogenesis and cell proliferation.[1] While TNP-470 was one of the first anti-angiogenic agents to enter clinical trials, its development has been hampered by dose-limiting toxicities.[2] this compound was subsequently developed as a next-generation MetAP-2 inhibitor with a potentially improved safety profile.[3] This document summarizes key experimental data to aid in the evaluation of these two compounds for research and drug development purposes.

Efficacy

Both this compound and TNP-470 have demonstrated potent anti-proliferative and anti-angiogenic activity in a variety of preclinical models.

In Vitro Efficacy

This compound has shown potent growth inhibition in various cancer cell lines, particularly in non-Hodgkin's lymphoma (NHL). In a study by Cooper et al. (2006), this compound inhibited the growth of several germinal center-derived NHL cell lines with GI50 values in the nanomolar range. For TNP-470, studies have reported its cytotoxic effects on a range of human neoplastic cell lines, with IC50 values typically in the micromolar range.

Table 1: In Vitro Efficacy of this compound in Non-Hodgkin's Lymphoma Cell Lines

Cell LineGI50 (nmol/L)
SR0.2 - 1.9
Other NHL lines0.2 - 1.9

Data from Cooper et al. (2006)

Table 2: In Vitro Efficacy of TNP-470 in Various Cancer Cell Lines

Cell LineIC50 (µM)
HL-60 (Leukemia)5 - 10
ARH77 (Myeloma)5 - 10
U266 (Myeloma)>10
CH-1 (Ovarian)10 - 15
A2780 (Ovarian)10 - 15
SKOV3 (Ovarian)>40
MDA-MB-231 (Breast)15
MCF-7 (Breast)25

Data from Hrabac et al. (1999)

In Vivo Efficacy

Both compounds have demonstrated anti-tumor activity in xenograft models. Orally administered this compound has been shown to significantly inhibit tumor growth in an SR NHL xenograft model, with tumor growth inhibition correlating with the inhibition of MetAP-2 in the tumor tissue. TNP-470 has also been shown to inhibit tumor growth in various xenograft models, including breast cancer and neuroblastoma.

Direct comparative in vivo studies are not available. The following tables summarize the findings from separate studies.

Table 3: In Vivo Efficacy of this compound in a Non-Hodgkin's Lymphoma Xenograft Model

Animal ModelTreatmentOutcome
SR NHL xenograft in miceOral this compound (100 mg/kg)>85% inhibition of tumor MetAP-2 and significant inhibition of tumor growth

Data from Cooper et al. (2006)

Table 4: In Vivo Efficacy of TNP-470 in a Breast Cancer Xenograft Model

Animal ModelTreatmentOutcome
JYG-A breast cancer xenograft in nude miceSubcutaneous TNP-470 (50 mg/kg)50% reduction in tumor weight
MDA-MB-231 breast cancer xenograft in nude miceSubcutaneous TNP-470 (50 mg/kg)49% reduction in tumor weight

Data from Hori et al. (1997)

Toxicity

A key differentiator between this compound and TNP-470 is their toxicity profile, particularly concerning the central nervous system (CNS).

Preclinical Toxicity

A head-to-head comparative study in Sprague-Dawley rats demonstrated a significantly improved CNS toxicity profile for this compound compared to TNP-470.[4]

Table 5: Comparative CNS Toxicity of this compound and TNP-470 in Rats

CompoundDose (mg/kg, i.v. for 14 days)Incidence of Seizures
This compound60%
600%
TNP-47060%
60100%

Data from Bernier et al. (2004)[4]

Clinical Toxicity of TNP-470

Clinical trials with TNP-470 have been limited by its neurotoxicity. The principal dose-limiting toxicities (DLTs) observed in patients were neurotoxic effects, including fatigue, vertigo, ataxia, and loss of concentration.[5]

Mechanism of Action and Signaling Pathway

Both this compound and TNP-470 are irreversible inhibitors of methionine aminopeptidase-2 (MetAP-2). Inhibition of MetAP-2 leads to cell cycle arrest in the G1 phase. This is mediated through the activation of the p53 tumor suppressor pathway, leading to the upregulation of the cyclin-dependent kinase inhibitor p21.[6][7][8] This, in turn, prevents the phosphorylation of the retinoblastoma protein (Rb), thereby inhibiting entry into the S phase of the cell cycle.

MetAP2_Inhibition_Pathway cluster_drug MetAP-2 Inhibitors cluster_enzyme Target Enzyme cluster_pathway Downstream Signaling This compound This compound MetAP-2 MetAP-2 This compound->MetAP-2 inhibit TNP-470 TNP-470 TNP-470->MetAP-2 inhibit p53 p53 MetAP-2->p53 activates p21 p21 p53->p21 induces transcription Rb Rb (phosphorylated) p21->Rb inhibits phosphorylation G1_S G1/S Phase Transition Rb->G1_S promotes Cell Proliferation Cell Proliferation G1_S->Cell Proliferation leads to MTT_Assay_Workflow A Seed cells in 96-well plate B Add serial dilutions of this compound or TNP-470 A->B C Incubate for 72 hours B->C D Add MTT solution and incubate C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate IC50/GI50 values F->G Xenograft_Model_Workflow A Subcutaneous injection of cancer cells into mice B Allow tumors to establish A->B C Randomize mice into treatment and control groups B->C D Administer this compound/TNP-470 or vehicle C->D E Measure tumor volume regularly D->E F Excise and weigh tumors at study endpoint E->F G Calculate tumor growth inhibition F->G

References

A Comparative Analysis of PPI-2458 and Rituximab Efficacy in Non-Hodgkin's Lymphoma Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Waltham, MA – In the landscape of non-Hodgkin's lymphoma (NHL) therapeutics, two distinct mechanisms of action are represented by the methionine aminopeptidase-2 (MetAP-2) inhibitor, PPI-2458, and the well-established anti-CD20 monoclonal antibody, rituximab. This guide provides a comparative overview of their preclinical efficacy in NHL xenograft models, offering researchers, scientists, and drug development professionals a side-by-side look at the available experimental data.

Executive Summary

This report details the anti-tumor activity of this compound and rituximab in various NHL xenograft models. While a direct head-to-head comparison in the same experimental setting is not available in the reviewed literature, this guide synthesizes data from independent studies to provide a comprehensive assessment of each compound's performance. This compound demonstrates potent, dose-dependent inhibition of tumor growth in a germinal center-derived NHL xenograft model. Rituximab shows significant tumor growth inhibition and, in some instances, complete tumor eradication in various B-cell lymphoma xenograft models.

Efficacy of this compound in NHL Xenografts

This compound is a novel, orally active inhibitor of methionine aminopeptidase-2 (MetAP-2), an enzyme highly expressed in germinal center B-cells and germinal center-derived NHL.[1] Inhibition of MetAP-2 by this compound has been shown to have potent antiproliferative effects on NHL cells both in vitro and in vivo.[1][2]

Quantitative Efficacy Data: this compound
Xenograft ModelCell LineTreatmentDosing ScheduleOutcomeCitation
SubcutaneousSR (Human NHL)Vehicle (control)Orally, every other day-[3]
SubcutaneousSR (Human NHL)This compound (10 mg/kg)Orally, every other daySignificant tumor growth inhibition[3]
SubcutaneousSR (Human NHL)This compound (30 mg/kg)Orally, every other dayDose-dependent tumor growth inhibition[3]
SubcutaneousSR (Human NHL)This compound (100 mg/kg)Orally, every other day>85% inhibition of tumor MetAP-2, significant tumor growth inhibition[1][3]

Efficacy of Rituximab in NHL Xenografts

Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen present on the surface of B-cells.[4] Its mechanisms of action include antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and induction of apoptosis.[4] Rituximab is a cornerstone of therapy for many B-cell NHL subtypes.

Quantitative Efficacy Data: Rituximab
Xenograft ModelCell LineTreatmentDosing ScheduleOutcomeCitation
SubcutaneousRamos (Burkitt's Lymphoma)Rituximab (200 µ g/mouse )Intravenously, every 3 days for 4 dosesSubstantial inhibition of tumor growth[5]
SubcutaneousDoHH-2 (Follicular Lymphoma)Rituximab (10 mg/kg)Not specified99% tumor growth inhibition[6]
SubcutaneousRamos (Burkitt's Lymphoma)Rituximab (200 µ g/week )Intraperitoneally, for 4 weeksDelayed tumor growth[7]
Patient-Derived Xenograft (PDX)B-cell LymphomaRituximab (25 mg/kg)Intraperitoneally, 3 times/week for 1 weekCompletely impeded lymphoma growth[8]

Experimental Protocols

This compound in SR Xenograft Model
  • Cell Line: The human SR NHL cell line was used.[1]

  • Animal Model: Not explicitly specified in the provided text, but typically immunodeficient mice (e.g., SCID or nude mice) are used for xenograft studies.

  • Tumor Implantation: SR cells were implanted subcutaneously.[1]

  • Treatment: Mice with established tumors were treated orally every other day with this compound at doses of 10, 30, or 100 mg/kg.[3]

  • Endpoint Measurement: Tumor growth was monitored, and at the end of the study, tumors were analyzed for MetAP-2 inhibition.[1][3]

Rituximab in Ramos and DoHH-2 Xenograft Models
  • Cell Lines: Ramos (Burkitt's lymphoma) and DoHH-2 (follicular lymphoma) human cell lines were used.[5][6]

  • Animal Model: SCID mice were used for the Ramos and DoHH-2 xenografts.[5]

  • Tumor Implantation: Cells were injected subcutaneously into the flank of the mice.[5]

  • Treatment:

    • For Ramos xenografts, mice with established tumors were treated intravenously with 200 µg of rituximab every third day for four injections.[5]

    • For DoHH-2 xenografts, mice were treated with 10 mg/kg of rituximab. The route and schedule were not specified in the provided text.[6]

  • Endpoint Measurement: Tumor volume was measured regularly to assess tumor growth inhibition.[5][6]

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathway

This compound's mechanism of action is the direct inhibition of the MetAP-2 enzyme. This inhibition disrupts normal cellular processes that are dependent on MetAP-2, leading to a cytostatic effect and inhibition of proliferation in sensitive tumor cells.

PPI2458_Pathway PPI2458 This compound MetAP2 Methionine Aminopeptidase-2 (MetAP-2) PPI2458->MetAP2 Proliferation Cell Proliferation MetAP2->Proliferation Promotes

Figure 1: this compound inhibits MetAP-2, leading to the suppression of cell proliferation.

Rituximab Signaling Pathway

Rituximab binds to the CD20 antigen on B-cells, triggering a cascade of events that lead to cell death. This includes the inhibition of key survival signaling pathways such as the NF-κB pathway, resulting in the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[9][10]

Rituximab_Pathway cluster_cell B-Cell Rituximab Rituximab CD20 CD20 Rituximab->CD20 Binds NIK NF-κB-inducing kinase (NIK) CD20->NIK Inhibits IKK IκB kinase (IKK) NIK->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates for degradation NFkappaB NF-κB IkappaB->NFkappaB Inhibits Bcl_xL Bcl-xL NFkappaB->Bcl_xL Promotes transcription Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits

Figure 2: Rituximab binding to CD20 inhibits the NF-κB pathway, reducing Bcl-xL and promoting apoptosis.

Experimental Workflow

The general workflow for evaluating the efficacy of these compounds in xenograft models is depicted below.

Experimental_Workflow start Start cell_culture NHL Cell Culture (e.g., SR, Ramos, DoHH-2) start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Establishment implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (this compound or Rituximab) randomization->treatment monitoring Tumor Volume Measurement & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Growth Inhibition, etc.) monitoring->endpoint end End endpoint->end

Figure 3: A generalized workflow for NHL xenograft studies.

Conclusion

Both this compound and rituximab demonstrate significant anti-tumor activity in preclinical NHL xenograft models. This compound, with its oral bioavailability and novel mechanism of action targeting MetAP-2, represents a promising therapeutic strategy. Rituximab remains a potent, clinically validated agent with a well-understood mechanism targeting the B-cell specific CD20 antigen. The data presented in this guide, while not from direct comparative studies, provide a valuable resource for understanding the preclinical efficacy of these two distinct therapeutic agents. Further studies directly comparing these agents in the same NHL xenograft models would be beneficial for a more definitive assessment of their relative efficacy.

References

A Head-to-Head In Vitro Comparison of MetAP-2 Inhibitors: Fumagillin and TNP-470

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals on the in vitro efficacy of two key Methionine Aminopeptidase-2 (MetAP-2) inhibitors.

This guide provides a comprehensive in vitro comparison of two well-characterized MetAP-2 inhibitors: the natural product Fumagillin and its synthetic analog, TNP-470. Both compounds are known for their potent anti-angiogenic properties, primarily through the inhibition of MetAP-2, a key enzyme in protein modification and endothelial cell proliferation. This document summarizes their comparative inhibitory activities, details the experimental protocols used for their evaluation, and illustrates the underlying signaling pathways and experimental workflows.

Quantitative Comparison of Inhibitory Activity

The in vitro potency of Fumagillin and its semi-synthetic analog TNP-470 has been evaluated through enzymatic and cell-based assays. TNP-470 was developed to improve upon the potency of Fumagillin. The following table summarizes the half-maximal inhibitory concentrations (IC50) for both compounds against MetAP-2 enzymatic activity and endothelial cell proliferation.

InhibitorTarget/AssayCell LineIC50
Fumagillin MetAP-2 Enzymatic Activity-~1.2 nM
TNP-470 MetAP-2 Enzymatic Activity-~0.6 nM
Fumagillin Endothelial Cell ProliferationBovine Aortic Endothelial (BAE) Cells~3 pM
TNP-470 Endothelial Cell ProliferationBovine Aortic Endothelial (BAE) Cells~1 pM

Note: IC50 values can vary between studies depending on the specific experimental conditions.

MetAP-2 Signaling Pathway

MetAP-2 plays a crucial role in the co-translational processing of nascent proteins by removing the N-terminal methionine. This action is essential for the proper function and maturation of numerous proteins involved in cell proliferation and survival. Inhibition of MetAP-2 disrupts this process, leading to a cascade of downstream effects that ultimately result in the suppression of angiogenesis. One of the key pathways affected is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which is a critical regulator of protein synthesis. MetAP-2 is also known to influence the ERK signaling pathway.

MetAP2_Signaling_Pathway cluster_ribosome Ribosome cluster_cell_effects Cellular Effects Nascent_Protein Nascent Protein (with N-terminal Met) MetAP2 MetAP-2 Nascent_Protein->MetAP2 substrate Mature_Protein Mature Protein (Met removed) Proliferation Endothelial Cell Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis MetAP2->Mature_Protein cleaves Met eIF2a eIF2α MetAP2->eIF2a protects from phosphorylation ERK_Pathway ERK Pathway MetAP2->ERK_Pathway influences Fumagillin_TNP470 Fumagillin / TNP-470 Fumagillin_TNP470->MetAP2 inhibits p_eIF2a p-eIF2α eIF2a->p_eIF2a phosphorylation Protein_Synthesis Protein Synthesis p_eIF2a->Protein_Synthesis inhibits Protein_Synthesis->Proliferation ERK_Pathway->Proliferation

Caption: MetAP-2 Signaling Pathway and Inhibition.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to evaluate MetAP-2 inhibitors are provided below.

MetAP-2 Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of compounds on the enzymatic activity of purified MetAP-2.

Materials:

  • Recombinant human MetAP-2 enzyme

  • Methionyl-Prolyl-Glycine (Met-Pro-Gly) or other suitable peptide substrate

  • Leucine aminopeptidase (LAP)

  • Leucine dehydrogenase (LDH)

  • NADH

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl2)

  • Test compounds (Fumagillin, TNP-470) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, LAP, LDH, and NADH.

  • Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known MetAP-2 inhibitor).

  • Add the recombinant MetAP-2 enzyme to all wells except for the negative control wells.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the Met-Pro-Gly substrate to all wells.

  • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals for 15-30 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the cleavage of the substrate by MetAP-2.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rates against the inhibitor concentrations and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Endothelial Cell Proliferation Assay

This assay measures the cytostatic effect of the inhibitors on the growth of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line (e.g., BAE cells)

  • Complete endothelial cell growth medium (e.g., EGM-2)

  • Basal medium (e.g., EBM-2) with reduced serum for starvation

  • Test compounds (Fumagillin, TNP-470) dissolved in DMSO

  • Cell proliferation reagent (e.g., MTS, WST-1, or BrdU)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium and allow them to attach overnight.

  • The next day, replace the medium with a basal medium containing a low percentage of serum and incubate for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

  • Replace the starvation medium with a complete growth medium containing various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for 48-72 hours.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell proliferation inhibition for each concentration of the inhibitor compared to the vehicle control.

  • Plot the percentage of inhibition against the inhibitor concentrations and determine the IC50 value.

In Vitro Tube Formation Assay (Angiogenesis Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Materials:

  • HUVECs

  • Complete endothelial cell growth medium

  • Basal medium

  • Basement membrane extract (e.g., Matrigel®)

  • Test compounds (Fumagillin, TNP-470) dissolved in DMSO

  • 24-well or 48-well cell culture plates

  • Inverted microscope with a camera

Procedure:

  • Thaw the basement membrane extract on ice and coat the wells of a pre-chilled cell culture plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.

  • Harvest HUVECs and resuspend them in basal medium containing the test compounds at various concentrations.

  • Seed the HUVEC suspension onto the polymerized matrix at a density of 1.5 x 10^4 to 2 x 10^4 cells per well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Monitor the formation of tube-like structures at regular intervals using an inverted microscope.

  • Capture images of the tube networks in each well.

  • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

  • Compare the tube formation in the presence of inhibitors to the vehicle control to determine the anti-angiogenic effect.

Experimental Workflow: Tube Formation Assay

The following diagram illustrates the typical workflow for an in vitro tube formation assay.

Tube_Formation_Workflow Start Start Prep_Plate Coat plate with basement membrane matrix Start->Prep_Plate Prep_Cells Harvest and resuspend endothelial cells Incubate_Plate Incubate at 37°C (30-60 min) Prep_Plate->Incubate_Plate Seed_Cells Seed cells onto the matrix Incubate_Plate->Seed_Cells Treat_Cells Treat cells with MetAP-2 inhibitors Prep_Cells->Treat_Cells Treat_Cells->Seed_Cells Incubate_Tubes Incubate at 37°C (4-18 hours) Seed_Cells->Incubate_Tubes Image_Acquisition Image tube formation with microscope Incubate_Tubes->Image_Acquisition Data_Analysis Quantify tube length, junctions, and loops Image_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Tube Formation Assay Workflow.

PPI-2458: A Comparative Analysis of Metalloprotease Cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metalloprotease inhibitor PPI-2458, focusing on its cross-reactivity with other metalloproteases. This compound is a potent and highly selective irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), a cobalt-dependent metalloenzyme crucial for protein synthesis and angiogenesis.[1][2][3] Its high degree of selectivity is a key characteristic, distinguishing it from other members of the fumagillin class of compounds, such as TNP-470, by offering an improved toxicity profile.[1][2]

While extensive research highlights the selectivity of this compound for MetAP-2, publicly available literature does not contain specific quantitative data from a broad panel screening against other metalloproteases like matrix metalloproteinases (MMPs) or A Disintegrin and Metalloproteinases (ADAMs). The information consistently emphasizes its potent and selective action against its intended target.

Potency and Selective Inhibition of MetAP-2

This compound demonstrates exceptional potency against MetAP-2 in various cell types. The concentration required to inhibit 50% of the enzyme's activity (IC50) is in the nanomolar range, indicating a strong inhibitory effect. This potent inhibition of MetAP-2 is directly linked to the anti-proliferative effects observed in cells that are sensitive to this compound.

Cell LineTarget EnzymeIC50 (nM)
Human Fibroblast-Like Synoviocytes from Rheumatoid Arthritis patients (HFLS-RA)MetAP-20.04
Human Umbilical Vein Endothelial Cells (HUVEC)MetAP-20.2
Normal Human Dermal Fibroblasts (NHDF-Ad)MetAP-20.2

Signaling Pathway of MetAP-2 Inhibition

The primary mechanism of action for this compound involves the irreversible inhibition of MetAP-2. This enzyme is responsible for the cleavage of the N-terminal methionine from nascent polypeptide chains, a critical step in protein maturation and function. By inhibiting MetAP-2, this compound disrupts these downstream processes, ultimately leading to the suppression of cell proliferation and angiogenesis.

MetAP2_Inhibition_Pathway cluster_translation Protein Synthesis cluster_processing Protein Maturation cluster_cellular_effects Cellular Effects Nascent_Polypeptide Nascent Polypeptide (with N-terminal Methionine) MetAP2 MetAP-2 Nascent_Polypeptide->MetAP2 substrate Processed_Protein Mature Protein MetAP2->Processed_Protein cleaves Methionine Angiogenesis Angiogenesis Processed_Protein->Angiogenesis Cell_Proliferation Cell Proliferation Processed_Protein->Cell_Proliferation PPI_2458 This compound PPI_2458->MetAP2 irreversibly inhibits

Inhibition of MetAP-2 by this compound disrupts protein maturation, affecting angiogenesis and cell proliferation.

Experimental Protocols

While specific cross-reactivity data for this compound is limited, a general methodology for assessing the selectivity of a metalloprotease inhibitor involves screening against a panel of purified enzymes.

General Protocol for Assessing Metalloprotease Inhibitor Selectivity:

  • Enzyme and Substrate Preparation:

    • Obtain a panel of purified recombinant human metalloproteases (e.g., various MMPs, ADAMs, and ADAMTSs).

    • Prepare a corresponding fluorescently quenched peptide substrate for each enzyme that is cleaved in the active site.

  • Inhibitor Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of inhibitor concentrations.

  • Assay Procedure:

    • In a 96-well or 384-well microplate, add the assay buffer, the inhibitor at various concentrations, and the purified enzyme.

    • Incubate the enzyme-inhibitor mixture for a predetermined period to allow for binding.

    • Initiate the enzymatic reaction by adding the specific fluorescent substrate.

    • Monitor the increase in fluorescence over time using a microplate reader. The fluorescence signal is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear phase of the fluorescence curve.

    • Plot the enzyme activity against the inhibitor concentration.

    • Determine the IC50 value for each enzyme by fitting the data to a dose-response curve.

    • A higher IC50 value indicates lower inhibition and thus higher selectivity of the inhibitor for its primary target.

Experimental Workflow

The following diagram illustrates a typical workflow for screening a compound against a panel of metalloproteases to determine its selectivity profile.

experimental_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubate Compound with each Enzyme Compound->Incubation Enzyme_Panel Metalloprotease Panel (MMPs, ADAMs, etc.) Enzyme_Panel->Incubation Substrates Specific Fluorescent Substrates Reaction Initiate Reaction with Substrate Substrates->Reaction Incubation->Reaction Detection Measure Fluorescence (Enzyme Activity) Reaction->Detection IC50 Calculate IC50 Values Detection->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

Workflow for determining the selectivity profile of a metalloprotease inhibitor.

Conclusion

References

A Comparative Analysis of PPI-2458 and Other Fumagillin Derivatives as MetAP-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PPI-2458 with its parent compound, fumagillin, and its predecessor, TNP-470 (also known as AGM-1470). These compounds are all potent, irreversible inhibitors of methionine aminopeptidase-2 (MetAP-2), an enzyme crucial for angiogenesis and cell proliferation. This comparison focuses on their mechanism of action, in vitro and in vivo efficacy, and safety profiles, supported by experimental data.

Mechanism of Action: Targeting MetAP-2 to Inhibit Angiogenesis

Fumagillin and its derivatives share a common mechanism of action: the irreversible inhibition of MetAP-2.[1][2] This enzyme is responsible for cleaving the N-terminal methionine from newly synthesized proteins, a critical step in protein maturation and function.[2] By covalently binding to a histidine residue in the active site of MetAP-2, these compounds effectively block its enzymatic activity.[3]

The inhibition of MetAP-2 disproportionately affects proliferating endothelial cells, leading to cell cycle arrest in the G1 phase.[2] This cytostatic effect is the primary basis for the anti-angiogenic properties of these compounds.[3] The downstream signaling cascade involves the inhibition of retinoblastoma gene product (pRb) phosphorylation and the suppression of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4.[2] Furthermore, studies on TNP-470 have revealed that its anti-angiogenic activity is mediated through the p53 and p21/WAF1 pathways, leading to endothelial cell growth arrest.[4][5][6][7]

cluster_0 Fumagillin Derivatives (this compound, TNP-470, Fumagillin) cluster_1 Cellular Signaling Cascade PPI_2458 This compound / TNP-470 / Fumagillin MetAP2 MetAP-2 PPI_2458->MetAP2 Irreversible Inhibition Protein_Processing N-terminal Methionine Excision Disruption MetAP2->Protein_Processing Blocks p53 p53 Activation Protein_Processing->p53 p21 p21 (WAF1/CIP1) Upregulation p53->p21 CDK CDK2/4 Inhibition p21->CDK pRb pRb Hypophosphorylation CDK->pRb G1_Arrest G1 Cell Cycle Arrest pRb->G1_Arrest Angiogenesis_Inhibition Inhibition of Angiogenesis & Anti-proliferative Effects G1_Arrest->Angiogenesis_Inhibition cluster_0 MetAP-2 Inhibition Assay Workflow start Cell Culture & Treatment with Inhibitor lysis Cell Lysis start->lysis capture Capture of MetAP-2 on Antibody-Coated Plate lysis->capture biotin Addition of Biotinylated Anti-MetAP-2 Antibody capture->biotin streptavidin Addition of Streptavidin-HRP biotin->streptavidin substrate Addition of TMB Substrate streptavidin->substrate read Measure Absorbance at 450 nm substrate->read cluster_1 Cell Proliferation Assay Workflow seed Seed Endothelial Cells in a 96-well Plate treat Treat with Serial Dilutions of Fumagillin Derivative seed->treat incubate Incubate for 72-96 hours treat->incubate reagent Add Cell Proliferation Reagent (e.g., MTS, WST-1) incubate->reagent read Measure Absorbance reagent->read calculate Calculate GI50/IC50 read->calculate

References

Benchmarking PPI-2458's Anti-proliferative Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-proliferative activity of PPI-2458, a novel inhibitor of methionine aminopeptidase-2 (MetAP-2), against other relevant compounds. The information is intended to provide researchers, scientists, and drug development professionals with objective data to evaluate the potential of this compound in oncology and other therapeutic areas. This document summarizes key experimental data, details underlying methodologies, and visualizes the relevant biological pathways and workflows.

Introduction to this compound and MetAP-2 Inhibition

This compound is a proprietary small molecule belonging to the fumagillin class of compounds that acts as a potent and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2).[1] MetAP-2 is a metalloprotease responsible for cleaving the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation and function.[2] Inhibition of MetAP-2 has been shown to disrupt angiogenesis and induce cell cycle arrest in proliferating cells, making it a compelling target for anti-cancer therapies.[3][4] this compound has demonstrated significant anti-proliferative activity in various cancer models and has been noted for its improved pharmacokinetic and toxicity profile compared to earlier fumagillin derivatives.[1]

Comparative Anti-proliferative Activity

The anti-proliferative potency of this compound has been evaluated in numerous studies. This section presents available data on this compound and compares it with other MetAP-2 inhibitors, namely its parent compound TNP-470 and another fumagillin analog, CKD-732.

Data Presentation

CompoundCell LineCancer TypeGI50 (nmol/L)Source
This compound SRNon-Hodgkin's Lymphoma0.5[5]
SU-DHL-16Non-Hodgkin's Lymphoma1.9[5]
Other NHL LinesNon-Hodgkin's Lymphoma0.2 - 1.9[6]
TNP-470 HL-60Leukemia5,000 - 10,000[7]
ARH77Myeloma5,000 - 10,000[7]
U266Myeloma>10,000[7]
CH-1Ovarian Cancer10,000 - 15,000[7]
A2780Ovarian Cancer10,000 - 15,000[7]
MDA-MB-231Breast Cancer15,000[7]
MCF-7Breast Cancer25,000[7]
KPL-1Breast Cancer35,000,000 (35 µg/ml)[8]
Glioma Cell LinesGlioma10,000,000 - 30,000,000 (10-30 µg/ml)[9]

In Vivo Comparative Data:

While direct in vitro comparative GI50 data is limited, in vivo studies have provided some insights. One study on the anti-tumor effects of CKD-732 in various human tumor xenograft models showed that its activity was comparable to TNP-470 and stronger than fumagillin at the highest doses tested.

Mechanism of Action: MetAP-2 Signaling Pathway

The anti-proliferative effects of this compound and other fumagillin analogs are mediated through the inhibition of MetAP-2, which leads to a cascade of events culminating in cell cycle arrest. The binding of this compound to MetAP-2 is irreversible and results in the inactivation of the enzyme. This prevents the removal of N-terminal methionine from specific protein substrates, leading to the accumulation of unprocessed proteins. This accumulation is thought to trigger a cellular stress response that activates the p53 tumor suppressor pathway. Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1). p21 binds to and inhibits cyclin/CDK complexes, primarily Cyclin E/CDK2, which are essential for the G1 to S phase transition. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state where it sequesters the E2F transcription factor, thereby blocking the expression of genes required for DNA synthesis and cell cycle progression. The net result is a G1 phase cell cycle arrest and a cytostatic, rather than cytotoxic, effect on the cells.[4]

MetAP2_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus PPI-2458_ext This compound PPI-2458_int This compound PPI-2458_ext->PPI-2458_int Cellular Uptake Inactive_MetAP2 MetAP-2 (inactive) PPI-2458_int->Inactive_MetAP2 Irreversible Inhibition MetAP2 MetAP-2 (active) Processed_Proteins Mature Proteins MetAP2->Processed_Proteins Unprocessed_Proteins Accumulation of Unprocessed Proteins Inactive_MetAP2->Unprocessed_Proteins Blockade of processing Nascent_Proteins Nascent Proteins (with N-terminal Met) Nascent_Proteins:s->Processed_Proteins:n N-terminal Met cleavage Cellular_Stress Cellular Stress Unprocessed_Proteins->Cellular_Stress p53 p53 activation Cellular_Stress->p53 p21 p21 (WAF1/CIP1) upregulation p53->p21 CyclinE_CDK2 Cyclin E / CDK2 complex p21->CyclinE_CDK2 Inhibition pRb_p_E2F pRb-P + E2F CyclinE_CDK2->pRb_p_E2F Phosphorylation Cell_Cycle_Arrest G1 Cell Cycle Arrest pRb_E2F pRb-E2F complex G1_S_Transition G1/S Phase Transition pRb_p_E2F->G1_S_Transition Activation G1_S_Transition->Cell_Cycle_Arrest Blockade

Caption: MetAP-2 inhibition by this compound leads to G1 cell cycle arrest.

Experimental Protocols

This section provides a detailed methodology for a common assay used to assess the anti-proliferative activity of compounds like this compound.

Bromodeoxyuridine (BrdU) Cell Proliferation Assay

This assay measures DNA synthesis by detecting the incorporation of BrdU, a thymidine analog, into the DNA of proliferating cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound and comparator compounds

  • BrdU labeling solution (10 mM stock in DMSO, diluted to 10 µM in culture medium)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • DNA denaturation solution (e.g., 2N HCl)

  • Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)

  • Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Primary antibody: Anti-BrdU antibody

  • Secondary antibody: Fluorescently labeled anti-mouse IgG

  • Nuclear counterstain (e.g., DAPI)

  • Phosphate-buffered saline (PBS)

  • Microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and comparator compounds for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • BrdU Labeling: Add the BrdU labeling solution to each well and incubate for 2-4 hours at 37°C to allow for incorporation into newly synthesized DNA.

  • Fixation: Remove the culture medium and fix the cells with the fixation solution for 15-30 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with the permeabilization buffer for 10-20 minutes at room temperature.

  • DNA Denaturation: Wash the cells with PBS and then treat with the DNA denaturation solution for 10-30 minutes at room temperature to expose the incorporated BrdU.

  • Neutralization: Remove the denaturation solution and neutralize the cells with the neutralization buffer for 5-10 minutes at room temperature.

  • Blocking: Wash the cells with PBS and then block non-specific antibody binding with the blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the anti-BrdU primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody and a nuclear counterstain for 1-2 hours at room temperature, protected from light.

  • Data Acquisition: Wash the cells with PBS and acquire data using a fluorescence microplate reader or by imaging with a fluorescence microscope.

  • Data Analysis: The proliferation rate is determined by the fluorescence intensity of the incorporated BrdU. The GI50 value is calculated by plotting the percentage of proliferation inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

BrdU_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Compounds seed_cells->treat_cells add_brdu Add BrdU Labeling Solution treat_cells->add_brdu fix_cells Fix Cells add_brdu->fix_cells permeabilize Permeabilize Cells fix_cells->permeabilize denature_dna Denature DNA (HCl) permeabilize->denature_dna block Block Non-specific Binding denature_dna->block primary_ab Incubate with Anti-BrdU Ab block->primary_ab secondary_ab Incubate with Secondary Ab + DAPI primary_ab->secondary_ab acquire_data Acquire Data (Fluorescence) secondary_ab->acquire_data analyze_data Analyze Data (Calculate GI50) acquire_data->analyze_data end End analyze_data->end

Caption: Workflow for the BrdU cell proliferation assay.

Conclusion

This compound is a highly potent inhibitor of MetAP-2 with significant anti-proliferative activity against a range of cancer cell lines, particularly those of non-Hodgkin's lymphoma.[5][6] Its mechanism of action, involving the induction of G1 cell cycle arrest through the p53/p21 pathway, is well-characterized. While direct comparative in vitro studies with other MetAP-2 inhibitors like TNP-470 and CKD-732 are limited, the available data suggests that this compound possesses a favorable potency and an improved safety profile, particularly concerning CNS toxicity when compared to TNP-470. Further head-to-head studies would be beneficial to definitively establish the comparative efficacy of this compound. The experimental protocols and pathway information provided in this guide offer a framework for researchers to conduct their own evaluations and further explore the therapeutic potential of this promising compound.

References

A Preclinical Overview and Comparative Landscape of PPI-2458 for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PPI-2458, an irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), has demonstrated significant promise in preclinical studies for the treatment of rheumatoid arthritis (RA). Its unique mechanism of action, targeting the proliferation of key cell types involved in RA pathogenesis, suggests a potential role in combination with standard-of-care Disease-Modifying Antirheumatic Drugs (DMARDs). This guide provides a comprehensive overview of the preclinical data for this compound and a comparative analysis with established DMARDs, highlighting its distinct therapeutic approach.

Disclaimer: All data presented for this compound is based on preclinical studies. To date, no clinical trial data for this compound in rheumatoid arthritis, alone or in combination with DMARDs, has been publicly released. The clinical efficacy and safety of this compound in humans have not been established.

Introduction to this compound

This compound is a small molecule that selectively and irreversibly inhibits MetAP-2, an enzyme crucial for the post-translational modification of proteins.[1] In the context of rheumatoid arthritis, the therapeutic rationale for inhibiting MetAP-2 lies in its ability to control the proliferation of human fibroblast-like synoviocytes (HFLS-RA) and endothelial cells, both of which are central to the synovial hyperplasia and angiogenesis characteristic of the disease.[1][2]

Mechanism of Action

The primary mechanism of this compound involves the covalent modification of the active site of MetAP-2, leading to its irreversible inhibition.[3] This enzymatic blockade results in the anti-proliferative effects observed in key cell types implicated in RA pathology. A distinguishing feature of this compound is that it does not directly inhibit the secretion of inflammatory mediators such as IL-6 and VEGF from activated HFLS-RA, setting it apart from many current anti-inflammatory and anti-cytokine therapies.[1][3] This unique mode of action provides a strong rationale for its potential use in combination with conventional and biologic DMARDs that target inflammatory pathways.[4]

This compound Mechanism of Action PPI2458 This compound MetAP2 Methionine Aminopeptidase-2 (MetAP-2) PPI2458->MetAP2 Inhibits Proliferation Cell Proliferation MetAP2->Proliferation Enables HFLS_RA Fibroblast-like Synoviocytes (HFLS-RA) Proliferation->HFLS_RA HUVEC Endothelial Cells (HUVEC) Proliferation->HUVEC SynovialHyperplasia Synovial Hyperplasia HFLS_RA->SynovialHyperplasia Angiogenesis Angiogenesis HUVEC->Angiogenesis JointDamage Joint Damage SynovialHyperplasia->JointDamage Angiogenesis->JointDamage

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Preclinical Efficacy of this compound

In vitro and in vivo preclinical studies have provided the foundational evidence for the potential of this compound in treating rheumatoid arthritis.

In Vitro Studies

This compound has demonstrated potent anti-proliferative activity against human fibroblast-like synoviocytes derived from RA patients (HFLS-RA) and human umbilical vein endothelial cells (HUVEC).[1]

Cell LineGI₅₀ (Growth Inhibitory Concentration 50%)Maximum InhibitionReference
HFLS-RA0.04 nM>95% at 1 nM[1]
HUVEC0.2 nM>95% at 1 nM[1]

Table 1: In Vitro Anti-proliferative Activity of this compound

In Vivo Animal Models

In a rat model of peptidoglycan-polysaccharide (PG-PS)-induced arthritis, orally administered this compound significantly reduced paw swelling and improved the histopathology of tarsal joints, including a notable improvement in bone structure.[2][5] The anti-inflammatory effects were observed when the compound was administered after the onset of chronic disease.[1]

Animal ModelKey FindingsReference
Rat PG-PS-induced arthritis- Significant attenuation of paw swelling. - Complete alleviation of ankle swelling. - Improved histopathology of tarsal joints and bone structure.[1][2][5]

Table 2: In Vivo Efficacy of this compound in a Rat Arthritis Model

Comparison with Standard-of-Care DMARDs

A direct clinical comparison between this compound and standard-of-care DMARDs is not possible due to the lack of clinical trial data for this compound. However, a comparison of their mechanisms and established clinical efficacy provides a framework for understanding the potential positioning of this compound.

Standard-of-care DMARDs are broadly categorized into conventional synthetic DMARDs (csDMARDs), biologic DMARDs (bDMARDs), and targeted synthetic DMARDs (tsDMARDs).

Drug ClassExamplesMechanism of ActionEstablished Clinical Efficacy (ACR20 Response Rates)
csDMARDs Methotrexate, Leflunomide, Sulfasalazine, HydroxychloroquineVaried; generally interfere with DNA synthesis and have anti-inflammatory and immunomodulatory effects.Methotrexate: ~60% in DMARD-naïve patients.[6]
bDMARDs (TNF inhibitors) Adalimumab, Etanercept, InfliximabNeutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.Combination with Methotrexate: ~70% in DMARD-naïve patients.[4]
bDMARDs (IL-6 inhibitors) Tocilizumab, SarilumabBlock the IL-6 receptor, inhibiting a key inflammatory signaling pathway.Combination with Methotrexate: Can show significant advantage over methotrexate alone.[4]
tsDMARDs (JAK inhibitors) Tofacitinib, Baricitinib, UpadacitinibInhibit Janus kinases, intracellular enzymes that mediate cytokine signaling.Can be effective as monotherapy or in combination with methotrexate.[7]
MetAP-2 Inhibitor This compound Inhibits methionine aminopeptidase-2, leading to anti-proliferative effects on synoviocytes and endothelial cells. N/A (No clinical data available)

Table 3: Comparison of this compound with Standard-of-Care DMARDs

Experimental Protocols

Detailed methodologies for the key preclinical experiments are crucial for the interpretation and replication of the findings.

In Vitro Cell Proliferation Assay
  • Cell Lines: Human fibroblast-like synoviocytes from RA patients (HFLS-RA), Human Umbilical Vein Endothelial Cells (HUVEC), and Normal Human Dermal Fibroblasts-Adult (NHDF-Ad).

  • Treatment: Cells were incubated with increasing concentrations of this compound.

  • Assay: Cell proliferation was measured using a suitable method, such as the CyQUANT® Cell Proliferation Assay Kit.

  • Data Analysis: The concentration of this compound that inhibits cell growth by 50% (GI₅₀) was calculated.

In Vitro Proliferation Assay Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis CellSeeding Seed HFLS-RA, HUVEC, or NHDF-Ad cells in plates AddPPI2458 Add varying concentrations of this compound CellSeeding->AddPPI2458 Incubation Incubate for a defined period AddPPI2458->Incubation ProliferationAssay Perform cell proliferation assay (e.g., CyQUANT®) Incubation->ProliferationAssay DataAnalysis Calculate GI₅₀ values ProliferationAssay->DataAnalysis

Figure 2: Workflow for the in vitro cell proliferation assay.
In Vivo Peptidoglycan-Polysaccharide (PG-PS)-Induced Arthritis Model

  • Animal Model: Female Lewis rats.

  • Induction of Arthritis: A single intraperitoneal injection of PG-PS.

  • Treatment: Oral administration of this compound or vehicle control, initiated after the onset of chronic disease.

  • Efficacy Endpoints:

    • Measurement of paw swelling (volume).

    • Histopathological analysis of tarsal joints to assess inflammation, cartilage damage, and bone erosion.

Future Perspectives and Rationale for Combination Therapy

The distinct anti-proliferative mechanism of this compound, which does not directly target inflammatory cytokine production, presents a compelling case for its use in combination with existing DMARDs.[1][4] By targeting synovial hyperplasia and angiogenesis, this compound could potentially offer a synergistic effect when combined with agents that primarily target inflammatory signaling pathways. This dual-pronged approach could lead to improved clinical outcomes, including reduced joint damage and enhanced rates of remission.

Further investigation through well-designed clinical trials is imperative to ascertain the safety and efficacy of this compound, both as a monotherapy and in combination with standard-of-care DMARDs, for the treatment of rheumatoid arthritis. The preclinical data strongly support the continued development of this novel therapeutic agent.

References

Validating PPI-2458's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data validating the mechanism of action of PPI-2458, a selective and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2). By examining evidence from knockout (KO) and knockdown studies of the MetAP-2 gene, we aim to provide a clear understanding of how these genetic models confirm the on-target effects of this compound and related MetAP-2 inhibitors.

Introduction to this compound and its Target: MetAP-2

This compound is a fumagillin-class compound that specifically and irreversibly inhibits methionine aminopeptidase-2 (MetAP-2).[1][2][3] MetAP-2 is a crucial enzyme responsible for cleaving the N-terminal methionine from newly synthesized proteins, a vital step in protein maturation and function.[4] Inhibition of MetAP-2 has been shown to suppress cell proliferation and angiogenesis (the formation of new blood vessels), both of which are critical for tumor growth and the progression of inflammatory diseases like rheumatoid arthritis.[1][3][4] this compound has been investigated for the treatment of non-Hodgkin's lymphoma, solid tumors, and rheumatoid arthritis, demonstrating a more favorable toxicity profile compared to its parent compound, TNP-470.[1][2][3]

Validating the Target: The Power of Knockout Models

To unequivocally validate that the therapeutic effects of a drug are due to its interaction with its intended target, genetic knockout or knockdown models are invaluable tools. By removing or reducing the expression of the target protein (in this case, MetAP-2), researchers can observe if the resulting biological phenotype mimics the effects of the drug. A strong correlation between the genetic knockout phenotype and the pharmacological effects of the inhibitor provides compelling evidence for the drug's on-target mechanism of action.

Comparative Data: MetAP-2 Inhibition vs. Genetic Knockout

The following table summarizes key experimental findings from studies utilizing MetAP-2 inhibitors and MetAP-2 knockout/knockdown models. This direct comparison highlights the phenotypic similarities, thereby validating the on-target activity of this class of inhibitors.

Biological Process Effect of MetAP-2 Inhibitors (TNP-470, Fumagillin) Effect of MetAP-2 Knockout/Knockdown Supporting Evidence
Endothelial Cell Proliferation Potent inhibition of endothelial cell growth.Suppression of endothelial cell proliferation.[3]Studies show that endothelial cells are highly sensitive to MetAP-2 inhibitors, and genetic knockdown of MetAP-2 in these cells recapitulates this anti-proliferative effect.[3]
Angiogenesis/Vasculogenesis Strong anti-angiogenic effects in vivo.Abnormal vascular development in conditional knockout mice.[3]Targeted deletion of the MetAP-2 gene in the hemangioblast lineage results in embryonic lethality due to severe vascular defects, confirming the essential role of MetAP-2 in blood vessel formation.[3]
Tumor Cell Vasculogenic Mimicry (VM) Significant suppression of VM in various cancer cell lines.Attenuation of VM in MetAP-2 knockout cancer cells.[1][4]In human fibrosarcoma cells (HT1080), both treatment with MetAP-2 inhibitors and CRISPR/Cas9-mediated knockout of MetAP-2 resulted in a marked reduction in their ability to form vessel-like structures.[1][4]
Tumor Cell Migration Decreased cancer cell migration.Reduced cell migration in MetAP-2 knockout cancer cells.[1]Wound-healing assays demonstrate that both pharmacological inhibition and genetic deletion of MetAP-2 impair the migratory capacity of HT1080 fibrosarcoma cells.[1]
Tumor Growth in vivo Inhibition of tumor growth in various xenograft models.[5]Knockdown of MetAP2 suppresses subcutaneous tumor growth in xenograft mice.[6]The anti-tumor efficacy of MetAP-2 inhibitors in preclinical cancer models aligns with the reduced tumorigenicity observed upon genetic silencing of MetAP-2.[5][6]

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the MetAP-2 signaling pathway and the experimental workflow for validating drug mechanism of action using knockout models.

MetAP2_Pathway MetAP-2 Signaling Pathway in Angiogenesis and Cell Proliferation cluster_translation Protein Synthesis cluster_proliferation Cell Proliferation & Angiogenesis Nascent_Protein Nascent Protein (with N-terminal Methionine) MetAP2 MetAP-2 Nascent_Protein->MetAP2 recruits Processed_Protein Mature, Functional Protein MetAP2->Processed_Protein cleaves Met Cell_Cycle_Progression Cell_Cycle_Progression Processed_Protein->Cell_Cycle_Progression promotes Angiogenic_Factors Angiogenic_Factors Processed_Protein->Angiogenic_Factors activates Cell_Proliferation Cell_Proliferation Cell_Cycle_Progression->Cell_Proliferation leads to Angiogenesis Angiogenesis Angiogenic_Factors->Angiogenesis stimulates PPI2458 This compound PPI2458->MetAP2 inhibits MetAP2_KO MetAP-2 Knockout MetAP2_KO->MetAP2 ablates

Caption: MetAP-2's role in protein maturation and downstream effects.

Knockout_Validation_Workflow Experimental Workflow for Validating On-Target Effects cluster_genetic Genetic Approach cluster_pharmacological Pharmacological Approach CRISPR Design gRNA for MetAP-2 Transfection Introduce CRISPR/Cas9 into Cells CRISPR->Transfection Selection Select and Validate MetAP-2 KO Clones Transfection->Selection Phenotype_KO Assess Phenotype (e.g., Proliferation, VM) Selection->Phenotype_KO Comparison Compare Phenotypes Phenotype_KO->Comparison Wild_Type Wild-Type Cells Treatment Treat with this compound Wild_Type->Treatment Phenotype_Drug Assess Phenotype (e.g., Proliferation, VM) Treatment->Phenotype_Drug Phenotype_Drug->Comparison Validation On-Target Mechanism Validated Comparison->Validation If phenotypes match

Caption: Workflow for comparing genetic knockout with pharmacological inhibition.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the validation of MetAP-2 as a therapeutic target.

CRISPR/Cas9-Mediated Knockout of MetAP-2 in HT1080 Cells
  • Objective: To generate a stable MetAP-2 knockout human fibrosarcoma cell line to study the genetic loss-of-function phenotype.

  • Methodology:

    • gRNA Design: A specific guide RNA (gRNA) targeting an exon of the human MetAP-2 gene was designed and cloned into a lentiCRISPRv2 vector co-expressing Cas9 nuclease.

    • Lentiviral Production and Transduction: The lentiCRISPRv2-MetAP2 plasmid was co-transfected with packaging plasmids into HEK293T cells to produce lentiviral particles. HT1080 cells were then transduced with the collected virus.

    • Selection and Clonal Isolation: Transduced cells were selected with puromycin. Single-cell clones were isolated by limiting dilution.

    • Validation of Knockout: Successful knockout of the MetAP-2 gene in isolated clones was confirmed by Western blot analysis to verify the absence of the MetAP-2 protein.[1]

In Vitro Vasculogenic Mimicry (VM) Assay
  • Objective: To assess the ability of cancer cells to form vessel-like networks in vitro.

  • Methodology:

    • Plate Coating: 96-well plates were coated with Matrigel and allowed to solidify at 37°C.

    • Cell Seeding: MetAP-2 knockout HT1080 cells and control cells were seeded onto the Matrigel-coated plates. For pharmacological studies, wild-type cells were treated with MetAP-2 inhibitors (e.g., fumagillin, TNP-470) prior to or during the assay.

    • Incubation and Imaging: Cells were incubated for several hours to allow for the formation of tube-like structures. The formation of these networks was observed and photographed using a microscope.

    • Quantification: The degree of VM was quantified by counting the number of tubes or measuring the total tube length in multiple fields of view.[1]

Wound-Healing (Scratch) Assay for Cell Migration
  • Objective: To evaluate the migratory capacity of cells in a two-dimensional space.

  • Methodology:

    • Cell Monolayer: MetAP-2 knockout and control HT1080 cells were grown to confluence in culture plates.

    • Creating the "Wound": A sterile pipette tip was used to create a linear scratch in the cell monolayer.

    • Treatment and Imaging: The medium was replaced (with or without MetAP-2 inhibitors for pharmacological arms). The "wound" area was imaged at time zero and at subsequent time points (e.g., 6, 12 hours).

    • Analysis: The rate of cell migration was determined by measuring the closure of the scratch area over time.[1]

Conditional Knockout Mouse Model of MetAP-2
  • Objective: To study the in vivo role of MetAP-2 in a tissue-specific manner, bypassing the embryonic lethality of a full knockout.

  • Methodology:

    • Generation of Floxed Allele: A targeting vector was constructed to flank a critical exon of the MetAP-2 gene with loxP sites ("floxed"). This vector was introduced into embryonic stem (ES) cells.

    • Generation of Chimeric Mice: Successfully targeted ES cells were injected into blastocysts to generate chimeric mice.

    • Breeding Strategy: Chimeric mice were bred to establish a line of mice carrying the floxed MetAP-2 allele. These mice were then crossed with a strain expressing Cre recombinase under the control of a tissue-specific promoter (e.g., a promoter active in the hemangioblast lineage).

    • Phenotypic Analysis: The resulting offspring, with tissue-specific deletion of MetAP-2, were analyzed for developmental and physiological abnormalities, particularly in the targeted tissue (e.g., vascular development).[3]

Conclusion

References

Comparative Analysis of Gene Expression Changes Induced by the MetAP-2 Inhibitor PPI-2458 and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression changes induced by PPI-2458, a potent, orally active, and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2). Due to the limited availability of public gene expression data specifically for this compound, this guide draws comparisons with the well-studied, structurally related MetAP-2 inhibitor TNP-470 and other compounds in its class to infer the molecular mechanisms of action.

Introduction to this compound and MetAP-2 Inhibition

This compound belongs to the fumagillin class of molecules that target and inhibit MetAP-2, an enzyme crucial for the post-translational modification of proteins.[1] Inhibition of MetAP-2 has been shown to prevent abnormal cell growth and the formation of new blood vessels (angiogenesis), which are key processes in diseases like cancer and rheumatoid arthritis.[1][2] Preclinical studies have indicated that this compound exhibits potent pharmacological activity with an improved toxicity profile compared to earlier fumagillin derivatives.[1] It has been investigated for the treatment of non-Hodgkin's lymphoma and rheumatoid arthritis.[2]

The anti-proliferative effects of MetAP-2 inhibitors are primarily mediated through cell cycle arrest. This guide will delve into the known gene expression changes that underpin this mechanism, drawing on data from related MetAP-2 inhibitors to provide a comprehensive overview.

Comparative Gene Expression Data

While specific microarray or RNA-sequencing data for this compound is not publicly available, studies on the closely related MetAP-2 inhibitor, TNP-470, and other inhibitors like the compound BL6, provide insights into the expected gene expression alterations.

The primary mechanism of action for this class of drugs is the induction of cell cycle arrest, which is reflected in the upregulation of key tumor suppressor genes and the downregulation of genes involved in cell proliferation.

GeneCompoundCell TypeChange in ExpressionMethodReference
p53 TNP-470Endothelial CellsUpregulationWestern Blot[3][4]
p21 (CDKN1A) TNP-470Endothelial CellsUpregulationWestern Blot, RT-PCR[3][4]
MetAP2 BL63T3-L1 AdipocytesDownregulationqRT-PCR
FAS BL63T3-L1 AdipocytesDownregulationqRT-PCR
SREBP1 BL63T3-L1 AdipocytesDownregulationqRT-PCR
C/EBPα BL63T3-L1 AdipocytesDownregulationqRT-PCR
Adiponectin BL63T3-L1 AdipocytesDownregulationqRT-PCR

Signaling Pathway of MetAP-2 Inhibition

The inhibition of MetAP-2 by compounds like this compound and TNP-470 triggers a signaling cascade that leads to cell cycle arrest, primarily in the G1 phase. This is achieved through the activation of the p53 tumor suppressor pathway. The diagram below illustrates this proposed mechanism.

MetAP2_Inhibition_Pathway cluster_drug Drug Intervention cluster_cellular Cellular Response This compound This compound MetAP2 MetAP2 This compound->MetAP2 inhibition p53 p53 MetAP2->p53 leads to activation of p21 p21 p53->p21 induces expression of CyclinE_CDK2 Cyclin E/CDK2 Complex p21->CyclinE_CDK2 inhibits G1_S_Transition G1/S Phase Transition p21->G1_S_Transition arrests Rb Rb Phosphorylation CyclinE_CDK2->Rb mediates Rb->G1_S_Transition promotes

Proposed signaling pathway of MetAP-2 inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of MetAP-2 inhibitors.

Cell Proliferation Assay

This assay is used to determine the effect of a compound on the growth of a cell population.

Methodology:

  • Cell Seeding: Cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are seeded in 96-well plates at a density of 5,000 cells per well in complete medium and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the MetAP-2 inhibitor (e.g., this compound, TNP-470) or vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification: Cell proliferation is assessed using a colorimetric assay such as the MTT or WST-1 assay. The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of inhibition. The GI50 (concentration for 50% of maximal inhibition of cell growth) is calculated from the dose-response curve.

Cell_Proliferation_Workflow cluster_workflow Cell Proliferation Assay Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat cells with MetAP-2 inhibitor seed->treat incubate Incubate for 72 hours treat->incubate add_reagent Add MTT/WST-1 reagent incubate->add_reagent measure Measure absorbance add_reagent->measure analyze Analyze data and calculate GI50 measure->analyze end End analyze->end

Experimental workflow for a cell proliferation assay.
Gene Expression Analysis by RT-qPCR

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the changes in the expression levels of specific genes.

Methodology:

  • Cell Treatment and RNA Extraction: Cells are treated with the MetAP-2 inhibitor or vehicle control for a specified time (e.g., 24 hours). Total RNA is then extracted using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Quantitative PCR (qPCR): The qPCR is performed in a real-time PCR system using a SYBR Green-based detection method. Gene-specific primers for the target genes (e.g., p53, p21) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization are used.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the vehicle control.

RT_qPCR_Workflow cluster_workflow RT-qPCR Workflow for Gene Expression Analysis start Start treat Treat cells start->treat extract Extract total RNA treat->extract assess Assess RNA quality and quantity extract->assess rt Reverse Transcription (RNA to cDNA) assess->rt qpcr Quantitative PCR rt->qpcr analyze Analyze data (ΔΔCt) qpcr->analyze end End analyze->end

Workflow for gene expression analysis using RT-qPCR.

Conclusion

In the absence of direct, publicly available gene expression datasets for this compound, this guide provides a comparative framework based on the known molecular effects of the broader class of MetAP-2 inhibitors. The available evidence strongly suggests that this compound, like its analog TNP-470, exerts its anti-proliferative effects through the upregulation of the p53/p21 signaling pathway, leading to G1 cell cycle arrest. Further studies involving transcriptomic and proteomic analyses of cells treated with this compound are warranted to provide a more detailed and direct comparison of its effects on global gene and protein expression. The experimental protocols provided herein offer a standardized approach for conducting such comparative studies.

References

Assessing the synergistic effects of PPI-2458 with other cancer therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical data reveals the significant synergistic potential of PPI-2458, a novel methionine aminopeptidase-2 (MetAP-2) inhibitor, when used in combination with standard chemotherapeutic agents for the treatment of non-Hodgkin's lymphoma (NHL). This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of this compound's performance, both as a monotherapy and in combination, supported by available experimental data.

This compound, a proprietary molecule from the fumagillin class, targets the MetAP-2 enzyme, leading to the inhibition of both abnormal cell growth and the formation of new blood vessels (angiogenesis), crucial processes for tumor development.[1] Preclinical in vivo models have demonstrated that the anti-tumor activity of this compound is dose-dependent and directly correlates with the inhibition of the MetAP-2 enzyme in tumor tissue.[1]

Synergistic Effects with Chemotherapy in Non-Hodgkin's Lymphoma

A key finding from preclinical studies is the synergistic activity of this compound with several chemotherapeutic agents routinely used in the treatment of NHL.[1] While specific quantitative data on the synergistic effects with individual agents from peer-reviewed publications are limited in the public domain, the consistent reporting of this synergy in preclinical models underscores the potential of this compound to enhance existing treatment regimens.

The mechanism of action of this compound, targeting both tumor cell proliferation and angiogenesis, provides a strong rationale for its use in combination therapy. By inhibiting MetAP-2, this compound can create a tumor microenvironment that is more susceptible to the cytotoxic effects of traditional chemotherapy.

In Vitro and In Vivo Efficacy of this compound Monotherapy

Preclinical studies have established the potent anti-proliferative activity of this compound against various NHL cell lines.

Cell LineGI₅₀ (nmol/L)Reference
SR (Human NHL)0.5[2]
Several NHL lines0.2-1.9[2]

In vivo studies using xenograft models of human NHL in mice have further demonstrated the significant anti-tumor activity of orally administered this compound. A notable study showed that this compound significantly inhibited SR tumor growth, which correlated with a greater than 85% inhibition of MetAP-2 in the tumor at a dose of 100 mg/kg.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for assessing its synergistic effects.

PPI2458_Pathway cluster_cell Tumor Cell / Endothelial Cell PPI2458 This compound MetAP2 MetAP-2 PPI2458->MetAP2 Inhibition Protein_Synthesis Protein Synthesis (N-terminal methionine excision) MetAP2->Protein_Synthesis Required for Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation Angiogenesis Angiogenesis Protein_Synthesis->Angiogenesis

Fig. 1: Proposed Signaling Pathway of this compound

Synergistic_Effect_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Culture NHL Cell Lines Treatment Treat with: - this compound alone - Chemotherapy alone - Combination Cell_Culture->Treatment Proliferation_Assay Assess Cell Proliferation (e.g., MTT, Cell Counting) Treatment->Proliferation_Assay Synergy_Analysis Calculate Combination Index (CI) Proliferation_Assay->Synergy_Analysis Xenograft Establish NHL Xenografts in Mice Animal_Treatment Treat with: - Vehicle - this compound alone - Chemotherapy alone - Combination Xenograft->Animal_Treatment Tumor_Measurement Monitor Tumor Growth Animal_Treatment->Tumor_Measurement Endpoint_Analysis Analyze Tumor Weight and MetAP-2 Inhibition Tumor_Measurement->Endpoint_Analysis

Fig. 2: Experimental Workflow for Synergy Assessment

Experimental Protocols

While specific protocols for the synergistic studies with this compound are not publicly detailed, a general methodology based on published preclinical studies for similar compounds is provided below.

In Vitro Anti-Proliferative Assay
  • Cell Culture: Human non-Hodgkin's lymphoma (NHL) cell lines (e.g., SR, SU-DHL-16) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound, a selected chemotherapeutic agent, or a combination of both.

  • Incubation: Cells are incubated for a period of 4 to 6 days.

  • Assessment of Proliferation: Cell proliferation is measured using standard methods such as the MTT assay or by direct cell counting.

  • Data Analysis: The concentration-response curves for each treatment are determined, and the GI₅₀ (the concentration that causes 50% growth inhibition) is calculated. Synergism, additivity, or antagonism is determined using methods like the combination index (CI) analysis.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.

  • Tumor Implantation: Human NHL cells (e.g., SR) are implanted subcutaneously into the flanks of the mice.

  • Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapeutic agent alone, and the combination of this compound and the chemotherapeutic agent. This compound is typically administered orally.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as measuring the level of MetAP-2 inhibition.

  • Data Analysis: Tumor growth inhibition is calculated for each treatment group. Statistical analysis is performed to determine the significance of the anti-tumor effects and to assess the synergistic interaction between this compound and the chemotherapeutic agent.

Conclusion

The available preclinical evidence strongly suggests that this compound, through its unique mechanism of inhibiting MetAP-2, holds significant promise as a combination therapy partner in the treatment of non-Hodgkin's lymphoma. Its ability to target both tumor cell proliferation and angiogenesis provides a multi-pronged attack that can enhance the efficacy of standard chemotherapeutic agents. Further clinical investigation is warranted to fully elucidate the synergistic potential and optimal combination regimens of this compound in a clinical setting.

References

Independent Validation of PPI-2458 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on PPI-2458, a novel methionine aminopeptidase-2 (MetAP-2) inhibitor, with established alternative therapies for rheumatoid arthritis and non-Hodgkin's lymphoma. The information is compiled from publicly available preclinical and clinical data to support independent validation and further research.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the quantitative data from in vitro and in vivo studies of this compound and its comparators. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between the cited sources.

Table 1: In Vitro Efficacy in Rheumatoid Arthritis Models
Compound Cell Line Assay Endpoint Result Citation
This compound Human Fibroblast-Like Synoviocytes from RA patients (HFLS-RA)Proliferation AssayGI₅₀0.04 nM[1][2]
This compound Human Umbilical Vein Endothelial Cells (HUVEC)Proliferation AssayGI₅₀0.2 nM[1][2]
Methotrexate Human Synovial FibroblastsProliferation AssayIC₅₀0.37 µM[3]
Table 2: In Vivo Efficacy in a Rat Model of Rheumatoid Arthritis
Compound Animal Model Dosing Key Finding Citation
This compound Peptidoglycan-polysaccharide (PG-PS)-induced arthritis in ratsTherapeutic administration after disease onsetSignificantly attenuated paw swelling[1][2]
Methotrexate Adjuvant-induced arthritis in rats150-600 µg/kg/week (oral)Statistically significant suppression of paw inflammation[4]
Table 3: In Vitro Efficacy in Non-Hodgkin's Lymphoma (NHL) Cell Lines
Compound Cell Line Assay Endpoint Result Citation
This compound Various NHL cell linesProliferation AssayGI₅₀0.2-1.9 nmol/L
Rituximab Raji, Daudi (NHL cell lines)Cell Cycle AnalysisApoptosis InductionIncreased subG1 phase, indicating apoptosis[5]
Table 4: In Vivo Efficacy in a Non-Hodgkin's Lymphoma (NHL) Xenograft Model
Compound Animal Model Dosing Key Finding Citation
This compound NHL xenograft in miceDose-dependentInhibition of tumor growth correlated with MetAP-2 inhibition[6]
Rituximab Ramos lymphoma xenografts in SCID mice200 µg, Q3D x 4 (IV)Substantially inhibited lymphoma growth[7]
Table 5: Comparative Toxicity Profile
Compound Key Toxicity Findings Citation
This compound Significantly improved CNS toxicity profile (lower incidence of seizures) compared to its parental compound, TNP-470.[1][8][1][8]
Methotrexate Common side effects include gastrointestinal intolerance, nausea, stomatitis, and diarrhea. Can cause mild leukopenia, thrombocytopenia, and elevated transaminase levels.[9][10][9][10]
Rituximab Infusion-related reactions are common. Grade 3 or 4 adverse reactions can include neutropenia, leukopenia, anemia, thrombocytopenia, and infections.[11][11]

Experimental Protocols

In Vitro Cell Proliferation Assay (General Protocol)

This protocol is a generalized representation based on standard methods. Specific parameters may have varied in the original studies.

  • Cell Culture: Human Fibroblast-Like Synoviocytes from RA patients (HFLS-RA) or Non-Hodgkin's Lymphoma (NHL) cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the test compound (this compound, methotrexate, or rituximab) is prepared and added to the wells. Control wells receive vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay. The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The results are expressed as a percentage of the control, and the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition) is calculated using a dose-response curve.

Peptidoglycan-Polysaccharide (PG-PS)-Induced Arthritis in Rats (General Protocol)

This protocol is a generalized representation based on established models.

  • Animals: Lewis rats are commonly used for this model.

  • Induction of Arthritis: Arthritis is induced by a single intraperitoneal injection of peptidoglycan-polysaccharide (PG-PS) from Streptococcus pyogenes.

  • Treatment: Once arthritis is established (typically 10-14 days post-induction), animals are randomized into treatment groups. This compound or methotrexate is administered orally or via another appropriate route at specified doses and schedules. A control group receives the vehicle.

  • Assessment of Arthritis: The severity of arthritis is assessed regularly by measuring paw volume (plethysmometry) and clinical scoring of joint inflammation.

  • Histopathology: At the end of the study, joints are collected for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.

Non-Hodgkin's Lymphoma (NHL) Xenograft Mouse Model (General Protocol)

This protocol is a generalized representation based on standard practices.

  • Animals: Immunocompromised mice (e.g., SCID or NOD/SCID) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Human NHL cell lines (e.g., Ramos, Daudi) are injected subcutaneously or intravenously into the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers for subcutaneous models. For disseminated models, disease progression is monitored by bioluminescence imaging or clinical signs.

  • Treatment: Once tumors are established, mice are randomized into treatment groups. This compound or rituximab is administered at specified doses and schedules. A control group receives the vehicle.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition or delay. Overall survival may also be assessed. At the end of the study, tumors are excised and weighed.

Mandatory Visualization

Signaling Pathway of this compound

PPI2458_Mechanism cluster_Cell Cell cluster_Outcome Outcome PPI2458 This compound MetAP2 Methionine Aminopeptidase-2 (MetAP-2) PPI2458->MetAP2 Inhibits Processed_Protein Processed Protein (Methionine removed) MetAP2->Processed_Protein Cleaves Methionine Inhibition_Angiogenesis Inhibition of Angiogenesis MetAP2->Inhibition_Angiogenesis Leads to Inhibition_Proliferation Inhibition of Cell Proliferation MetAP2->Inhibition_Proliferation Nascent_Protein Nascent Protein (with N-terminal Methionine) Nascent_Protein->MetAP2 Substrate Protein_Function Proper Protein Function (e.g., Angiogenesis, Cell Proliferation) Processed_Protein->Protein_Function

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Arthritis Model

Arthritis_Workflow start Start induction Induce Arthritis in Rats (PG-PS Injection) start->induction randomization Randomize into Treatment Groups induction->randomization treatment Administer Treatment (this compound, Methotrexate, or Vehicle) randomization->treatment assessment Assess Arthritis Severity (Paw Volume, Clinical Score) treatment->assessment Regularly histopathology Endpoint: Histopathological Analysis of Joints assessment->histopathology end End histopathology->end

Caption: Workflow of the rat arthritis model.

Logical Relationship of this compound's Therapeutic Potential

PPI2458_Potential PPI2458 This compound MetAP2_Inhibition Inhibition of MetAP-2 PPI2458->MetAP2_Inhibition Anti_Proliferative Anti-Proliferative Effects MetAP2_Inhibition->Anti_Proliferative Anti_Angiogenic Anti-Angiogenic Effects MetAP2_Inhibition->Anti_Angiogenic RA_Therapy Potential for Rheumatoid Arthritis Therapy Anti_Proliferative->RA_Therapy NHL_Therapy Potential for Non-Hodgkin's Lymphoma Therapy Anti_Proliferative->NHL_Therapy Anti_Angiogenic->RA_Therapy Anti_Angiogenic->NHL_Therapy

Caption: Therapeutic potential of this compound.

References

A Comparative Guide to the Immunomodulatory Effects of PPI-2458 and Other Key Immunomodulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational drug PPI-2458 and established immunomodulators—methotrexate, fingolimod, and rituximab. The comparison focuses on their mechanisms of action and their respective effects on various immune cell subsets. Due to the early stage of this compound's development, direct comparative studies on its broad immunophenotyping effects are not yet available. Therefore, this guide presents a combination of established experimental data for methotrexate, fingolimod, and rituximab, and inferred effects for this compound based on its known mechanism of action.

Executive Summary

This compound is an irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), an enzyme crucial for the proliferation of certain cell types. This mechanism suggests a more targeted anti-proliferative effect compared to the broader immunomodulatory actions of methotrexate, the lymphocyte trafficking inhibition of fingolimod, or the B-cell depleting action of rituximab. While data on this compound's impact on a wide array of immune cells is still emerging, its known effects on germinal center B-cells and endothelial cells point towards a potential role in modulating humoral immunity and inflammation at sites of neovascularization.

Comparative Analysis of Effects on Immune Cell Subsets

The following table summarizes the known and inferred effects of this compound, methotrexate, fingolimod, and rituximab on major immune cell populations. The effects of this compound are largely inferred from its mechanism of action and require experimental validation.

Immune Cell SubsetThis compound (Inferred/Observed)Methotrexate (Observed)Fingolimod (Observed)Rituximab (Observed)
T-Lymphocytes
Total T-CellsLikely minimal direct effect on non-proliferating T-cells. May inhibit proliferation of activated T-cells.Reduction in total T-lymphocyte count.[1]Significant reduction in circulating T-cells, particularly naïve and central memory T-cells.[2][3]No direct effect on T-cell numbers.[4]
CD4+ Helper T-CellsMay inhibit proliferation of activated Th1 and Th17 subsets.No significant change in overall CD4+ T-cell counts in some studies.[5] Other studies show a decrease in Th1 cells.Profound reduction in circulating CD4+ T-cells.No significant change in CD4+ T-cell numbers.[4]
CD8+ Cytotoxic T-CellsMay inhibit proliferation of activated cytotoxic T-cells.Significant decline in CD8+ IFNγ+ (Tc1) cells.[6]Relative increase in the proportion of circulating CD8+ T-cells due to sequestration of other lymphocytes.No direct effect.
Regulatory T-Cells (Tregs)Unknown.Does not appear to negatively impact Treg function or numbers.[7]Increased frequency of circulating Tregs.[2]No direct effect.
B-Lymphocytes
Total B-CellsPotent anti-proliferative activity on germinal center-derived B-cell lymphoma lines.[1] Reduction in germinal center size and number in vivo.[1][8]Pronounced reduction in B-lymphocytes.[1]Significant reduction in circulating B-cells.[9][10]Profound depletion of circulating CD20+ B-cells.[4][11]
Naïve B-CellsMay inhibit proliferation.Decrease in transitional B-cells.[12][13]Increased proportion of naïve B-cells among the remaining circulating B-cells.[10]Depletion.
Memory B-CellsMay inhibit proliferation of memory B-cells within germinal centers.No significant effect on memory B-cells in some studies.Reduced proportion of memory B-cells.[10]Depletion of both unswitched and switched memory B-cells.[14][15]
Plasmablasts/Plasma CellsUnknown.Increased percentage of plasma cells among circulating B-cells.[16]Does not deplete CD20-negative plasma cells.[11]
Myeloid Cells
Monocytes/MacrophagesUnknown.May induce differentiation of monocytic tumor cells.Inhibits reactivity of human monocytes.[9]No direct effect.
Dendritic CellsUnknown.No clear data.Reduced pro-inflammatory capabilities of antigen-presenting cells.No direct effect.
NeutrophilsUnknown.No significant direct effect on numbers.No significant change in numbers.No direct effect.
Other
Natural Killer (NK) CellsUnknown.Unaffected by treatment.[1]No significant change in numbers.[17]Involved in ADCC mechanism of rituximab.
Endothelial CellsPotent anti-proliferative activity.No direct immunomodulatory effect.No direct immunomodulatory effect.No direct immunomodulatory effect.
Fibroblast-like Synoviocytes (FLS)Potent anti-proliferative activity on HFLS-RA.No direct immunomodulatory effect.No direct immunomodulatory effect.No direct immunomodulatory effect.

Signaling Pathways and Mechanisms of Action

The distinct effects of these immunomodulators on immune cell subsets are a direct consequence of their unique mechanisms of action and the signaling pathways they target.

This compound

This compound irreversibly inhibits methionine aminopeptidase-2 (MetAP-2). This enzyme is critical for post-translational protein modification and is highly expressed in proliferating cells, including activated lymphocytes, endothelial cells, and certain tumor cells. Inhibition of MetAP-2 is thought to interfere with cell cycle progression and induce a cytostatic effect.

PPI2458_Pathway PPI2458 This compound MetAP2 Methionine Aminopeptidase-2 (MetAP-2) PPI2458->MetAP2 Inactivation Protein_Processing Protein Processing & Maturation MetAP2->Protein_Processing Enables Cell_Proliferation Cell Proliferation (e.g., Endothelial Cells, Activated B-Cells) Protein_Processing->Cell_Proliferation Supports

Mechanism of Action of this compound.

Methotrexate

Methotrexate's primary anti-inflammatory mechanism is believed to be the inhibition of aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, leading to an accumulation of intracellular AICAR and subsequent release of adenosine. Extracellular adenosine, acting through its receptors on immune cells, has potent anti-inflammatory effects.[17]

Methotrexate_Pathway Methotrexate Methotrexate AICAR_T AICAR Transformylase Methotrexate->AICAR_T AICAR_acc Intracellular AICAR Accumulation AICAR_T->AICAR_acc Inhibition leads to Adenosine_rel Extracellular Adenosine Release AICAR_acc->Adenosine_rel Adenosine_R Adenosine Receptors (on immune cells) Adenosine_rel->Adenosine_R Activates Immune_Supp Anti-inflammatory Effects (e.g., decreased T-cell activation) Adenosine_R->Immune_Supp

Anti-inflammatory Pathway of Methotrexate.

Fingolimod

Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator. Its active metabolite, fingolimod-phosphate, binds to S1P receptors on lymphocytes, leading to their internalization and degradation. This functional antagonism prevents lymphocytes, particularly naïve and central memory T-cells, from egressing from lymph nodes, thereby reducing their numbers in the peripheral circulation and sites of inflammation.[8][9]

Fingolimod_Pathway Fingolimod Fingolimod-P S1P1_R S1P1 Receptor (on Lymphocytes) Fingolimod->S1P1_R Binds & causes Receptor_Int Receptor Internalization & Degradation S1P1_R->Receptor_Int Lymph_Egress Lymphocyte Egress from Lymph Nodes Receptor_Int->Lymph_Egress Prevents Circ_Lymph Decreased Circulating Lymphocytes Lymph_Egress->Circ_Lymph leads to

Mechanism of Action of Fingolimod.

Rituximab

Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen expressed on the surface of pre-B and mature B-lymphocytes. Upon binding to CD20, rituximab mediates B-cell depletion through three primary mechanisms: complement-dependent cytotoxicity (CDC), antibody-dependent cellular cytotoxicity (ADCC), and induction of apoptosis.[10][16]

Rituximab_Pathway cluster_mechanisms Mechanisms of Depletion Rituximab Rituximab B_Cell CD20+ B-Cell Rituximab->B_Cell Binds to CD20 CDC Complement-Dependent Cytotoxicity (CDC) B_Cell->CDC ADCC Antibody-Dependent Cellular Cytotoxicity (ADCC) B_Cell->ADCC Apoptosis Apoptosis Induction B_Cell->Apoptosis B_Cell_Depletion B-Cell Depletion CDC->B_Cell_Depletion ADCC->B_Cell_Depletion Apoptosis->B_Cell_Depletion

Mechanisms of B-Cell Depletion by Rituximab.

Experimental Protocols

Direct comparative studies of this compound with other immunomodulators using comprehensive immunophenotyping are not yet published. However, a standardized experimental workflow for such a comparison would typically involve the following steps.

Experimental Workflow: Comprehensive Immunophenotyping by Flow Cytometry

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_staining Antibody Staining cluster_analysis Data Acquisition & Analysis PBMC_Isolation PBMC Isolation from Whole Blood Cell_Counting Cell Counting & Viability PBMC_Isolation->Cell_Counting Fc_Block Fc Receptor Block Cell_Counting->Fc_Block Surface_Stain Surface Marker Staining (e.g., CD3, CD4, CD8, CD19, CD56) Fc_Block->Surface_Stain Fix_Perm Fixation & Permeabilization (for intracellular targets) Surface_Stain->Fix_Perm Intra_Stain Intracellular Staining (e.g., FoxP3, Cytokines) Fix_Perm->Intra_Stain Flow_Cytometry Data Acquisition on Flow Cytometer Intra_Stain->Flow_Cytometry Gating Gating & Population Identification Flow_Cytometry->Gating Quantification Quantification of Cell Subsets Gating->Quantification

Workflow for Immunophenotyping.

1. Peripheral Blood Mononuclear Cell (PBMC) Isolation:

  • Whole blood is collected from subjects treated with the respective immunomodulators.

  • PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cells are washed and resuspended in an appropriate buffer.

2. Cell Staining for Flow Cytometry:

  • A comprehensive antibody panel is designed to identify various immune cell subsets (e.g., T-cells, B-cells, NK cells, monocytes, dendritic cells) and their activation/memory status.

  • Cells are incubated with a viability dye to exclude dead cells from the analysis.

  • Fc receptors are blocked to prevent non-specific antibody binding.

  • Cells are stained with a cocktail of fluorescently-labeled monoclonal antibodies against cell surface markers.

  • For intracellular markers (e.g., transcription factors like FoxP3 for Tregs, or cytokines), cells are fixed and permeabilized before staining with specific antibodies.

3. Data Acquisition and Analysis:

  • Stained cells are acquired on a multi-color flow cytometer.

  • Data is analyzed using specialized software (e.g., FlowJo, FCS Express).

  • A sequential gating strategy is applied to identify different immune cell populations based on their marker expression.

  • The frequency and absolute counts of each cell subset are determined and compared between treatment groups.

Representative Antibody Panel for Comprehensive Immunophenotyping:

MarkerCell Type Association
CD45Pan-leukocyte
CD3T-cells
CD4Helper T-cells
CD8Cytotoxic T-cells
CD45RANaïve T-cells
CCR7Naïve/Central Memory T-cells
CD19B-cells
CD27Memory B-cells
IgDNaïve/Memory B-cell differentiation
CD38Plasmablasts, Activated cells
CD56NK cells
CD14Monocytes
CD16Monocytes, Neutrophils, NK cells
HLA-DRAntigen Presenting Cells, Activated T-cells
CD11cDendritic cells, Monocytes
CD123Plasmacytoid Dendritic Cells
FoxP3Regulatory T-cells (intracellular)

Conclusion

This compound presents a novel mechanism of action with the potential for a more targeted immunomodulatory effect compared to broadly acting agents. Its anti-proliferative action on specific cell types, such as germinal center B-cells and endothelial cells, suggests a unique profile that may be beneficial in diseases characterized by localized inflammation, pathological angiogenesis, and aberrant B-cell proliferation. Further preclinical and clinical studies involving comprehensive immunophenotyping are essential to fully elucidate the immunomodulatory effects of this compound and to accurately position it within the landscape of existing immunomodulators. The experimental framework outlined in this guide provides a roadmap for such future investigations.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of PPI-2458

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling the investigational drug PPI-2458, adherence to proper disposal protocols is critical for laboratory safety and environmental protection. This document provides step-by-step guidance for the safe handling and disposal of this compound, ensuring compliance with safety regulations.

Hazard and Safety Summary

This compound is classified as an acute oral toxicant (Category 4) and is recognized as being very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to avoid release into the environment[1]. The following table summarizes the key hazard information.

Hazard ClassificationGHS CodeDescription
Acute toxicity, OralCategory 4Harmful if swallowed[1].
Acute aquatic toxicityCategory 1Very toxic to aquatic life[1].
Chronic aquatic toxicityCategory 1Very toxic to aquatic life with long lasting effects[1].

Personal Protective Equipment (PPE) and Handling

Before proceeding with disposal, ensure appropriate personal protective equipment is worn. This includes, but is not limited to, protective gloves, clothing, and eye/face protection. Handle the compound in a well-ventilated area to avoid inhalation of dust or aerosols[1].

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant [1]. The following steps provide a general procedure that aligns with standard practices for investigational drugs.

  • Consult Institutional Guidelines: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding investigational or hazardous chemical waste[2].

  • Segregate Waste: Do not mix this compound with non-hazardous waste. It should be segregated as chemical waste.

  • Container Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name "this compound" and any other identifiers required by your institution.

  • Collection of Spillage: In the event of a spill, collect the spillage to prevent environmental release[1].

  • Approved Waste Disposal: Arrange for the collection of the waste by a licensed and approved hazardous waste disposal company. Your EHS department will typically coordinate this[2].

  • Record Keeping: Maintain records of the disposal, including the date, quantity, and method of disposal, in accordance with institutional and regulatory requirements[2].

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Disposal Required ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe consult_ehs Consult Institutional EHS Guidelines ppe->consult_ehs is_spill Is there a spill? consult_ehs->is_spill collect_spill Collect Spillage is_spill->collect_spill Yes segregate Segregate as Chemical Waste is_spill->segregate No collect_spill->segregate label_container Label Waste Container (Hazardous Waste, this compound) segregate->label_container contact_ehs Contact EHS for Waste Pickup label_container->contact_ehs ehs_pickup EHS Arranges Pickup by Approved Waste Vendor contact_ehs->ehs_pickup incineration Disposal via Incineration at Approved Facility ehs_pickup->incineration record Document Disposal (Date, Quantity, Method) incineration->record end End: Disposal Complete record->end

This compound Disposal Workflow

First Aid Measures

In case of accidental exposure, follow these first aid measures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth[1].

  • Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician[1].

  • Eye Contact: Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Promptly call a physician[1].

  • Inhalation: Immediately relocate yourself or the casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation[1].

References

Personal protective equipment for handling PPI-2458

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling, use, and disposal of PPI-2458, a potent, irreversible methionine aminopeptidase-2 (MetAP-2) inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Due to its potent biological activity as an irreversible enzyme inhibitor, it should be handled with care as a cytotoxic compound. The following PPE is mandatory when handling this compound.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Powder-free nitrile, neoprene, or latex gloves compliant with ASTM D-6978-(05)-13[2]. Double gloving is recommended.To prevent skin contact and absorption[2]. Vinyl gloves are not recommended[2].
Body Protection Disposable, lint-free, low-permeability fabric gown with long sleeves, tight-fitting cuffs, and a back closure[2][3].To protect skin and clothing from contamination[2].
Eye & Face Protection Safety goggles with side shields. A full face shield should be worn over goggles when there is a splash hazard[3].To protect against splashes, aerosols, and dust.
Respiratory Protection A fit-tested NIOSH-approved N95 or N100 respirator should be used when handling the powder form or if aerosol generation is possible[2][3].To prevent inhalation of the compound.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe working environment.

  • Handling:

    • Avoid inhalation, and contact with eyes and skin[1].

    • All handling of this compound, especially the powder form, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure[1].

    • Do not eat, drink, or smoke in areas where this compound is handled[1].

    • Wash hands thoroughly after handling[1].

  • Storage:

    • Store in a tightly sealed container in a cool, well-ventilated area[1].

    • Recommended storage temperature for the powder is -20°C[1].

    • If in solvent, store at -80°C[1].

    • Keep away from direct sunlight and sources of ignition[1].

Emergency Procedures and Disposal

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention[1].
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention[1].
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention[1].
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1].

Spill and Disposal Plan

  • Spills: In case of a spill, wear appropriate PPE, including respiratory protection. Collect the spilled material and place it in a sealed container for disposal. Avoid generating dust.

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Avoid release to the environment[1].

Experimental Protocols

The following is a representative protocol for an in vitro cell proliferation assay, based on methodologies described in published research.

Detailed Protocol: In Vitro Cell Proliferation Assay

Objective: To determine the growth inhibitory concentration 50 (GI50) of this compound on human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA).

Materials:

  • HFLS-RA cells

  • Cell culture medium and supplements

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., resazurin-based)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HFLS-RA cells in 96-well plates at a density of 8 x 10³ cells per well in the appropriate culture medium[2].

  • Incubation: Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, with final concentrations ranging from 10⁻¹² M to 10⁻⁶ M[2]. Include a vehicle control (e.g., DMSO).

  • Incubation with Compound: Incubate the cells with this compound for 7 days[2].

  • Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control. Determine the GI50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of this compound

PPI2458_Pathway PPI2458 This compound MetAP2 Methionine Aminopeptidase-2 (MetAP-2) PPI2458->MetAP2 Irreversible Inhibition Proliferation Cell Proliferation (e.g., HFLS-RA, HUVEC) MetAP2->Proliferation Angiogenesis Angiogenesis MetAP2->Angiogenesis

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Proliferation Assay

Proliferation_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis seed_cells Seed HFLS-RA cells (8x10³ cells/well) add_compound Add this compound to cells seed_cells->add_compound prepare_compound Prepare this compound serial dilutions prepare_compound->add_compound incubate Incubate for 7 days add_compound->incubate add_reagent Add proliferation reagent incubate->add_reagent read_plate Measure signal (Plate Reader) add_reagent->read_plate analyze_data Calculate GI50 read_plate->analyze_data

References

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